Fmoc-D-Lys(Boc)-OH
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544408 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92122-45-7 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-D-Lys(Boc)-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex biochemical studies, the precise assembly of amino acids into a defined sequence is paramount. The strategic use of protecting groups is the cornerstone of successful solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring high fidelity of the final product. Among the vast array of available amino acid derivatives, Fmoc-D-Lys(Boc)-OH has emerged as a critical building block. This technical guide provides an in-depth analysis of the function of this compound, detailing its chemical properties, its central role in SPPS, and comprehensive experimental protocols for its application.
Core Principles: The Orthogonal Protection Strategy of this compound
This compound is a derivative of the non-proteinogenic D-enantiomer of lysine (B10760008), engineered with two distinct protecting groups to facilitate its controlled incorporation into a growing peptide chain. The utility of this molecule is rooted in its orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the other, allowing for precise chemical manipulations.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino group of the D-lysine. Its removal is typically achieved using a mild organic base, most commonly piperidine (B6355638), which allows the peptide backbone to be elongated without disturbing the side-chain protecting groups.[1]
-
The Boc (tert-butoxycarbonyl) Group: This acid-labile group safeguards the ε-amino group of the D-lysine side chain. It remains intact during the repetitive base-mediated deprotection of the Fmoc group and is typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[2]
The "D" configuration of the lysine residue is of particular importance in drug development. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[3]
Key Applications in Peptide Synthesis
The unique structural features of this compound lend it to several critical applications:
-
Synthesis of Protease-Resistant Peptides: By incorporating D-lysine, the resulting peptides are less susceptible to cleavage by naturally occurring proteases, which are stereospecific for L-amino acids.[3]
-
Creation of Branched Peptides: The ε-amino group of the lysine side chain can serve as an attachment point for a second peptide chain, enabling the synthesis of branched or multivalent peptides.
-
Site-Specific Bioconjugation: Following the removal of the Boc group, the free amine on the lysine side chain provides a reactive handle for the site-specific attachment of various moieties, including fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.
-
Development of Unnatural Peptides: This building block is essential for the synthesis of peptides containing non-natural amino acids, allowing for the exploration of novel peptide structures and functions.[3]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in solid-phase peptide synthesis is critical for achieving a high yield and purity of the final product. The following tables summarize key quantitative data related to the use of Fmoc-amino acids, including this compound, in SPPS.
| Parameter | Typical Value | Reagents and Conditions | Reference(s) |
| Fmoc Deprotection | |||
| Reagent Concentration | 20% (v/v) | Piperidine in N,N-dimethylformamide (DMF) | [][5] |
| Reaction Time | 5-20 minutes | Typically performed in two steps (e.g., 1 x 5 min and 1 x 15 min) to ensure complete removal. | [][5] |
| Completion Monitoring | >99% | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. | [6] |
| Amino Acid Coupling | |||
| Equivalents Used | 3-5 eq. | This compound relative to the resin loading capacity. | [7] |
| Coupling Reagents | 3-5 eq. | HBTU/HATU with a base like DIPEA, or DIC with an additive like Oxyma. | [2] |
| Coupling Time | 30-120 minutes | Dependent on the coupling reagents and the steric hindrance of the amino acids being coupled. | [2][7] |
| Coupling Efficiency | >99% | Can be assessed qualitatively using the Kaiser test or quantitatively by HPLC analysis of a cleaved peptide sample. | [][6] |
| Final Cleavage | |||
| Cleavage Cocktail | 95% | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. | [8] |
| Cleavage Time | 2-4 hours | At room temperature. | [8] |
| Expected Crude Purity | 85-95% | Dependent on the peptide sequence and synthesis efficiency. | [9] |
Table 1: Summary of Quantitative Parameters in Fmoc-SPPS.
| Coupling Reagent Combination | Typical Coupling Time | Expected Efficiency | Key Considerations | Reference(s) |
| DIC/Oxyma | 15-60 minutes | >99% | A safer alternative to HOBt-based methods. | [2] |
| HBTU/DIPEA | 5-30 minutes | >99.5% | Highly efficient and fast-acting, suitable for most applications. | [2] |
| HATU/DIPEA | 5-20 minutes | >99.5% | Particularly effective for sterically hindered couplings. | [2] |
Table 2: Comparison of Common Coupling Reagents for Fmoc-Amino Acids.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.
Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Procedure:
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
-
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh 20% (v/v) solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling of this compound
This protocol describes the coupling using HBTU/DIPEA, a common and efficient method.
-
Procedure:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the Boc side-chain protecting group from the D-lysine residue, along with other acid-labile side-chain protecting groups.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
Visualizing the Chemistry: Workflows and Structures
To further elucidate the role of this compound in peptide synthesis, the following diagrams, generated using the DOT language, illustrate its chemical structure and its journey through the SPPS cycle.
Conclusion
This compound is an indispensable tool in modern peptide synthesis, offering a robust and versatile method for the incorporation of D-lysine into peptide sequences. Its orthogonal protection scheme, facilitated by the base-labile Fmoc group and the acid-labile Boc group, allows for precise control over the synthesis process. The ability to introduce D-amino acids is a key strategy for enhancing the therapeutic potential of peptides by increasing their stability against enzymatic degradation. A thorough understanding of the chemical principles, experimental protocols, and quantitative parameters associated with the use of this compound is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality, custom peptides for a wide range of applications in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Lys(Boc)-OH [cem.com]
- 3. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Architect's Choice: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals, the precise construction of complex molecules is paramount. At the heart of this endeavor lies the strategic use of protecting groups, temporary shields that prevent unwanted side reactions. Among the most pivotal of these are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the cornerstones of modern solid-phase peptide synthesis (SPPS) and other intricate organic syntheses. This technical guide provides a comprehensive analysis of the core principles governing Boc and Fmoc chemistries, their applications, detailed experimental protocols, and a comparative data overview to inform the selection of the most appropriate synthetic strategy.
The fundamental distinction between the Boc and Fmoc strategies lies in their lability—the chemical conditions under which they are removed. The Boc group is acid-labile, typically cleaved by acids like trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, removed under mild basic conditions, commonly with piperidine (B6355638).[1] This critical difference dictates the entire synthetic approach, influencing the choice of solid support, side-chain protecting groups, and final cleavage conditions.[1] The concept of orthogonality, the ability to selectively remove one type of protecting group in the presence of others, is central to these strategies and enables the synthesis of complex, multi-functionalized molecules.[2][3]
Core Principles: A Dichotomy of Lability
The selection between Boc and Fmoc chemistry is a critical decision in the design of a synthetic route, with each strategy offering distinct advantages and disadvantages.
The Boc/Bzl Strategy: This classic approach in SPPS utilizes the acid-labile Boc group for temporary Nα-amino protection and typically employs benzyl-based (Bzl) protecting groups for the side chains.[1][2] While both are removed by acid, their lability differs; the Boc group is removed with moderate acids (e.g., TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[4][5] This graded lability is a form of semi-orthogonality.[6] The robust nature of the Boc strategy is often favored for synthesizing long or challenging peptide sequences, particularly those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[1][]
The Fmoc/tBu Strategy: This has become the predominant method for SPPS.[8] It employs the base-labile Fmoc group for temporary Nα-amine protection and acid-labile groups, such as tert-butyl (tBu), for "permanent" side-chain protection.[8] This represents a truly orthogonal system, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[6][5] The milder conditions of the Fmoc strategy are advantageous for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation.[6][9]
Quantitative Data Summary
The efficiency and conditions for the protection and deprotection of Boc and Fmoc groups are critical parameters in synthetic planning. The following tables summarize key quantitative data for these processes.
| Feature | Boc Protecting Group | Fmoc Protecting Group |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM)[10] | 20% Piperidine in Dimethylformamide (DMF)[10][11] |
| Reaction Time | 30 minutes to a few hours[12] | 3-20 minutes[8][13] |
| Monitoring | TLC, LC-MS[12] | UV spectroscopy (detection of dibenzofulvene)[11] |
| Cleavage Chemistry | Acid-labile[14] | Base-labile (β-elimination)[8] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups.[14] | Orthogonal to acid-labile and hydrogenolysis-labile groups.[9] |
Table 1: General Comparison of Boc and Fmoc Protecting Groups.
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (hours) | Yield (%) |
| Primary/Secondary Amine | Di-tert-butyl dicarbonate (B1257347) | Triethylamine | Dichloromethane | 1-12 | >90 |
| Amino Acid | Di-tert-butyl dicarbonate | Sodium Bicarbonate | Water/Dioxane | 2-16 | >90 |
| Primary/Secondary Amine | Di-tert-butyl dicarbonate | None | Water-Acetone | 0.1-0.2 | 90-98[15] |
Table 2: Typical Conditions for Boc Protection of Amines.[16]
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (hours) | Yield (%) |
| Amino Acid | Fmoc-OSu | Sodium Carbonate | 10% aq. Na₂CO₃/Dioxane | Several | >90[17] |
| Amine | Fmoc-Cl | None | Neat (ultrasound) | 0.1-0.5 | 85-95[18] |
| Amino Acid | Fmoc-Cl | None | Water/Ethanol | 0.5-2 | 80-95[19] |
Table 3: Typical Conditions for Fmoc Protection of Amines.
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Boc and Fmoc groups are provided below.
Boc Protection and Deprotection
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines [16]
-
Materials: Amine substrate (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv), Triethylamine (1.0 - 1.5 equiv) or Sodium Bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the amine substrate in the chosen organic solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection using TFA [12][20]
-
Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Fmoc Protection and Deprotection
Protocol 3: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu [17]
-
Materials: Amino acid (1.0 equivalent), Fmoc-OSu (1.05 equivalents), 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate, Dioxane or acetone, Diethyl ether, 1 M Hydrochloric acid, Ethyl acetate.
-
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.
-
Slowly add the Fmoc-OSu solution to the amino acid solution at 0-5°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid. Purify the product by recrystallization if necessary.
-
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis [8]
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Mix for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Visualizing the Chemistry: Mechanisms and Workflows
Diagrams are indispensable for understanding the chemical transformations and logical flows in synthesis.
Caption: Mechanism of amine protection using di-tert-butyl dicarbonate (Boc₂O).
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Mechanism of amine protection using Fmoc-Cl.
Caption: Base-catalyzed deprotection of an Fmoc-protected amine via β-elimination.
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. total-synthesis.com [total-synthesis.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-D-Lys(Boc)-OH: Properties, Synthesis, and Application
For researchers, scientists, and professionals in drug development, a deep understanding of the building blocks of peptide synthesis is paramount. This technical guide provides an in-depth overview of N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), a critical derivative of the amino acid lysine (B10760008) used in solid-phase peptide synthesis (SPPS). We will explore its chemical and physical properties, provide a detailed experimental protocol for its use, and illustrate its role in the peptide synthesis workflow.
Core Properties of this compound
This compound is a derivative of the D-enantiomer of lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual-protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1]
The key quantitative data for this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₂O₆[2][3][4][5] |
| Molecular Weight | 468.54 g/mol [2][3][5] |
| CAS Number | 92122-45-7[2][3][4][5] |
| Appearance | White to off-white powder[5] |
| Melting Point | 128-131 °C[2] |
| Purity | Typically ≥98% |
The Role of this compound in Solid-Phase Peptide Synthesis
This compound is a standard building block for the introduction of D-lysine residues into a peptide sequence using Fmoc SPPS.[3] The Fmoc group provides temporary protection for the α-amino group and is readily removed by a weak base, typically piperidine (B6355638), allowing for the step-wise elongation of the peptide chain. The Boc group, protecting the ε-amino group of the lysine side chain, is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support resin. This orthogonal protection strategy is a cornerstone of modern peptide synthesis.
Experimental Protocol: Incorporation of this compound in Fmoc SPPS
The following is a generalized experimental protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis. This protocol assumes the synthesis is being carried out on a pre-loaded resin (e.g., Wang or Rink Amide resin) and the preceding amino acid has been deprotected.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group removed
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: The resin is initially swelled in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection (if necessary):
-
The DMF is drained from the swollen resin.
-
A solution of 20% piperidine in DMF is added to the resin.
-
The mixture is agitated for 5-10 minutes.
-
The deprotection solution is drained, and the process is repeated for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
The resin is then thoroughly washed with DMF (3-5 times) to remove residual piperidine and byproducts.
-
A small sample of the resin beads is subjected to a Kaiser test to confirm the presence of a free primary amine (a positive test indicates successful deprotection).
-
-
Amino Acid Coupling:
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) and HATU (or another suitable coupling agent, in slight excess to the amino acid) are dissolved in DMF.
-
DIPEA (typically 2 equivalents relative to the amino acid) is added to the activation mixture.
-
The activated amino acid solution is immediately added to the deprotected resin in the reaction vessel.
-
The reaction is allowed to proceed with agitation for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
After the coupling period, a small sample of the resin beads is taken and washed thoroughly with DMF and DCM.
-
A Kaiser test is performed on the washed beads. A negative result (beads remain colorless or yellowish) indicates the successful coupling of the amino acid.
-
If the Kaiser test is positive, the coupling step should be repeated with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete, the reaction solution is drained from the resin.
-
The resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection of the newly added this compound to allow for the coupling of the next amino acid in the sequence.
-
Visualizing the Fmoc SPPS Workflow
The cyclical nature of Fmoc solid-phase peptide synthesis, as described in the protocol above, can be represented in a clear workflow diagram.
References
Solubility Profile of Fmoc-D-Lys(Boc)-OH: A Technical Guide for Researchers
Fmoc-D-Lys(Boc)-OH is a cornerstone building block in solid-phase peptide synthesis (SPPS), prized for its utility in introducing a D-lysine residue with an acid-labile protecting group on its side chain. A thorough understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This technical guide provides a comprehensive overview of the solubility of this compound, presents a detailed experimental protocol for its determination, and offers a logical workflow for practical application in research and drug development.
Core Principles of this compound Solubility
The solubility of this compound is primarily dictated by the interplay of its constituent chemical moieties. The large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus generally imparts good solubility in a range of non-polar and polar aprotic organic solvents. The lysine (B10760008) side chain, protected by the tert-butyloxycarbonyl (Boc) group, adds to the overall lipophilicity of the molecule. Consequently, this compound exhibits favorable solubility in many solvents commonly employed in peptide synthesis. However, the presence of the free carboxylic acid contributes some polar character, influencing its behavior in different solvent systems.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for this compound is not extensively published across all common organic solvents. The following table summarizes available quantitative and qualitative data to guide solvent selection. It is crucial to note that solubility can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.
| Solvent | Solvent Type | Solubility (mg/mL) | Molarity (mol/L) | Remarks & Citation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 | ~0.213 | Quantitative data available.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~234 | ~0.5 | Calculated from the observation that 1 mmole is "clearly soluble" in 2 mL of DMF.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | - | NMP is a highly effective solvent for Fmoc-amino acids, and high solubility is anticipated.[2] |
| Dichloromethane (DCM) | Chlorinated | Soluble | - | Qualitative descriptions indicate solubility.[3] |
| Chloroform | Chlorinated | Slightly Soluble | - | Qualitative descriptions indicate slight solubility.[4] |
| Ethyl Acetate | Ester | Soluble | - | General statements suggest solubility.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly/Slightly Soluble | - | Qualitative descriptions indicate limited solubility.[4] |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble (Expected) | - | Often used in peptide synthesis, moderate solubility is expected.[2] |
| Water | Aqueous | Slightly Soluble | - | The hydrophobic nature of the Fmoc and Boc groups limits aqueous solubility.[3] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data under specific laboratory conditions, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification is the gold standard.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (anhydrous, HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles.
-
-
Quantitative Analysis by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC to generate a calibration curve by plotting the peak area against the concentration. The Fmoc group has a strong UV absorbance at approximately 265 nm and 301 nm.
-
Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
A Comprehensive Technical Guide to the Storage, Stability, and Handling of Fmoc-D-Lys(Boc)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the optimal storage conditions and stability profile of Fmoc-D-Lys(Boc)-OH powder, a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is crucial for ensuring the integrity, purity, and reactivity of this reagent, thereby safeguarding the quality and success of peptide synthesis projects.
Recommended Storage Conditions
This compound is a stable, crystalline powder under proper storage conditions. However, exposure to adverse conditions such as moisture, elevated temperatures, and light can lead to degradation. Recommendations from various suppliers show some variability, underscoring the importance of adhering to a conservative and consistent storage protocol.
For long-term storage, it is recommended to store this compound at 2-8°C.[1][2] Some suppliers also suggest storage at room temperature (15-25°C) or even colder temperatures such as -20°C for short-term and -80°C for long-term storage to maximize shelf life.[3] Regardless of the temperature, the compound should be stored in a dry, well-ventilated place, protected from light, and in a tightly sealed container to prevent moisture absorption and photodegradation.[2]
Table 1: Summary of Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term) | Minimizes thermal degradation and preserves the integrity of the protecting groups. |
| 15-25°C (short-term) | Acceptable for routine laboratory use, but prolonged storage at this temperature is not ideal. | |
| -20°C to -80°C | May extend shelf life, particularly for long-term archival purposes. | |
| Humidity | Dry environment | The compound is susceptible to hydrolysis, which can cleave the protecting groups. |
| Light | Protected from light | The fluorenyl moiety of the Fmoc group is known to be light-sensitive. |
| Container | Tightly sealed container | Prevents moisture ingress and contamination. |
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the chemical nature of its two protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amine of the lysine (B10760008) side chain.
Key Stability Characteristics:
-
Thermal Stability: The compound is generally stable at recommended storage temperatures. However, elevated temperatures can promote degradation. Notably, the Fmoc group can be thermally cleaved at high temperatures (e.g., 120°C in DMSO), though the Boc group on the lysine side chain has been observed to be relatively stable under these specific conditions.[4]
-
Hydrolytic Stability: The ester linkage in the Fmoc group and the carbamate (B1207046) linkages of both protecting groups are susceptible to hydrolysis under strongly acidic or basic conditions. The presence of moisture can facilitate this degradation.
-
Photostability: The fluorenyl group is a known chromophore and can absorb UV light, potentially leading to photodegradation. Therefore, protection from light is crucial.
-
Oxidative Stability: While not as extensively documented for this specific molecule, amino acid derivatives can be susceptible to oxidation. Storage in an inert atmosphere can provide additional protection.
Potential Degradation Pathways:
The primary degradation pathways involve the cleavage of the Fmoc and Boc protecting groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound powder should be designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Table 2: Proposed Stability Testing Protocol for this compound Powder
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Studies:
Forced degradation (stress testing) is crucial to understand the intrinsic stability of the molecule.
Caption: Experimental workflow for forced degradation studies.
Detailed Methodologies:
-
Sample Preparation: Accurately weigh this compound powder and place it in appropriate containers for each stress condition. For solution-state studies, dissolve the powder in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Stress Conditions:
-
Hydrolysis: Subject the sample to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Photolysis: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and quantifying degradation products. A typical method would use a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products and elucidate their structures.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To monitor changes in the functional groups of the molecule.
-
Visual Inspection: To assess any changes in the physical appearance (e.g., color, crystallinity) of the powder.
-
Logical Relationship between Storage and Stability
The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates the logical flow from proper storage practices to maintaining the compound's integrity.
Caption: Logical flow from storage conditions to product integrity.
Conclusion
The stability of this compound powder is paramount for its successful application in peptide synthesis. By adhering to the recommended storage conditions of a cool, dry, dark, and tightly sealed environment, researchers can significantly mitigate the risk of degradation. A thorough understanding of the potential degradation pathways, primarily the cleavage of the Fmoc and Boc protecting groups, allows for the implementation of appropriate handling procedures and analytical monitoring. The experimental protocols outlined in this guide, based on established ICH guidelines, provide a robust framework for the systematic evaluation of the stability of this compound, ensuring the use of high-quality reagents in the development of novel peptide-based therapeutics and research tools.
References
A Comprehensive Technical Guide to Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-D-Lys(Boc)-OH, a critical building block in modern peptide synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), outlines methods for its quality control, and explores the biological significance of incorporating D-lysine into peptide structures, including its role in modulating cellular signaling pathways.
Physicochemical Properties
This compound, with the CAS number 92122-45-7, is a derivative of the amino acid D-lysine.[1] It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the side chain is protected by an acid-labile tert-Butoxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application, allowing for the selective deprotection of the Nα-amino group for peptide chain elongation without compromising the side-chain protection.[2]
| Property | Value | References |
| CAS Number | 92122-45-7 | [1] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [3] |
| Molecular Weight | 468.54 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 120-130 °C | [4] |
| Optical Rotation | +11° ± 2.5° (c=1, DMF) | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMF and DMSO. | [2] |
| Storage | 2-8°C | [5] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for the incorporation of D-lysine residues into synthetic peptides. The D-configuration offers unique advantages, including increased resistance to proteolytic degradation, which can enhance the in vivo stability and therapeutic potential of peptide-based drugs.[6][7] The primary application of this compound is within the well-established Fmoc/tBu strategy of SPPS.
SPPS Workflow Overview
The synthesis of a peptide on a solid support using this compound follows a cyclical process of deprotection, coupling, and washing steps.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of incorporating this compound into a peptide sequence via manual SPPS.
Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This step is crucial for exposing the reactive sites on the resin.
-
After swelling, drain the DMF from the reaction vessel.
Nα-Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
To the swollen and drained resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.
-
Agitate the mixture for an initial 3-5 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the piperidine solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (deep blue beads) will confirm the presence of a free primary amine.
Coupling of this compound
This protocol utilizes HATU as the coupling reagent, which is highly efficient, especially for sterically hindered amino acids.
| Reagent | Molar Equivalents (relative to resin loading) |
| This compound | 3.0 - 5.0 |
| HATU | 2.9 - 4.5 |
| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 10.0 |
Procedure:
-
In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates that the coupling is complete.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Final Cleavage and Side-Chain Deprotection
This step cleaves the synthesized peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups, including the Boc group on the D-lysine side chain.
Cleavage Cocktail (Reagent K):
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 95% |
| Water | 2.5% |
| Triisopropylsilane (TIS) | 2.5% |
Procedure:
-
After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide under vacuum.
Quality Control and Analytical Methods
The purity and identity of both the this compound starting material and the final synthesized peptide must be rigorously assessed.
| Analytical Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of this compound and the final peptide. Enantiomeric purity determination. | Reversed-Phase HPLC for Purity: C18 column, gradient of acetonitrile (B52724) in water with 0.1% TFA. Detection at 220 nm and 254 nm.[8] Chiral HPLC for Enantiomeric Purity: Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) in reversed-phase mode.[8] |
| Mass Spectrometry (MS) | Confirmation of molecular weight of the final peptide. | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of this compound. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11] |
Biological Significance and Signaling Pathways
The incorporation of D-amino acids, such as D-lysine, into peptides can significantly alter their biological properties. Peptides containing D-lysine often exhibit enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life.[6] Furthermore, the stereochemistry of lysine (B10760008) can influence the peptide's interaction with biological targets, such as cell membranes and receptors.
Antimicrobial Peptides and Membrane Interaction
A significant application of D-lysine-containing peptides is in the development of novel antimicrobial agents. Many antimicrobial peptides (AMPs) exert their effect by disrupting the bacterial cell membrane. The introduction of D-lysine can modulate the peptide's helicity and amphipathicity, which are crucial for its interaction with and permeabilization of the membrane.[12] This interaction is generally non-receptor-mediated and is driven by electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane.
Modulation of Inflammatory Signaling: The NF-κB Pathway
Recent studies have shown that certain lysine-rich peptides can modulate inflammatory responses. For instance, the peptide L-K6, an analog of temporin-1CEb, has been demonstrated to suppress the expression of inflammatory factors in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by inhibiting key components of the MyD88-dependent signaling pathway, which includes the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. The incorporation of D-lysine in such peptides could enhance their stability and prolong their anti-inflammatory effects.
Conclusion
This compound is an indispensable tool for the synthesis of peptides with enhanced stability and unique biological activities. Its orthogonal protecting groups are perfectly suited for the Fmoc/tBu SPPS strategy. The incorporation of D-lysine offers a powerful approach for the development of novel peptide-based therapeutics, including advanced antimicrobial and anti-inflammatory agents. The detailed protocols and technical information provided in this guide are intended to support researchers in the successful synthesis and application of D-lysine-containing peptides.
References
- 1. 92122-45-7|this compound|BLD Pharm [bldpharm.com]
- 2. chempep.com [chempep.com]
- 3. This compound | Matrix Innovation [matrix-innovation.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FMOC-LYS-OH(105047-45-8) 1H NMR spectrum [chemicalbook.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Nuances in Peptide Synthesis: A Technical Comparison of Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical differences between Fmoc-D-Lys(Boc)-OH and Fmoc-L-Lys(Boc)-OH, their implications in solid-phase peptide synthesis, and their impact on the biological activity of the resulting peptides.
In the precise and intricate world of peptide synthesis, the stereochemistry of amino acid building blocks is a paramount consideration that dictates the structure, function, and therapeutic potential of the final peptide. This guide provides an in-depth analysis of the key distinctions between two enantiomeric protected amino acids, this compound and Fmoc-L-Lys(Boc)-OH, offering a critical resource for professionals in drug discovery and development.
Core Structural and Physicochemical Differences
The fundamental difference between this compound and Fmoc-L-Lys(Boc)-OH lies in the spatial arrangement of the substituents around the alpha-carbon, as depicted in the Fischer projections below. This seemingly subtle variation in chirality gives rise to distinct three-dimensional structures and, consequently, different interactions with other chiral molecules, such as enzymes and receptors.
Figure 1: 2D representation of the stereochemical difference at the alpha-carbon.
These structural differences manifest in their physicochemical properties, most notably their optical rotation. The L-enantiomer rotates plane-polarized light to the left (levorotatory), while the D-enantiomer rotates it to the right (dextrorotatory).
| Property | This compound | Fmoc-L-Lys(Boc)-OH |
| Molecular Formula | C₂₆H₃₂N₂O₆ | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol | 468.54 g/mol |
| Melting Point | 128-131 °C[1] | 130-135 °C[2] |
| Optical Rotation | +11° ± 2.5° (c=1, DMF)[3] | -11° ± 2° (c=1, DMF)[4] |
| Solubility | Soluble in DMSO and EtOH. Insoluble in water.[5] | Soluble in DMSO and EtOH. Slightly soluble in water.[2][6] |
| Appearance | White to off-white powder | White to off-white powder |
| CAS Number | 92122-45-7[1] | 71989-26-9[2] |
Implications in Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Fmoc-L-Lys(Boc)-OH are utilized in the well-established Fmoc/tBu solid-phase peptide synthesis strategy. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed with a mild base (e.g., piperidine), while the Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine (B10760008) side chain and is cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.
From a procedural standpoint in SPPS, the coupling and deprotection cycles for both enantiomers are identical. The choice between the D- and L-isomer is dictated by the desired stereochemistry of the final peptide.
Figure 2: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocols
Standard Fmoc-SPPS Coupling Protocol
This protocol is applicable for the incorporation of both this compound and Fmoc-L-Lys(Boc)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
This compound or Fmoc-L-Lys(Boc)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound or Fmoc-L-Lys(Boc)-OH and a slightly lower molar equivalent of the coupling reagent in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Properties and Biological Activity
The incorporation of D-lysine in place of its natural L-isomer can have profound effects on the resulting peptide's biological properties.
-
Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases.[6] This is because proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
-
Secondary Structure and Conformation: The introduction of a D-amino acid can disrupt or alter the secondary structure (e.g., α-helices, β-sheets) of a peptide.[1] This can lead to changes in receptor binding affinity and specificity.
-
Biological Activity: The altered conformation and increased stability of D-lysine-containing peptides can result in modified biological activity. For instance, in the context of antimicrobial peptides (AMPs), substitution of L-lysine with D-lysine has been shown to reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity, thereby improving the therapeutic index.[2][7]
Differential Signaling Pathway Modulation: A Case Study with Antimicrobial Peptides
While the primary mechanism of many antimicrobial peptides (AMPs) involves direct disruption of the bacterial cell membrane, their interactions with host cells and the subsequent signaling can be modulated by their stereochemistry. Peptides containing L-amino acids are more susceptible to proteolytic degradation, which can generate fragments that may trigger different signaling pathways compared to the intact peptide. Conversely, the increased stability of D-amino acid-containing peptides allows for more sustained interaction with cellular targets.
For example, an L-lysine containing AMP might be partially degraded by cell surface proteases, leading to the release of fragments. These fragments, along with the intact peptide, could interact with various receptors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades like the NF-κB pathway, resulting in an inflammatory response. In contrast, a more stable D-lysine analog would persist in its intact form, potentially leading to a more sustained and specific interaction with its primary target, and a different or attenuated inflammatory signaling outcome.
Figure 3: Hypothetical differential signaling of L- vs. D-lysine peptides.
Analytical Methods for Stereochemical Purity
Ensuring the enantiomeric purity of the final peptide is crucial. Several analytical techniques can be employed to detect and quantify the presence of the undesired stereoisomer:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide and derivatization of the amino acids, GC-MS on a chiral column can be used to determine the enantiomeric ratio.[2]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of chiral molecules and can be a powerful tool for analyzing peptide stereochemistry.
Conclusion
The choice between this compound and Fmoc-L-Lys(Boc)-OH is a critical design element in peptide synthesis with significant downstream consequences. While their handling in solid-phase peptide synthesis is procedurally identical, the resulting stereochemistry at the lysine position can dramatically influence the peptide's stability, conformation, and biological activity. For drug development professionals, the incorporation of D-lysine offers a valuable strategy to enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to enzymatic degradation. A thorough understanding of these differences is essential for the rational design and successful development of novel and effective peptide drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysine in Combination With Estradiol Promote Dissemination of Estrogen Receptor Positive Breast Cancer via Upregulation of U2AF1 and RPN2 Proteins [frontiersin.org]
- 5. A Lovely Pair — TAPE Lab [tape-lab.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
introduction to D-amino acids in peptide chemistry
An Introduction to D-Amino Acids in Peptide Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of D-amino acids into peptide structures is a transformative approach in modern peptide chemistry and drug development. Nature predominantly utilizes L-amino acids for protein synthesis, rendering natural peptides susceptible to rapid degradation by endogenous proteases. This inherent instability severely limits their therapeutic potential. D-amino acids, the non-superimposable mirror images of their L-counterparts, offer a powerful solution to this challenge. By substituting L-amino acids with D-isomers at specific positions, peptides can be engineered to resist enzymatic breakdown, thereby significantly extending their in-vivo half-life and improving bioavailability.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of D-amino acid chemistry. It covers their synthesis and incorporation, their profound impact on peptide stability and conformation, analytical techniques for chiral peptide analysis, and their application in developing next-generation peptide therapeutics.
Introduction: The Stereochemical Advantage of D-Amino Acids
With the exception of achiral glycine, all amino acids exist as two enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] These molecules are mirror images of each other and cannot be superimposed. While the machinery of ribosomal protein synthesis in higher organisms almost exclusively uses L-amino acids, D-amino acids are found in nature, notably in the peptidoglycan cell walls of bacteria and in the venom of certain animals.[1][3][4]
The primary advantage of incorporating D-amino acids into therapeutic peptides stems from their ability to confer remarkable resistance to enzymatic degradation.[5] The body's proteases, which are themselves chiral molecules, have active sites that are stereospecific, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[5] Introducing a D-amino acid creates a stereochemical mismatch that sterically hinders the peptide from fitting into the enzyme's active site.[5] This "stereochemical shield" renders the peptide bond resistant to cleavage, significantly enhancing the peptide's stability in a biological environment.[2][5]
Caption: Stereochemical structures of L-Alanine and its enantiomer, D-Alanine.
Caption: Mechanism of enzymatic degradation for L-peptides and resistance for D-peptides.
Synthesis and Incorporation of D-Amino Acids
Synthesis of D-Amino Acid Monomers
The production of enantiomerically pure D-amino acids is a critical prerequisite for their use in peptide synthesis. While chemical synthesis often yields a racemic mixture (an equal mix of L- and D-forms), several resolution techniques are employed to isolate the desired D-enantiomer.[]
-
Crystallization Resolution: This method exploits the different physical properties of diastereomers. A racemic amino acid mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in solubility.[][7]
-
Enzymatic Resolution: This technique leverages the stereospecificity of enzymes. For example, an acylase enzyme that only acts on the L-form of an N-acyl-DL-amino acid mixture can be used. The enzyme hydrolyzes the N-acyl group from the L-amino acid, allowing the resulting free L-amino acid to be easily separated from the unreacted N-acyl-D-amino acid, which can then be deprotected to yield the pure D-enantiomer.[8][9]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for creating peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS).[10] This technique involves assembling a peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[10][11] The process is the same as for L-peptides, simply using a protected D-amino acid at the desired step in the sequence.[12]
Caption: SPPS workflow for incorporating a D-amino acid into a peptide chain.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a short peptide incorporating a D-amino acid.
1. Resin Preparation:
-
Place Rink Amide resin in a solid-phase synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected L-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).
3. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes to remove the Fmoc protecting group.[11]
-
Wash the resin thoroughly with DMF to remove residual piperidine.
4. Subsequent Amino Acid Coupling (including D-amino acid):
-
For each subsequent amino acid (L- or D-), repeat the coupling step as described in step 2. Protected D-amino acids are used in the same manner as their L-counterparts.[12]
-
After each coupling, perform the deprotection step as described in step 3.
5. Final Cleavage and Deprotection:
-
Once the desired sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.[12]
6. Purification:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide via mass spectrometry.
Impact of D-Amino Acid Substitution on Peptide Properties
The substitution of an L-amino acid with its D-enantiomer can have a profound and quantifiable impact on the peptide's physicochemical and biological properties.
Enhanced Enzymatic Stability
The most significant advantage of D-amino acid incorporation is the dramatic increase in stability against proteolytic degradation.[2] This translates to a longer biological half-life, a critical factor for therapeutic efficacy.
| Peptide Sequence | Modality | Condition | Half-Life / % Remaining | Reference |
| L-Peptide (unspecified) | All L-amino acids | Proteinase K | < 4 hours (0% remaining) | [13] |
| L-Peptide-D-AA | C-terminal D-amino acid | Proteinase K | ~15% remaining after 24 hours | [13] |
| MUC2 Epitope (tpTPTGTQtpt) | D-amino acids in flanks | Diluted Human Serum | High resistance to degradation | [14] |
| MUC2 Epitope (tpTPTGTQtpt) | D-amino acids in flanks | Lysosomal Preparation | High resistance to degradation | [14] |
| Various L-Peptides | N-terminal D-amino acid(s) | Human Serum | Improved stability | [15] |
| Various L-Peptides | N- and C-terminal D-amino acids | Human Serum | Almost full protection | [15] |
Conformational Changes and Biological Activity
Introducing a D-amino acid can significantly alter a peptide's secondary and tertiary structure.[16] While L-amino acids favor right-handed α-helices, the inclusion of a D-amino acid can disrupt this structure.[17] Conversely, D-amino acids, particularly D-proline, are known to be potent inducers of β-turns, which can be crucial for receptor recognition and binding.[18][19] This conformational modulation can be harnessed to fine-tune a peptide's biological activity, potentially increasing its binding affinity or altering its function from an agonist to an antagonist.[1]
| Protein/Peptide | D-Amino Acid Substitution | Effect on Structure | ΔTm,app (°C) (Change in Melting Temp.) | Reference |
| Villin Headpiece (VHP) | L-His27 to D-His27 | Modest destabilization | -1.2 °C | [17] |
| Villin Headpiece (VHP) | L-Gln26 to D-Gln26 | Destabilization | -8.2 °C | [17] |
| Villin Headpiece (VHP) | L-Glu31 to D-Glu31 | Destabilization | -10.9 °C | [17] |
| Villin Headpiece (VHP) | L-Lys30 to D-Lys30 | Destabilization | -12.5 °C | [17] |
| Villin Headpiece (VHP) | L-Lys24 to D-Lys24 | Large destabilization | -28.5 °C | [17] |
| Pin1 WW Domain | Various single L-to-D changes in β-sheet core | Complete unfolding at room temp. | N/A | [20] |
Analytical Techniques for Chiral Peptides
Verifying the successful incorporation and chiral purity of D-amino acids requires specialized analytical methods.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[21] CSPs are themselves chiral and interact differently with L- and D-enantiomers, causing them to elute from the column at different times, which allows for their separation and quantification. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for separating underivatized amino acid enantiomers.
Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol outlines a general method for analyzing the enantiomeric composition of a hydrolyzed peptide sample.
1. Sample Preparation:
-
Hydrolyze the peptide sample to its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Neutralize and dilute the hydrolysate in the mobile phase.
2. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: An appropriate Chiral Stationary Phase column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mobile phase suitable for the column and analytes. For teicoplanin-based columns, an LC-MS compatible mobile phase such as an isocratic mixture of acetonitrile/water/TFA is often effective.[21]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) or MS for higher sensitivity and specificity.[22]
3. Analysis:
-
Inject analytical standards of the pure L- and D-amino acids of interest to determine their retention times.
-
Inject the prepared sample hydrolysate.
-
Identify and integrate the peaks corresponding to the L- and D-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) or the ratio of D- to L-amino acids based on the peak areas.
Enzymatic Stability Assay
Assessing the stability of a peptide in the presence of proteases is a direct functional test of the D-amino acid's protective effect.
Experimental Protocol: In Vitro Enzymatic Stability Assay
1. Reagents:
-
Peptide stock solution (L-peptide and D-amino acid-containing peptide).
-
Protease solution (e.g., trypsin, chymotrypsin, or a complex biological fluid like human serum).[5][18]
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% TFA or acetonitrile).
2. Procedure:
-
Incubate the peptide (at a final concentration of ~1 mg/mL) with the protease solution or serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate the enzyme/proteins.
3. Analysis:
-
Analyze the supernatant from each time point by RP-HPLC.
-
Monitor the decrease in the peak area of the intact parent peptide over time.
-
Plot the percentage of remaining intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t₁/₂) under the assay conditions.
Applications in Drug Development
The ability to enhance stability and modulate activity makes D-amino acids a cornerstone of modern peptide drug design.[1]
-
Improved Pharmacokinetics: Longer half-life reduces dosing frequency, improving patient convenience and compliance.[23]
-
Oral Bioavailability: Increased resistance to digestive proteases is a key step toward developing orally available peptide drugs.
-
Novel Biological Activity: By altering conformation, D-amino acids can create peptides with novel functions, including superagonists, selective antagonists, or enzyme inhibitors.[1][2]
-
Retro-Inverso Peptides: These are peptides made of D-amino acids in the reverse sequence of a parent L-peptide. This strategy often preserves the side-chain topography necessary for receptor binding while making the entire peptide backbone resistant to proteolysis.[13][24]
-
Drug Delivery: Stable D-peptide hydrogels are being explored as vehicles for the controlled release of drugs and imaging agents.[18][25]
Caption: Logical workflow for developing improved peptide therapeutics using D-amino acids.
Conclusion and Future Outlook
The incorporation of D-amino acids is a powerful and validated strategy to overcome the inherent limitations of natural peptides for therapeutic use. The enhanced proteolytic stability they confer is a direct solution to the challenge of poor in-vivo half-life, paving the way for more effective and bioavailable peptide drugs.[1] As our understanding of the nuanced effects of D-amino acid substitution on peptide conformation and function deepens, so too will our capacity for the rational design of peptides with precisely tailored pharmacokinetic and pharmacodynamic profiles. Future research will continue to explore novel D-amino acid-containing peptides with unique biological activities and enhanced receptor selectivity, further broadening the therapeutic horizon for this versatile class of molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 8. D-AA in biocatalysis | DAAIR center [d-aminoacids.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 12. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. lifetein.com [lifetein.com]
- 25. mdpi.com [mdpi.com]
The Strategic Incorporation of D-Lysine Derivatives in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, improved efficacy, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of non-canonical amino acids, particularly D-lysine derivatives, has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as their susceptibility to proteolytic degradation. This technical guide provides a comprehensive overview of the core purposes of utilizing D-lysine derivatives in peptide design, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.
Core Principles and Applications
The substitution of L-lysine with its D-enantiomer introduces a chiral center with an inverted configuration, a seemingly subtle change that imparts profound effects on the peptide's structure and function. The primary rationales for incorporating D-lysine include:
-
Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily recognized and cleaved by proteases. The presence of a D-amino acid at or near a cleavage site disrupts the stereospecific recognition by these enzymes, significantly increasing the peptide's half-life in biological fluids.[1][2][3] This enhanced stability is a critical factor in developing peptide drugs with improved in vivo efficacy.[4][5]
-
Modulation of Biological Activity and Selectivity: The introduction of D-lysine can alter the peptide's three-dimensional conformation, which in turn can influence its binding affinity to receptors and its overall biological activity.[6] In the context of antimicrobial peptides (AMPs), selective D-lysine substitution has been shown to decrease toxicity to eukaryotic cells while retaining potent antimicrobial activity, thereby improving the therapeutic index.[7][8][9] This is often attributed to the disruption of secondary structures like α-helices, which can be crucial for lytic activity against mammalian cells.[7]
-
Conformational Constraints and Structural Diversity: D-amino acids can be used to induce specific turns or secondary structures in a peptide chain, providing a means to explore novel conformational spaces.[6] This can be particularly useful in the design of peptidomimetics and in optimizing receptor-ligand interactions.
The logical workflow for investigating the impact of D-lysine substitution typically involves peptide synthesis, followed by a series of in vitro and in vivo characterizations to assess stability, activity, and toxicity.
Data Presentation: The Impact of D-Lysine Substitution
The effects of incorporating D-lysine derivatives are often quantified through various bioassays. The following tables summarize representative data from studies on antimicrobial peptides, illustrating the impact on activity, toxicity, and structure.
Table 1: Antimicrobial Activity of CM15 and its D-Lysine Diastereomers
| Peptide | E. coli MIC (μM) | S. aureus MIC (μM) | S. epidermidis MIC (μM) | P. aeruginosa MIC (μM) |
| CM15 (all L-amino acids) | 4 | 4 | 2 | 16 |
| D3,13 | 8 | 8 | 4 | >64 |
| D3,7,13 | 8 | 8 | 8 | >64 |
| D3,6,7,13,14 | >64 | >64 | >64 | >64 |
Data synthesized from a study on the antimicrobial peptide CM15.[7] MIC (Minimal Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism.
Table 2: Cytotoxicity and Structural Properties of CM15 and its D-Lysine Analogs
| Peptide | Hemolysis at 64 μM (%) | Macrophage Toxicity (LD50, μM) | Helical Content (%) |
| CM15 (all L-amino acids) | ~80 | 4.5 | 65 |
| D1,13 | ~16 | 13 | 55 |
| D3,13 | <6 | >100 | 45 |
| D3,7,13 | <1 | >100 | 26 |
| D3,6,7,13,14 | <1 | >100 | ~0 (Random Coil) |
Data synthesized from a study on the antimicrobial peptide CM15.[7][8] Hemolysis was assessed against human red blood cells. Macrophage toxicity was determined against RAW264.7 cells. Helical content was estimated by circular dichroism spectroscopy in the presence of lipid vesicles.
Table 3: Serum Stability of HPA3NT3-A2 and its D-Lysine Analog
| Peptide | Stability in 50% Serum |
| HPA3NT3-A2 (all L-lysine) | Degraded over time |
| HPA3NT3-A2D (all D-lysine) | No cleavage observed after 120 min |
Data from a study on the antimicrobial peptide HPA3NT3-A2.[10][11] Stability was assessed by HPLC analysis of the peptide after incubation in serum.
The data clearly demonstrate that while D-lysine substitution can lead to a moderate decrease in antimicrobial activity, it dramatically reduces toxicity to eukaryotic cells, resulting in an improved overall therapeutic profile.[7][8] Furthermore, the complete substitution of L-lysine with D-lysine can render a peptide highly resistant to serum proteases.[10][11]
The mechanism by which D-lysine substitution confers protease resistance is based on the stereospecificity of enzyme active sites.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the properties of D-lysine-containing peptides.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.[4]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).
-
Human or animal plasma (e.g., commercially sourced, heparinized).
-
Quenching/Precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA) or organic solvent mixtures).[12][13]
-
HPLC or LC-MS system for analysis.
-
Low-bind microcentrifuge tubes.
-
Thermomixer or water bath set to 37°C.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Prepare the reaction mixture by spiking the plasma with the test peptide to a final concentration (e.g., 10-50 µM). Vortex gently to mix.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a defined volume of cold quenching solution (e.g., 150 µL). The '0' minute time point should be prepared by adding the quenching solution to the tube before adding the peptide-plasma mixture.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in plasma.
Protocol 2: Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a peptide to its target receptor.[14]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled version of the parent peptide or a known ligand (e.g., with 125I).
-
Unlabeled test peptides (including the D-lysine analog) at various concentrations.
-
Binding buffer (composition is receptor-dependent, but often contains protease inhibitors like bacitracin).[14]
-
Glass fiber filters (pre-treated, e.g., with polyethylenimine, to reduce non-specific binding).[14]
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a gamma or beta counter.
Procedure:
-
In a 96-well plate, set up the binding reactions in triplicate. Each well will contain:
-
A fixed amount of receptor preparation (e.g., 10-50 µg of membrane protein).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Varying concentrations of the unlabeled competitor peptide (the D-lysine analog or parent peptide).
-
Binding buffer to reach the final volume.
-
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the binding affinity (Ki).
Conclusion
The incorporation of D-lysine derivatives is a validated and highly effective strategy in modern peptide drug design. By enhancing proteolytic stability and allowing for the fine-tuning of biological activity and selectivity, this approach directly addresses some of the most significant challenges in the development of peptide-based therapeutics. The judicious application of this technique, guided by rigorous quantitative analysis and standardized experimental protocols, will continue to be a cornerstone in the creation of next-generation peptide drugs with superior pharmacokinetic properties and therapeutic efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-D-Lys(Boc)-OH: Enhancing Peptide Therapeutics with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-α-Fmoc-N-ε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), a critical building block for synthesizing peptides with unnatural amino acids. The incorporation of D-amino acids, such as D-lysine, is a paramount strategy in modern peptide drug design, offering significant advantages in stability, bioavailability, and biological activity. This document details the chemical properties, synthesis protocols, and key applications of this versatile derivative.
Introduction: The Stereochemical Advantage
In nature, proteins are almost exclusively composed of L-amino acids. This stereospecificity extends to the body's enzymatic machinery, particularly proteases, which are responsible for peptide degradation. Therapeutic peptides composed of L-amino acids are often limited by rapid enzymatic breakdown, resulting in a short in vivo half-life.
The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a powerful solution. By strategically substituting an L-amino acid with a D-isomer like D-lysine, the peptide backbone becomes sterically hindered and unrecognizable to most endogenous proteases.[1] This modification dramatically enhances proteolytic stability, a key attribute for developing effective and long-lasting peptide therapeutics.[1][2][3][4]
This compound is a cornerstone reagent for this purpose. It features two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine of the D-lysine side chain. This dual-protection scheme is perfectly suited for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for synthesis planning and execution.
| Property | Value | Reference |
| CAS Number | 92122-45-7 | [6] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [6] |
| Molecular Weight | 468.54 g/mol | [6] |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 128-131 °C | [6] |
| Purity | ≥98% | [6] |
The Orthogonal Protection Strategy in SPPS
The utility of this compound in peptide synthesis hinges on its orthogonal protecting groups, which can be selectively removed under different chemical conditions. The Fmoc group is cleaved by a base (typically piperidine), while the Boc group is cleaved by a strong acid (typically trifluoroacetic acid, TFA).[5] This allows for the sequential addition of amino acids to the peptide chain without unintended reactions on the lysine (B10760008) side chain, which is only deprotected during the final cleavage step.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc- D -Lys(Boc)-OH 98 92122-45-7 [sigmaaldrich.com]
basic principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. Fmoc-based SPPS is a cornerstone of modern peptide synthesis, enabling the creation of complex peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1][2] This document delves into the fundamental chemistry, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that allows for the stepwise construction of a peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The central tenet of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy permits the selective removal of the N-terminal Fmoc group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]
The synthesis cycle can be broken down into three primary stages:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] The deprotection occurs via a β-elimination mechanism.[2]
-
Washing: Meticulous washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent unwanted side reactions during the subsequent coupling step.[1]
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated and then reacts with the newly liberated N-terminal amine of the resin-bound peptide to form a new peptide bond.[1] This reaction is facilitated by a coupling reagent.[1]
This cycle is repeated for each amino acid in the desired peptide sequence.
The Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be visualized as a four-stage workflow: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]
High-level workflow of Fmoc solid-phase peptide synthesis.
Key Components and Reagents
The success of Fmoc-SPPS is highly dependent on the appropriate selection of resins, linkers, protecting groups, and coupling reagents.
Resins and Linkers
The choice of resin and linker is crucial as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the conditions required for cleavage.[5][6]
| Linker/Resin Type | C-Terminal Functionality | Cleavage Condition | Key Characteristics |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Widely used for the synthesis of peptide acids.[5][7] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild Acid (e.g., 0.5% TFA in DCM) | Ideal for preparing protected peptide fragments due to its high acid lability.[8] |
| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | The standard choice for the synthesis of peptide amides.[5] |
| Sieber Amide Resin | Amide | Mild Acid (e.g., 1-2% TFA in DCM) | Useful for the synthesis of protected peptide amides.[1] |
Fmoc Deprotection
The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine.
Mechanism of Fmoc deprotection by piperidine.
| Parameter | Typical Condition |
| Reagent | 20% (v/v) Piperidine in DMF |
| Reaction Time | 2 x 5-10 minutes |
With modern protocols, a two-step deprotection is often recommended for efficiency.[2]
Amino Acid Coupling Reagents
The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent is a critical factor in the success of SPPS, influencing efficiency and minimizing side reactions.[2]
| Reagent | Type | Key Features |
| HBTU/TBTU | Aminium/Uronium | Widely used, efficient, and cost-effective. |
| HATU | Aminium/Uronium | Highly efficient, especially for difficult couplings, due to the formation of more reactive OAt esters. |
| PyBOP | Phosphonium | Generates OBt esters; good for routine synthesis. |
| COMU | Uronium | High efficiency and good solubility.[2] |
| DIC/HOBt | Carbodiimide | A classic and cost-effective method, though can be slower.[9] |
With contemporary coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can surpass 99%.[2] This high per-step efficiency is paramount for the synthesis of long peptides, as even minor inefficiencies can significantly diminish the overall yield of the full-length product.[2][10]
Experimental Protocols
Adherence to optimized protocols is crucial for the synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.
Resin Preparation and Swelling
-
Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[11]
-
Swelling: Place the resin in a suitable reaction vessel and add DMF. Allow the resin to swell for at least 1 hour to ensure optimal accessibility of the reactive sites.[11][12]
-
Solvent Removal: After swelling, drain the solvent from the reaction vessel.[11]
First Amino Acid Loading (Example: Wang Resin)
-
Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and dissolve in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 15-20 minutes.[8]
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[13]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[8]
Chain Elongation Cycle
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the Fmoc-adduct.[12]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents), a coupling reagent such as HATU (3.9 equivalents), and an additive like HOBt (4 equivalents) in DMF.[12]
-
Add a base, typically DIPEA (8 equivalents), to the amino acid solution to activate it.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 30-60 minutes), with agitation.
-
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling byproducts.[8]
-
Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin support and removing the side-chain protecting groups. This is typically achieved using a strong acid cocktail containing scavengers to prevent side reactions.[14]
Reagent K Cleavage Cocktail [15]
| Component | Typical Percentage (v/v) | Role |
| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage and side-chain deprotection. |
| Phenol | 5% | Scavenger for tyrosine and tryptophan residues. |
| Water | 5% | Scavenger and facilitates hydrolysis. |
| Thioanisole | 5% | Scavenger for tryptophan and methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for cysteine residues. |
Protocol:
-
Final Deprotection: Ensure the N-terminal Fmoc group has been removed from the final amino acid.[14]
-
Washing and Drying: Thoroughly wash the peptide-resin with a solvent like DCM and dry it under a high vacuum.[14]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.[12]
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.[12]
-
Centrifuge the mixture to pellet the crude peptide.[12]
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.[2]
-
Dry the crude peptide under vacuum.[12]
-
Conclusion
Fmoc solid-phase peptide synthesis is a robust and versatile methodology that has become indispensable in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, careful selection of reagents, and adherence to optimized protocols are paramount for the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers to effectively implement Fmoc-SPPS in their workflows, enabling the creation of custom peptides for a wide range of scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Lys(Boc)-OH (Nα-Fmoc-Nε-Boc-D-lysine) is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a D-lysine residue into peptide chains.[1] Its dual-protection strategy, with the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the epsilon-amino group of the side chain, allows for selective deprotection and chain elongation.[1][2] While an indispensable tool in peptide chemistry, a thorough understanding of its safety and handling precautions is paramount to ensure a safe laboratory environment. This guide provides a comprehensive overview of the safety protocols, physical and chemical properties, and handling procedures for this compound.
Hazard Identification and Classification
This compound is generally not classified as a hazardous substance or mixture.[3] However, as with any chemical reagent, it is essential to handle it with care and adhere to good laboratory practices. Some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[4] It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for proper storage, handling, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [3][5] |
| Molecular Weight | 468.54 g/mol | [5][6] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | 128-131 °C | [5] |
| Solubility | Soluble in DMF | [6] |
| Storage Temperature | 2-8°C | [5] |
| CAS Number | 92122-45-7 | [5][6] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields are recommended to prevent eye contact.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and disposed of properly after handling the compound.[8]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]
-
Respiratory Protection: In cases where dust formation is likely, a NIOSH-approved respirator may be necessary.[9]
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4][10]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Use non-sparking tools to prevent electrostatic discharge.[4]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Keep in a cool place, with a recommended storage temperature of 2-8°C.[5]
-
Protect from light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of accidental exposure or spillage, the following first-aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[4][10]
-
After Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[4][10]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[3][10]
In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[10] Avoid generating dust.
Experimental Workflow for Safe Handling
The following diagram illustrates a general workflow for safely handling chemical reagents like this compound in a laboratory setting.
Caption: General laboratory safety workflow for handling chemical reagents.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations.[3] Chemical waste should be collected in appropriate, labeled containers and handled by trained personnel or a licensed waste disposal service.
Toxicological and Ecological Information
There is limited specific toxicological and ecological data available for this compound.[7] No significant acute toxicological data has been identified, and information on carcinogenicity and reproductive toxicity is not available.[3] Similarly, there is no available data on its toxicity to aquatic life.[7] Therefore, it is crucial to prevent its release into the environment.
Conclusion
This compound is a valuable reagent in peptide synthesis. While it is not classified as a highly hazardous material, a cautious and informed approach to its handling and storage is essential for maintaining a safe research environment. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure the responsible use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. anaspec.com [anaspec.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Novabiochem 92122-45-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. Fmoc-Lys(Boc)-OH - Safety Data Sheet [chemicalbook.com]
Decoding the Certificate of Analysis for Fmoc-D-Lys(Boc)-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) for a critical raw material like Fmoc-D-Lys(Boc)-OH is more than a mere formality; it is a gateway to ensuring the quality, reproducibility, and success of peptide synthesis. This in-depth guide provides a comprehensive interpretation of a typical CoA for this compound, detailing the key analytical tests performed, their underlying methodologies, and the significance of the data presented.
Product Identification and General Properties
The CoA begins by unequivocally identifying the compound. This section includes the compound name, its chemical structure, and other key identifiers.
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | 92122-45-7[1][2][3] |
| Molecular Formula | C₂₆H₃₂N₂O₆[1][2][4] |
| Molecular Weight | 468.54 g/mol [2][4] |
| Appearance | White to off-white or slightly yellow powder/crystals[2] |
| Storage Temperature | 2-8°C or 15-25°C[2] |
Quantitative Analysis of Purity and Identity
This core section of the CoA provides a quantitative assessment of the compound's purity and verifies its chemical identity through various analytical techniques.
| Analytical Test | Parameter | Typical Specification | Significance |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | ≥ 98.0% | Determines the percentage of the desired compound in the sample by separating it from any impurities. A high percentage indicates a pure product, crucial for avoiding side reactions in peptide synthesis. |
| Thin Layer Chromatography (TLC) | Purity | ≥ 98%[2] | A qualitative and semi-quantitative method to assess purity by separating the compound from non-volatile impurities. It serves as a quick purity check. |
| Enantiomeric Purity | D-Enantiomer | ≥ 99.5%[2] | Confirms the stereochemical integrity of the D-lysine backbone, which is critical for the final conformation and biological activity of the synthesized peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR | Conforms to structure | Provides detailed information about the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei, confirming the presence of the Fmoc, Boc, and lysine (B10760008) moieties. |
| Infrared (IR) Spectroscopy | Identity | Passes test[2] | Confirms the presence of key functional groups in the molecule by measuring the absorption of infrared radiation. |
| Mass Spectrometry (MS) | Molecular Ion Peak | Conforms to Molecular Weight | Determines the mass-to-charge ratio of the molecule, thereby confirming its molecular weight. |
| Optical Rotation | [α]²⁰/D | Specific value (e.g., -10±2°, c=2% in DMF) | Measures the rotation of plane-polarized light by the chiral molecule. The specific rotation is a characteristic property of the enantiomer. |
| Water Content (Karl Fischer) | Water | ≤ 1.00% | Quantifies the amount of water in the sample. Excess water can interfere with subsequent reactions in peptide synthesis. |
| Acidimetric Assay | Assay | ≥ 97.0% | A titration method to determine the total amount of acidic substance, providing another measure of purity. |
| Solubility | 1 mmol in 2 ml DMF | Clearly soluble[2] | Ensures the compound will dissolve in the appropriate solvents for use in solid-phase peptide synthesis.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in a typical CoA for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
-
Gradient: A typical gradient might be:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like acetonitrile.
-
Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of the hydrogen atoms.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Interpretation: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the presence of the characteristic protons of the Fmoc, Boc, and D-lysine moieties, thus verifying the overall structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.
-
Analysis: The instrument ionizes the sample and separates the ions based on their mass-to-charge ratio. The resulting spectrum should show a prominent peak corresponding to the molecular weight of this compound (468.54 g/mol ), often as the protonated molecule [M+H]⁺ at m/z 469.5.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the logical workflow of its analysis.
References
Methodological & Application
Protocol for Fmoc-D-Lys(Boc)-OH Coupling in Manual Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) incorporating the non-proteinogenic amino acid Fmoc-D-Lys(Boc)-OH. This protocol is designed for use with standard resins such as Wang or Rink Amide resin and follows the widely adopted Fmoc/tBu orthogonal protection strategy.
This compound is a critical building block for synthesizing peptides with enhanced stability against enzymatic degradation or for creating specific three-dimensional conformations. The Nα-Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of amino acid addition, while the Nε-Boc group offers semi-permanent protection of the lysine (B10760008) side-chain, which is removed during the final cleavage from the resin.[1]
General Workflow and Principles
The synthesis of the peptide occurs on a solid support (resin) and proceeds from the C-terminus to the N-terminus.[2] Each cycle of amino acid addition consists of two main steps:
-
Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain to expose a free amine.
-
Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and subsequent reaction with the newly exposed amine on the peptide-resin to form a peptide bond.
This cycle is repeated for each amino acid in the sequence. The incorporation of this compound follows this standard procedure.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Suggested Grade/Purity |
| Resin | Wang Resin or Rink Amide Resin | 100-200 mesh, ~0.5-1.0 mmol/g substitution |
| Amino Acid | This compound | ≥99.0% Purity |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade | |
| Diethyl ether (cold) | ACS grade | |
| Deprotection | Piperidine (B6355638) | Reagent grade |
| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | ≥99.0% |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | ≥98.0% | |
| HATU | ≥98.0% | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | ≥98.0% | |
| Deionized Water (H₂O) | ||
| Monitoring | Ninhydrin, Phenol, KCN in Pyridine | Kaiser Test Reagents |
Step-by-Step Synthesis Protocol
This protocol assumes a starting scale of 0.1 mmol of resin. Adjust volumes and quantities accordingly for different scales.
Step 1: Resin Swelling
-
Place the resin (e.g., 200 mg of Wang resin with 0.5 mmol/g loading) into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[2]
-
Drain the DMF from the vessel.
Step 2: N-terminal Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate for 5 minutes and drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[3]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a dark blue color).[3][4]
Step 3: this compound Coupling This step outlines two common activation methods. Method A is a standard carbodiimide (B86325) activation, while Method B uses a more potent uronium-based reagent, recommended for potentially difficult couplings.
Method A: DIC/Oxyma Activation
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 187.4 mg) and Oxyma (4 equivalents, 0.4 mmol, 56.8 mg) in 3 mL of DMF.
-
Add DIC (4 equivalents, 0.4 mmol, 62 µL) to the solution and allow it to pre-activate for 5 minutes at room temperature.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow or colorless beads).[2][3]
Method B: HATU/DIPEA Activation
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[5] If the test is positive, a second coupling may be necessary.[6]
Step 4: Capping (Optional) If the Kaiser test indicates incomplete coupling after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
Step 5: Continuation of Synthesis Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for the subsequent amino acids in your peptide sequence.
Step 6: Final Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[5][7] The TIS acts as a scavenger to trap reactive cations generated during the deprotection of the Boc group and other side-chain protecting groups.[5][8]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[5]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
Data Presentation
The following tables summarize the quantitative aspects of the protocol.
Table 1: Reagent Equivalents for Coupling Reactions (0.1 mmol scale)
| Reagent | Method A (DIC/Oxyma) | Method B (HATU/DIPEA) |
| This compound | 4 eq. (0.4 mmol) | 3-5 eq. (0.3-0.5 mmol) |
| Coupling Agent | DIC: 4 eq. (0.4 mmol) | HATU: 2.9-4.5 eq. |
| Additive | Oxyma: 4 eq. (0.4 mmol) | - |
| Base | - | DIPEA: 6-10 eq. (0.6-1.0 mmol) |
Table 2: Standard Reaction Times and Monitoring
| Step | Reaction Time | Monitoring Method | Expected Result |
| Fmoc Deprotection | 5 min + 15 min | Kaiser Test | Positive (Blue Beads) |
| Coupling | 1-4 hours | Kaiser Test | Negative (Yellow Beads) |
| Cleavage | 2-3 hours | HPLC/MS of crude product | Desired peptide mass |
Visualized Workflow
The following diagram illustrates the key steps in a single cycle of this compound incorporation during manual SPPS.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-D-Lys(Boc)-OH in automated solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-lysine, is a critical strategy in modern drug design to enhance peptide stability against enzymatic degradation. This document offers detailed protocols, data presentation, and workflow visualizations to facilitate the successful synthesis of peptides containing this key building block.
This compound is a derivative of the D-enantiomer of lysine (B10760008) where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This orthogonal protection scheme is fundamental to Fmoc-based SPPS, allowing for the selective deprotection of the alpha-amino group during peptide chain elongation while the side chain remains protected until the final cleavage step.[][4]
Data Presentation
The efficiency of incorporating this compound and the overall success of the peptide synthesis are dependent on the choice of reagents and reaction conditions. Below are tables summarizing expected performance metrics based on commonly used reagents in automated SPPS.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Activating Agent | Typical Coupling Time (Automated) | Expected Coupling Efficiency | Key Considerations |
| HBTU/DIPEA | HOBt | 5-30 minutes | >99% | Highly efficient and fast-acting. |
| HATU/DIPEA | HOAt | 5-20 minutes | >99.5% | Particularly effective for sterically hindered couplings. |
| DIC/Oxyma | Oxyma Pure® | 15-60 minutes | >99% | Safer alternative to HOBt/HOAt-based methods, reduces racemization.[5] |
Table 2: Comparison of Common Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Cleavage Time | Target Residues | Advantages & Disadvantages |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-3 hours | Standard Peptides | "Odorless" and effective for most sequences. May not be sufficient for peptides with multiple sensitive residues. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT | 2-4 hours | Peptides with Cys, Met, Trp, Tyr | Broadly applicable for sensitive residues but has a strong odor. |
| TFA/DCM | 50:50 | 1-2 hours | Acid-labile resins | Milder cleavage, useful for protected peptide fragments. |
Experimental Protocols
The following are detailed protocols for the key stages of automated solid-phase peptide synthesis incorporating this compound. These protocols are intended for use with standard automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a resin appropriate for the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Resin Loading : Place the desired amount of resin into the reaction vessel of the automated synthesizer.
-
Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.
Protocol 2: Automated Fmoc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
-
Fmoc Deprotection :
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Allow the reaction to proceed for 5-10 minutes. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound) :
-
In a separate vial, dissolve this compound (3-5 equivalents) and the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add an activator base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution for pre-activation (1-2 minutes).
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the time specified in Table 1, or as optimized for the specific sequence.
-
Wash the resin thoroughly with DMF.
-
-
Monitoring (Optional but Recommended) :
-
Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. A positive result (indicating free amines) may necessitate a second coupling step.
-
Protocol 3: Final Cleavage and Deprotection
-
Final Fmoc Deprotection : After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2, step 1.
-
Resin Washing and Drying :
-
Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage from Resin and Side-Chain Deprotection :
-
Add the appropriate cleavage cocktail (see Table 2) to the dried peptide-resin in a cleavage vessel.
-
Gently agitate the mixture at room temperature for the specified duration.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Protocol 4: Peptide Purification
-
Dissolution : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Purification : Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization : Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.
Visualizations
The following diagrams illustrate the key chemical structures and workflows described in these application notes.
Caption: Orthogonal protection scheme of this compound.
References
Application Notes and Protocols: Fmoc-D-Lys(Boc)-OH in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide therapeutics is a powerful strategy to enhance their pharmacological properties. Fmoc-D-Lys(Boc)-OH, a protected derivative of the D-enantiomer of lysine, is a critical building block in this endeavor. The presence of the D-amino acid confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1][2][3] The orthogonal protection scheme, with the acid-labile Boc group on the side chain and the base-labile Fmoc group on the α-amino group, allows for precise and controlled solid-phase peptide synthesis (SPPS).[4][5]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, with a focus on antimicrobial and anti-inflammatory applications. Detailed protocols for synthesis, purification, and characterization are provided, along with quantitative data on the resulting peptides' biological activity.
Advantages of Incorporating D-Lysine in Therapeutic Peptides
The strategic incorporation of D-lysine into a peptide sequence can offer several advantages:
-
Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a significant increase in the peptide's resistance to degradation.[1][2][3]
-
Improved Bioavailability: Increased stability often translates to improved bioavailability and a longer duration of action in vivo.[1]
-
Modulation of Biological Activity: The altered stereochemistry can lead to unique conformational changes, potentially enhancing receptor binding affinity or altering the mode of action.[2]
-
Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.
Applications in Therapeutic Peptide Synthesis
This compound is particularly valuable in the synthesis of peptides where proteolytic stability and modulated activity are desired.
Antimicrobial Peptides (AMPs)
The substitution of L-lysine with D-lysine in antimicrobial peptides has been shown to enhance their therapeutic index. While sometimes causing a moderate decrease in raw antimicrobial activity, the reduction in toxicity towards eukaryotic cells is often more pronounced, leading to a safer and more effective therapeutic agent.[1]
Example: CM15 Analogs
CM15 is a 15-residue hybrid antimicrobial peptide. Studies on CM15 analogs where L-lysine residues were substituted with D-lysine demonstrated a significant reduction in hemolytic activity and cytotoxicity to mammalian cells, while retaining potent antimicrobial activity against various bacterial strains.[1]
Anti-inflammatory Peptides
Lysine-rich peptides have been shown to possess anti-inflammatory properties. The incorporation of D-lysine can prolong the peptide's presence at the site of inflammation, potentially enhancing its therapeutic effect. Lysine-containing peptides can modulate inflammatory responses by interacting with key signaling pathways such as the MAPK and NF-κB pathways.[6][7]
Data Presentation
The following tables summarize quantitative data from studies on therapeutic peptides synthesized using D-lysine substitutions.
Table 1: Antimicrobial Activity of D-Lysine Containing CM15 Analogs
| Peptide | Sequence | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CM15 (all L-amino acids) | KWKLFKKIGAVLKVL-NH₂ | 4 | 2 |
| [D-Lys³, ¹³] CM15 | K(D-K)WLFKKIGAVLK(D-K)VL-NH₂ | 8 | 4 |
| [D-Lys³, ¹⁴] CM15 | K(D-K)WLFKKIGAVLKV(D-K)L-NH₂ | 8 | 4 |
Data adapted from studies on CM15 analogs.
Table 2: Cytotoxicity and Hemolytic Activity of D-Lysine Containing CM15 Analogs
| Peptide | Cytotoxicity (LD₅₀, µM) vs. Murine Macrophages | Hemolysis (%) at 100 µM |
| CM15 (all L-amino acids) | 25 | >60 |
| [D-Lys³, ¹³] CM15 | >200 | <10 |
| [D-Lys³, ¹⁴] CM15 | >200 | <10 |
Data adapted from studies on CM15 analogs.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide
This protocol outlines the manual Fmoc-SPPS for a generic 10-mer peptide containing one this compound incorporation.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma in DMF.
-
Add 4 equivalents of DIC and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for the D-Lys position) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 3 hours.
-
Filter the solution to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification and Characterization of the D-Lysine Containing Peptide
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a solution of 50% acetonitrile in water.
-
Purify the peptide using a preparative C18 reverse-phase HPLC column.
-
Use a linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Lyophilize the purified fractions.
-
Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF mass spectrometry.
-
-
Purity Analysis:
-
Analyze the purity of the final peptide product using an analytical C18 reverse-phase HPLC column with a similar gradient as in the purification step. Purity should typically be >95%.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Caption: Proposed mechanism of action for D-Lysine containing antimicrobial peptides.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. Frontiers | Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry [frontiersin.org]
- 7. Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation. | Semantic Scholar [semanticscholar.org]
Application of Fmoc-D-Lys(Boc)-OH in Antimicrobial Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics to combat this threat.[1][] A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as D-amino acids. The substitution of L-amino acids with their D-enantiomers can significantly increase peptide stability against proteolytic degradation, reduce cytotoxicity towards mammalian cells, and in some cases, modulate antimicrobial activity.[3][4]
Fmoc-D-Lys(Boc)-OH is a crucial building block for the synthesis of AMPs with enhanced properties. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the D-lysine side chain. This orthogonal protection scheme allows for the selective deprotection of the α-amino group during solid-phase peptide synthesis (SPPS), enabling the stepwise elongation of the peptide chain.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of AMPs.
Advantages of Incorporating D-Lysine into Antimicrobial Peptides
The introduction of D-lysine residues into AMP sequences offers several advantages:
-
Increased Proteolytic Stability: Natural proteases typically exhibit stereospecificity for L-amino acids. Peptides containing D-amino acids are therefore more resistant to enzymatic degradation, leading to a longer in vivo half-life.[4]
-
Reduced Cytotoxicity: Substitution of L-lysine with D-lysine can disrupt the formation of amphipathic α-helical structures that are often responsible for the hemolytic activity and toxicity of AMPs towards eukaryotic cells.[3][7] This can lead to a significant improvement in the therapeutic index of the peptide.
-
Modulated Antimicrobial Activity: The effect of D-lysine substitution on antimicrobial activity can vary depending on the peptide sequence and the target pathogen. In some cases, it can lead to enhanced or retained activity, while in others, a moderate decrease may be observed.[3][8]
Data Presentation: Quantitative Analysis of D-Lysine Substituted Antimicrobial Peptides
The following tables summarize the quantitative data from studies on the antimicrobial peptide CM15 and its diastereomeric analogs containing D-lysine substitutions. CM15 is a hybrid peptide derived from cecropin (B1577577) A and melittin.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of CM15 and its D-Lysine Analogs [3]
| Peptide | Sequence | E. coli (MIC, µM) | S. aureus (MIC, µM) | S. epidermidis (MIC, µM) | P. aeruginosa (MIC, µM) |
| CM15 | Ac-KWKLFKKIGAVLKVL-NH₂ | 2 | 2 | 2 | 32 |
| D¹,¹³ | Ac-K(d)WKLFKKIGAVLK(d)VL-NH₂ | 4 | 4 | 8 | 128 |
| D³,¹³ | Ac-KWK(d)LFKKIGAVLK(d)VL-NH₂ | 4 | 8 | 4 | 64 |
| D³,⁷,¹³ | Ac-KWK(d)LFK(d)KIGAVLK(d)VL-NH₂ | 8 | 16 | 8 | 128 |
Table 2: Cytotoxicity of CM15 and its D-Lysine Analogs [3]
| Peptide | Hemolysis (% at 100 µM) | Macrophage Viability (LD₅₀, µM) |
| CM15 | ~60% | ~3.5 |
| D¹,¹³ | ~40% | ~5.4 |
| D³,¹³ | <10% | 78 |
| D³,⁷,¹³ | <5% | 98 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Lysine Containing Antimicrobial Peptide
This protocol outlines the manual solid-phase synthesis of a hypothetical 15-amino acid AMP with the sequence Ac-K(d)WKLFKKIGAVLK(d)VL-NH₂ (D¹,¹³ analog of CM15) using Fmoc chemistry.
1.1. Materials and Reagents:
-
This compound
-
Rink Amide MBHA resin
-
Fmoc-L-amino acids (Ala, Gly, Ile, Leu, Lys(Boc), Phe, Trp(Boc), Val)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water (HPLC grade)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
1.2. Resin Preparation and Swelling:
-
Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
1.3. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
1.4. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin with DMF (3 times) and DCM (3 times).
1.5. Peptide Chain Elongation:
-
Repeat steps 1.3 and 1.4 for each amino acid in the sequence, using this compound at the desired positions.
1.6. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
1.7. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For a peptide containing Trp, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). A simpler cocktail for peptides without sensitive residues is TFA/TIS/water (95:2.5:2.5).[9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Purification and Characterization of the Synthetic Peptide
2.1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
2.2. Characterization by Mass Spectrometry:
-
Analyze the purified fractions by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm the molecular weight of the synthesized peptide.[12][13]
2.3. Purity Analysis:
-
Assess the purity of the final peptide product by analytical RP-HPLC.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a D-lysine containing antimicrobial peptide.
Caption: Proposed mechanism of action for D-lysine containing antimicrobial peptides.
Conclusion
This compound is an indispensable reagent for the synthesis of modified antimicrobial peptides with improved therapeutic profiles. The incorporation of D-lysine can enhance proteolytic stability and reduce cytotoxicity, thereby increasing the potential for clinical development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of peptide-based drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Insertion and Bilayer Perturbation by Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gilson.com [gilson.com]
Application Notes and Protocols for Site-Specific Bioconjugation using Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Boc)-OH for the site-specific bioconjugation of peptides. The orthogonal protection strategy offered by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amine of the D-lysine side chain allows for precise control over the location of conjugation.[1][2][3][4] This methodology is invaluable for the development of advanced therapeutics, diagnostics, and research tools, including fluorescently labeled probes, PEGylated peptides with improved pharmacokinetic profiles, and antibody-drug conjugates (ADCs).[1][5][6][7] The incorporation of D-lysine can also enhance peptide stability against enzymatic degradation.[8]
Principle of the Method
The core of this technique lies in the principles of solid-phase peptide synthesis (SPPS) and orthogonal protection.[2][3] The peptide is assembled on a solid support, with the α-amino group of each incoming amino acid temporarily protected by an Fmoc group. After each coupling step, the Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid.[9]
The this compound is incorporated at the desired position in the peptide sequence. The Boc group on the D-lysine side chain is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][10] This selective deprotection of the lysine (B10760008) side chain, while the peptide remains attached to the solid support with other side-chain protecting groups intact, exposes a primary amine that serves as a specific handle for conjugation.[4]
Alternatively, for on-resin conjugation where final cleavage with strong acid is not desired for the labeling step, an even more orthogonal protecting group strategy can be employed, such as using Fmoc-D-Lys(Dde)-OH, where the Dde group is removed with hydrazine.[11][12][13] However, for the purposes of these notes, we will focus on the widely used Fmoc/Boc strategy.
Data Presentation
Table 1: Quantitative Comparison of Bioconjugation Efficiencies
| Bioconjugation Moiety | Conjugation Chemistry | On-Resin/Solution | Typical Molar Excess of Moiety | Typical Reaction Time | Reported Efficiency (%) | Reference(s) |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate-Amine | On-Resin or Solution | 1.2 - 10 equivalents | 2 - 4 hours | > 90% | [3][11] |
| mPEG-NHS ester (5 kDa) | NHS Ester-Amine | On-Resin or Solution | 5 - 20 equivalents | 1 - 4 hours | > 95% | [14] |
| Maleimide-activated drug | Thiol-Maleimide (two-step) | Solution | 3-fold excess | 1.5 hours | High | [15] |
| Azide-functionalized cargo | Click Chemistry (SPAAC) | On-Resin or Solution | 1.5 - 5 equivalents | 1 - 12 hours | > 95% | [16] |
Note: Efficiencies can be sequence and substrate-dependent. Optimization of reaction conditions is recommended.
Table 2: Representative Analytical Data for a Model Fluorescently Labeled Peptide
| Peptide | Sequence | Modification | Calculated Mass (Da) | Observed Mass (ESI-MS) (Da) | HPLC Purity (%) |
| Unlabeled Peptide | Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂ | None | 639.7 | 639.8 | > 98% |
| FITC-Labeled Peptide | Ac-Tyr-Gly-Gly-Phe-D-Lys(FITC)-NH₂ | FITC on D-Lys side chain | 1028.1 | 1028.2 | > 95% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide
This protocol describes the manual synthesis of a model pentapeptide (Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
This compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (this compound):
-
Pre-activate a solution of this compound (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2, 3 (using the next Fmoc-amino acid), and 4 for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and shake for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).
Caption: Solid-Phase Peptide Synthesis Workflow.
On-Resin Fluorescent Labeling of the D-Lysine Side Chain
This protocol describes the selective deprotection of the Boc group and subsequent labeling with Fluorescein isothiocyanate (FITC).
Materials:
-
Protected Peptide-Resin from section 3.1
-
TFA/DCM solution (1:1 v/v) with 2.5% TIS
-
DIPEA
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMF
Protocol:
-
Selective Boc Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 1% TFA in DCM for 5 minutes. Repeat this step 5 times.
-
Wash the resin with DCM (5x) and DMF (5x).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5x).
-
-
Fluorescent Labeling:
-
Prepare a solution of FITC (1.5 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the FITC solution to the resin and shake in the dark at room temperature for 4 hours.
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents. Dry the resin under vacuum.
Caption: On-Resin Fluorescent Labeling Workflow.
Cleavage, Purification, and Characterization
Protocol:
-
Cleavage from Resin: Treat the dried labeled peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide pellet under vacuum. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the mass of the purified peptide by mass spectrometry (e.g., ESI-MS) and assess its purity by analytical HPLC.
Application Example: Antimicrobial Peptides and Membrane Disruption
Peptides incorporating D-amino acids, such as D-lysine, often exhibit enhanced resistance to proteolysis, making them promising candidates for antimicrobial agents.[8] The primary mechanism of action for many cationic antimicrobial peptides is the disruption of the bacterial cell membrane.
The positively charged D-lysine side chains of the peptide interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately cell death.
Caption: Antimicrobial Peptide Mechanism of Action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance; peptide aggregation. | Use a more potent coupling reagent (e.g., HATU); increase coupling time; perform a double coupling. |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the number of TFA/DCM treatments or slightly increase the TFA concentration (e.g., to 2%). |
| Low Labeling Efficiency | Hydrolysis of the labeling reagent; steric hindrance. | Use anhydrous solvents; increase the molar excess of the labeling reagent; extend the reaction time. |
| Multiple Peaks in HPLC | Incomplete reactions; side reactions during cleavage. | Optimize coupling and deprotection steps; ensure efficient scavenging during cleavage. |
Conclusion
The use of this compound provides a robust and versatile platform for the site-specific bioconjugation of peptides. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize custom bioconjugates for a wide range of applications in research, diagnostics, and drug development. Careful optimization of each step is crucial for achieving high purity and yield of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial peptides: from discovery to developmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2022254430A1 - Anti-microbial peptide (amp) signatures for diagnostics, stratification, and treatment of microbiome-associated disease - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Branched Peptides with Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of branched peptides is a key strategy in modern drug discovery and development, enabling the creation of novel structures with enhanced biological activity, stability, and therapeutic potential. Branched peptides, such as peptide dendrimers and multiple antigen peptides (MAPs), offer multivalent presentation of epitopes or bioactive sequences, leading to improved receptor binding and immunological responses. The use of D-amino acids, such as D-lysine, can further enhance the proteolytic stability of these peptides, prolonging their in vivo half-life.[1]
Fmoc-D-Lys(Boc)-OH is a critical building block for the construction of these complex architectures via solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions at each cycle of peptide elongation.[2][3] The Boc (tert-butyloxycarbonyl) group, on the other hand, offers stable, orthogonal protection of the ε-amino group of the D-lysine side chain. This Boc group is resistant to the piperidine (B6355638) treatment used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3][4] This orthogonal protection strategy is fundamental to selectively building peptide chains from both the α-amino and ε-amino groups of the D-lysine residue, thereby creating a branching point.[5]
These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the synthesis of branched peptides utilizing this compound.
Principle of Orthogonal Protection in Branched Peptide Synthesis
The core principle enabling the synthesis of branched peptides is the use of orthogonal protecting groups. In the context of using this compound, the strategy is as follows:
-
Fmoc Group (Temporary Nα-Protection): Protects the α-amino group of the incoming amino acid. It is removed at the beginning of each coupling cycle with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2]
-
Boc Group (Semi-Permanent Side-Chain Protection): Protects the ε-amino group of the D-lysine side chain. It remains intact during the entire peptide chain elongation process, including the repeated Fmoc deprotection steps.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, a strong acid, such as TFA, is used to simultaneously cleave the peptide from the solid support and remove the Boc protecting group from the D-lysine side chain, along with other acid-labile side-chain protecting groups.
This strategy allows for the initial synthesis of a linear peptide chain. Subsequently, after the removal of a different, more labile protecting group on the lysine (B10760008) side chain (if unsymmetrical branching is desired), or by using a lysine-core approach, additional peptide chains can be synthesized from the lysine's side chain. For simple symmetrical branching originating from a single lysine, the peptide chains are grown from both the α- and ε-amino groups after initial coupling of the lysine to the resin.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Symmetrical Branched Peptide
This protocol describes the synthesis of a model symmetrical branched peptide with two identical peptide chains attached to the α- and ε-amino groups of a single D-lysine residue, which is anchored to a solid support.
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (this compound):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Simultaneous Deprotection of α-Fmoc and ε-Boc groups (for symmetrical branching):
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to remove both the Fmoc and Boc groups. This step is specific for creating a symmetrical branch from the first amino acid. For building a linear chain first, one would proceed with standard Fmoc deprotection.
-
-
Branched Chain Elongation:
-
Neutralize the resin with 10% DIPEA in DMF.
-
Couple the next Fmoc-protected amino acid to both free amino groups simultaneously using the activation method described in step 2.
-
Repeat the cycle of Fmoc deprotection (20% piperidine in DMF) and coupling for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.
-
Protocol 2: Synthesis of a Lysine-Core Peptide Dendrimer (Generation 1)
This protocol outlines the synthesis of a first-generation (G1) peptide dendrimer, resulting in four peptide chains attached to a core of two D-lysine residues.
Procedure:
-
Resin Preparation and First Lysine Coupling:
-
Follow steps 1 and 2 from Protocol 1 to swell the resin and couple the first this compound.
-
-
Deprotection of the α-Amino Group:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the α-amino position, leaving the ε-Boc group intact.
-
Wash the resin thoroughly.
-
-
Coupling of the Second Lysine Layer:
-
Couple another molecule of this compound to the deprotected α-amino group using the standard coupling procedure. This creates a linear Lys-Lys structure on the resin.
-
-
Simultaneous Deprotection of all Fmoc Groups:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc groups from both lysine residues, exposing two new α-amino groups. The ε-Boc groups remain.
-
-
Building the First Generation Branches:
-
Simultaneously couple the first amino acid of the desired peptide sequence to the two exposed α-amino groups.
-
Continue the peptide chain elongation on both branches using standard Fmoc-SPPS cycles (deprotection and coupling).
-
-
Final Cleavage and Deprotection of all Protecting Groups:
-
Once the desired peptide sequences are synthesized on the two branches, perform the final cleavage and deprotection using a TFA-based cocktail as described in Protocol 1. This step will cleave the peptide from the resin and remove the ε-Boc groups from both lysine residues, exposing their ε-amino groups.
-
-
Building the Second Set of Branches:
-
The resulting peptide in solution now has two free ε-amino groups. The desired peptide sequence can be built upon these groups using solution-phase synthesis methods, or the entire process can be repeated on-resin if an orthogonal protecting group strategy was used for the ε-amino groups initially. A more common solid-phase approach involves using a building block like Boc-Lys(Fmoc)-OH to introduce the branching points, allowing for sequential deprotection and synthesis on the α- and ε-amino groups.
-
-
Purification and Characterization:
-
Purify and characterize the final peptide dendrimer as described in Protocol 1.
-
Quantitative Data Summary
The yield and purity of synthesized branched peptides can vary significantly depending on the complexity of the peptide, the length of the branches, and the efficiency of the coupling and deprotection steps. The following tables provide representative data from the literature for peptides synthesized using lysine-based branching strategies.
Table 1: Representative Yield and Purity of Branched Peptides
| Peptide Type | Branching Strategy | Crude Purity (by HPLC) | Final Yield (after purification) | Reference |
| G2 Lysine Defect Dendrimer | Solid-Phase Synthesis | High (Precipitation sufficient) | 82% | [5] |
| G3 Lysine Defect Dendrimer | Solid-Phase Synthesis | High (Precipitation sufficient) | 86% | [5] |
| Glycated 15-mer Peptide | Site-specific incorporation | 55% | 36% | [6] |
| Ubiquitin-Histone Conjugate | Microwave-assisted SPPS | 75% | 10-20% | [7] |
| Antimicrobial Peptide Chimera | Microwave-assisted SPPS | 77% | Not Reported | [7] |
Table 2: Common Reagents and Conditions for Branched Peptide Synthesis
| Step | Reagent/Condition | Typical Concentration/Ratio | Typical Duration |
| Resin Swelling | DMF or DCM | - | 30-60 minutes |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10 minutes |
| Amino Acid Coupling | Fmoc-AA:Coupling Reagent:DIPEA | 1:1:2 (equivalents to resin functional groups) | 1-2 hours |
| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 2-3 hours |
| Precipitation | Cold Diethyl Ether | - | 30 minutes at -20°C |
Visualizations
Experimental Workflow for Symmetrical Branched Peptide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kohan.com.tw [kohan.com.tw]
Methods for Cleaving the Boc Group from the Lysine Side Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the ε-amino function of lysine (B10760008) residues in peptide synthesis and other organic chemistry applications. Its stability under various conditions and its susceptibility to cleavage under specific acidic conditions make it an invaluable tool. The removal of the Boc group, or deprotection, is a critical step that requires careful consideration of the substrate's sensitivity, the presence of other protecting groups, and the desired reaction efficiency. This document provides detailed protocols for common methods of Boc cleavage from the lysine side chain, a summary of quantitative data, and visualizations to aid in method selection and execution.
Data Presentation: Comparison of Boc Deprotection Methods
The selection of a deprotection method is a critical decision that can impact yield, purity, and the integrity of the target molecule. The following tables summarize quantitative and qualitative data for the most common methods.
Table 1: Acidic Deprotection Methods - Quantitative Comparison
| Method/Reagent | Typical Concentration | Solvent | Reaction Time | Typical Yield | Purity | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM)[1] | 30 min - 2 hours[2] | High to Quantitative[1] | Generally High[1] | Fast and efficient. Potential for t-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required.[1][3] The resulting TFA salt can sometimes be difficult to crystallize.[1] |
| Hydrogen Chloride (HCl) | 4 M[2] | 1,4-Dioxane[2] | ~30 minutes[2] | High to Quantitative[1] | Often High[1] | Can be highly selective.[4] The resulting hydrochloride salt is often a crystalline solid, aiding in purification.[1] |
| HCl in other solvents | 1-4 M[1] | Methanol, Ethyl Acetate[1] | 1 - 6 hours[4] | High | High | Slower than HCl in dioxane but can offer different selectivity. |
Table 2: Non-Acidic and Milder Deprotection Methods - Overview
| Method | Reagent/Condition | Typical Reaction Time | Typical Yield | Key Advantages | Key Limitations |
| Thermal Deprotection | Heat (150°C or higher)[5] | Hours to days[5] | Substrate dependent, can be low | Avoids the use of acids.[5] | High temperatures can cause side reactions like racemization or elimination.[5] Not suitable for thermally sensitive substrates. |
| Lewis Acid Catalysis | e.g., FeCl₃, ZnBr₂, AlCl₃[6] | Varies with substrate and catalyst | Good to high | Can be highly selective under mild conditions. | Stoichiometric amounts of the Lewis acid may be required.[6] The catalyst can be difficult to remove. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and efficient methods for Boc deprotection.[2]
Materials:
-
Boc-protected lysine substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), Anisole, or Thioanisole) - optional but recommended for substrates with sensitive residues like Trp or Met[1]
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in anhydrous DCM in a round-bottom flask to a typical concentration of 10-20 mg/mL.[2]
-
Reagent Preparation: Prepare the deprotection solution by adding TFA to the DCM to a final concentration of 25-50% (v/v).[2] If the substrate contains sensitive residues, add a scavenger (e.g., 2-5% TIS) to the solution.[2]
-
Deprotection Reaction: Add the TFA/DCM solution to the dissolved substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To precipitate the deprotected amine salt, add cold diethyl ether to the residue and triturate.
-
Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.[2]
-
Dry the product under vacuum. The product is typically obtained as a TFA salt.[2]
-
Protocol 2: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453)
This method is known for its speed and high efficiency, often providing a crystalline hydrochloride salt of the deprotected amine.[1][2]
Materials:
-
Boc-protected lysine substrate
-
4 M HCl in 1,4-dioxane solution
-
Anhydrous 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]
-
Deprotection Reaction: Add the 4 M HCl in 1,4-dioxane solution to the flask. Typically, 5-10 equivalents of HCl are used per equivalent of the Boc group.[2]
-
Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes.[2] Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected lysine.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.[2]
-
Visualizations
Boc Deprotection Reaction Mechanism
References
Application Notes and Protocols for Standard Fmoc Deprotection with Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS).[1] Its widespread use is due to its stability in acidic conditions and its lability to mild bases, which permits an orthogonal protection strategy alongside acid-labile side-chain protecting groups.[1][2] The critical step of removing the Fmoc group to expose the N-terminal amine for the next coupling reaction is most commonly accomplished with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] This process, known as Fmoc deprotection, occurs through a β-elimination mechanism.[1]
This document provides detailed application notes, experimental protocols, and quantitative data for standard Fmoc deprotection conditions using piperidine, addressing key reaction parameters, monitoring techniques, and potential side reactions.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed process that proceeds in two main stages.[1][2]
-
Proton Abstraction: Piperidine, a secondary amine, functions as a base to abstract the acidic proton from the C9 position of the fluorenyl ring system.[2]
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of the highly reactive electrophile, dibenzofulvene (DBF), and the release of the free N-terminal amine of the peptide chain.[1][2]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophilic scavenger, trapping the DBF intermediate to form a stable, UV-active DBF-piperidine adduct.[1][2] This crucial step prevents the DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[1]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Deprotection Conditions
The efficiency of Fmoc removal is influenced by piperidine concentration, solvent, reaction time, and temperature. The most widely accepted standard condition for SPPS is 20% (v/v) piperidine in DMF at room temperature.[3][4]
Data Presentation: Common Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >99% | The most common and effective concentration for rapid and complete deprotection.[5][6] |
| 10% (v/v) in DMF | High | May require longer reaction times; can be used to minimize base-related side reactions.[6] | |
| 30-55% (v/v) in DMF | >99% | Used in some protocols, but 20% is generally sufficient.[7][8] | |
| Solvent | N,N-Dimethylformamide (DMF) | High | Standard polar aprotic solvent providing good resin swelling and reaction rates.[2][5] |
| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF with similar properties.[7][8] | |
| "Green" Solvents (e.g., 2-MeTHF, GVL) | Variable | Used to reduce environmental impact, but may show slower kinetics compared to DMF.[5][9] | |
| Reaction Time | 2 x 5-10 minutes | >99% | A two-step deprotection (e.g., 2 min + 8 min) is standard to ensure completeness.[3][10] |
| Single 10-20 minute step | >99% | Also effective, particularly for non-problematic sequences.[7][8] | |
| Temperature | Room Temperature (~20-25°C) | >99% | Standard condition; generally sufficient for complete reaction without inducing side reactions.[3][6] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection in SPPS
This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF (Prepare fresh daily)
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Manual SPPS reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling (if starting with dry resin): Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[2]
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the swollen resin (approx. 10 mL per gram of resin).[3] Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 2-3 minutes at room temperature.[3][11]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution.[3] Continue agitation for an additional 5-15 minutes to ensure complete deprotection.[3][12]
-
Drain: Drain the deprotection solution. The combined filtrates containing the DBF-piperidine adduct can be used for UV monitoring (see Protocol 2).
-
Washing: Wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.[11] This step is critical to prevent residual base from interfering with the subsequent coupling step.
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) and/or IPA (3 times) before proceeding to the coupling step, depending on the requirements of the subsequent chemistry.
-
Confirmation (Optional): Perform a qualitative ninhydrin (B49086) (Kaiser) test on a few resin beads.[2][13] A positive result (blue beads) confirms the presence of free primary amines and successful deprotection.[2]
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantification of Fmoc group removal by measuring the absorbance of the DBF-piperidine adduct.[12]
Materials:
-
Collected filtrate from the deprotection steps (Protocol 1, Step 5)
-
Deprotection solution (20% piperidine in DMF) for use as a blank
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Collect Filtrate: Combine the drained solutions from both deprotection steps.
-
Dilute Sample: Dilute a known volume of the collected filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Prepare Blank: Use the fresh 20% piperidine in DMF solution as the blank reference.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for the DBF-piperidine adduct, which is approximately 301 nm.[12] Some protocols also use 290 nm or 300 nm.[4][12]
-
Calculate Resin Loading: The extent of Fmoc deprotection, which corresponds to the loading of the first amino acid or the efficiency of the previous coupling, can be calculated using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.
Workflow and Logic Diagrams
Caption: Experimental workflow for Fmoc deprotection and monitoring.
Troubleshooting and Side Reactions
While robust, Fmoc deprotection with piperidine is not without potential complications. Incomplete deprotection and base-catalyzed side reactions are the primary concerns.
Data Presentation: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Steric hindrance from bulky protecting groups or peptide sequence.[14] - Peptide aggregation on the resin.[15] - Inadequate resin swelling.[16] - Insufficient reaction time or reagent concentration. | - Increase deprotection time or perform additional deprotection cycles. - Use a stronger base system (e.g., 2% DBU / 2% piperidine in DMF).[3] - Use solvents known to disrupt aggregation (e.g., NMP). - Ensure complete resin swelling before starting. |
| Aspartimide Formation | - Base-catalyzed cyclization, especially at Asp-Gly or Asp-Ser sequences.[15][17] | - Use a milder deprotection cocktail (e.g., 5-10% piperazine (B1678402) in DMF/Ethanol).[16] - Add 0.1 M HOBt to the piperidine solution to suppress the side reaction.[17] - Use side-chain protecting groups on Asp designed to minimize this reaction. |
| Diketopiperazine Formation | - Intramolecular cyclization of the N-terminal dipeptide upon deprotection, cleaving it from the resin.[18] | - Couple the third amino acid immediately after deprotecting the second. - Use 2-chlorotrityl or other highly sterically hindered resins. |
| Racemization | - Racemization of the C-terminal amino acid, particularly Cys, can be catalyzed by piperidine.[17] | - Use a less basic deprotection reagent like piperazine.[17] - Minimize exposure time to the base. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. redalyc.org [redalyc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. chempep.com [chempep.com]
The Strategic Incorporation of Fmoc-D-Lys(Boc)-OH in the Synthesis of Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, cyclic peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, improved receptor affinity, and greater conformational rigidity compared to their linear counterparts. A key building block in the construction of these sophisticated molecules is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-D-lysine, or Fmoc-D-Lys(Boc)-OH. The incorporation of the D-enantiomer of lysine (B10760008) provides a strategic advantage by increasing resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide.[1] Furthermore, the orthogonal protection scheme of the Fmoc group on the α-amine and the Boc group on the ε-amine allows for selective deprotection and modification, making it an invaluable tool for various cyclization strategies, most notably the formation of side-chain to side-chain lactam bridges.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of monocyclic and bicyclic peptides. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel cyclic peptide therapeutics.
Data Presentation: A Comparative Overview of Cyclization Parameters
The efficiency of peptide cyclization is influenced by several factors, including the peptide sequence, the point of cyclization, and the reaction conditions. The following tables summarize quantitative data for representative cyclization reactions, providing a baseline for expected outcomes.
| Cyclization Strategy | Coupling Reagent | Solvent | Reaction Time | Typical Yield (%) | Reference |
| On-Resin Side-Chain Lactam Bridge | PyBOP/DIPEA | DMF | 2-4 hours | 70-90 | [3] |
| On-Resin Side-Chain Lactam Bridge | HATU/HOAt/DIPEA | NMP | 2-4 hours | 75-95 | [4] |
| Solution-Phase Head-to-Tail | HBTU/HOBt/DIPEA | DMF | 12-24 hours | 20-50 | [2] |
| Solution-Phase Side-Chain Lactam Bridge | PyAOP/DIEA | DMF | 1-2 hours | 40-60 | [5] |
Table 1: Comparison of Common Cyclization Conditions. This table outlines typical reagents, solvents, reaction times, and expected yields for different peptide cyclization strategies. NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) are common solvents, while PyBOP, HATU, and HBTU are frequently used coupling reagents.
| Peptide Type | Cyclization Method | Crude Purity (%) | Purified Yield (%) | Reference |
| Cyclic RGDfK (on-resin) | Head-to-Tail | 60-75 | 20-35 | [6] |
| Lactam-Bridged Antimicrobial Peptide (on-resin) | Side-Chain to Side-Chain | 50-70 | 15-30 | [7] |
| Bicyclic Peptide (solution-phase) | Orthogonal Lactam Bridges | 30-50 | 5-15 | [8] |
Table 2: Representative Yields and Purities for Cyclic Peptides. This table provides an overview of the expected crude purity and final purified yield for different types of cyclic peptides synthesized using solid-phase and solution-phase methods.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of cyclic peptides using this compound.
Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the synthesis of a cyclic peptide via an amide bond between the side chain of a D-lysine residue and an L-aspartic acid residue. This strategy relies on the use of orthogonal protecting groups that can be selectively removed while the peptide is still attached to the solid support.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
This compound
-
Fmoc-L-Asp(OAll)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Allyl deprotection reagent: Pd(PPh₃)₄, Phenylsilane (B129415)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Methodology:
-
Linear Peptide Synthesis:
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Perform standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide sequence. Incorporate this compound and Fmoc-L-Asp(OAll)-OH at the desired positions.
-
Use a 4-fold excess of Fmoc-amino acids, HATU, and HOBt, and an 8-fold excess of DIPEA for each coupling step.
-
Monitor coupling completion using the Kaiser test.
-
-
Selective Side-Chain Deprotection:
-
Allyl Group Removal (Aspartic Acid):
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM for 30 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Boc Group Removal (D-Lysine):
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF to neutralize.
-
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Synthesis of a Cyclic RGD Peptide - c(RGDfK)
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent and selective ligands for integrin receptors, which are involved in cell adhesion and signaling.[9] The incorporation of a D-amino acid, such as D-phenylalanine (f), enhances the peptide's stability. This protocol describes the on-resin synthesis of c(RGDfK), where the lysine side chain can be further functionalized. While this example uses D-Phe, the principle of incorporating a D-amino acid for stability is a key concept.
Methodology:
-
Linear Peptide Synthesis:
-
The linear peptide H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Boc)-OH is assembled on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS.
-
-
On-Resin Cyclization:
-
The N-terminal Fmoc group is removed with 20% piperidine in DMF.
-
The resin is washed thoroughly with DMF.
-
The on-resin cyclization is performed using a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
-
Cleavage and Deprotection:
-
The cyclic peptide is cleaved from the resin and the side-chain protecting groups are removed using a TFA/TIS/H₂O (95:2.5:2.5) cocktail.
-
-
Purification:
-
The crude peptide is purified by RP-HPLC to yield the final c(RGDfK) peptide.
-
Application in Bicyclic Peptide Synthesis
This compound, in conjunction with other orthogonally protected lysine derivatives (e.g., Fmoc-L-Lys(Alloc)-OH), is instrumental in the synthesis of bicyclic peptides. These structures offer even greater conformational constraint and can mimic complex protein epitopes.
General Strategy:
-
Linear Synthesis: A linear peptide is synthesized on a solid support, incorporating this compound and another orthogonally protected lysine, such as Fmoc-L-Lys(Alloc)-OH, at the desired positions for the two rings.
-
First Cyclization (On-Resin): The Alloc group is selectively removed using a palladium catalyst, and the first lactam bridge is formed on-resin.
-
Second Cyclization (On-Resin or Solution-Phase): The Boc group on the D-lysine is then removed, and the second cyclization is performed.
-
Cleavage and Purification: The final bicyclic peptide is cleaved from the resin and purified.
Characterization of Cyclic Peptides
The successful synthesis and purity of cyclic peptides must be confirmed through rigorous analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to purify the crude cyclic peptide and to assess its final purity. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used with a C18 column.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final cyclic peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence, although fragmentation patterns of cyclic peptides can be complex.
Biological Context: Integrin Signaling Pathway
Cyclic RGD peptides, often synthesized with D-amino acids for stability, are potent antagonists of integrin receptors, particularly αvβ3.[9] Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, regulating processes such as cell proliferation, survival, and migration. The binding of a cyclic RGD peptide to integrin αvβ3 can block the natural ligand binding and inhibit downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, which is often dysregulated in cancer.[2]
Conclusion
This compound is a versatile and essential building block for the synthesis of robust and biologically active cyclic peptides. Its orthogonal protecting groups facilitate a range of cyclization strategies, including the formation of side-chain lactam bridges and the construction of complex bicyclic architectures. The incorporation of the D-lysine enantiomer enhances proteolytic stability, a critical attribute for therapeutic peptides. The detailed protocols and application notes provided herein offer a comprehensive resource for researchers aiming to leverage the unique properties of this compound in the development of next-generation cyclic peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. zenodo.org [zenodo.org]
- 8. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
Application Notes: Incorporating Modified D-Lysine Residues Using Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified amino acids into peptides is a cornerstone of modern chemical biology and drug discovery. Lysine (B10760008), with its reactive ε-amino side chain, is a primary site for post-translational modifications (PTMs) that dictate protein function, signaling, and degradation. The use of D-amino acids, such as D-lysine, offers a strategic advantage by significantly enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles for therapeutic candidates.
Fmoc-D-Lys(Boc)-OH is a critical building block for this purpose. It employs an orthogonal protection strategy where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][] This dual protection allows for the precise and controlled incorporation of D-lysine into a peptide sequence via standard Solid-Phase Peptide Synthesis (SPPS), after which the side chain can be deprotected for further modification or used as is.[1][3]
Core Concept: The Orthogonal Protection Strategy
The power of this compound lies in its orthogonal nature. The Fmoc group is selectively removed using a mild base (e.g., piperidine) to allow for peptide chain elongation, while the Boc group on the side chain remains completely stable under these conditions.[] Conversely, the Boc group is stable to the repetitive basic treatments but is efficiently removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][3] This selective deprotection is fundamental to synthesizing complex and modified peptides with high fidelity.
Figure 1. Orthogonality of Fmoc and Boc protecting groups in SPPS.
Applications in Research and Drug Development
-
Enhanced Metabolic Stability : Peptides incorporating D-lysine are resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life, a critical feature for peptide therapeutics.
-
Conformational Constraint : The D-configuration can induce specific turns or secondary structures in the peptide backbone, leading to altered and potentially improved receptor binding affinity and selectivity.
-
Scaffold for Branched Peptides : The ε-amino group of lysine serves as a natural branching point for constructing multivalent peptides, vaccine candidates (e.g., Multiple Antigenic Peptides, MAPs), or drug delivery systems.[4]
-
Site for Post-Synthetic Modification : After incorporation and selective deprotection of an orthogonally protected lysine (e.g., using Fmoc-D-Lys(Mtt)-OH), the free side-chain amine can be functionalized with a wide array of moieties, including:
-
Fluorophores and Quenchers for creating FRET-based protease substrates.[5]
-
Biotin for affinity purification or detection.
-
Polyethylene Glycol (PEG) to improve solubility and pharmacokinetic properties.[6]
-
Lipids to enhance cell membrane permeability or promote self-assembly.[7]
-
Mimics of Post-Translational Modifications like acetylation or methylation to study their impact on protein-protein interactions and signaling.
-
Featured Signaling Pathway: The Ubiquitination Cascade
Lysine residues are the primary targets for ubiquitination, a PTM that governs protein degradation and signaling.[8][9] Synthetic peptides containing specifically ubiquitinated lysine residues are invaluable tools for studying the enzymes involved in this pathway (E1, E2, E3 ligases, and deubiquitinating enzymes, DUBs).
Figure 2. The enzymatic cascade of protein ubiquitination.
Experimental Protocols
Protocol 1: Standard Incorporation of this compound via Manual Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating an this compound residue on a Rink Amide resin to yield a C-terminally amidated peptide.
Workflow Overview:
Figure 3. Standard workflow for Fmoc solid-phase peptide synthesis.
Methodology:
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours with gentle agitation.[10] Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain, and add a fresh 20% piperidine solution.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.[11]
-
-
First Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To confirm coupling completion, perform a Kaiser test.[12] A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Chain Elongation (Incorporating this compound):
-
Repeat the Fmoc deprotection step (Step 2).
-
Prepare the activated solution of This compound (4 eq.) as described in Step 3.
-
Couple the activated this compound to the resin-bound peptide chain for 1-2 hours.
-
Perform a Kaiser test and wash the resin as in Step 3.
-
Continue this cycle of deprotection and coupling for all subsequent amino acids in the sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x), and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS and water act as scavengers to prevent side reactions.[13][14]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[13]
-
Filter the cleavage mixture away from the resin beads into a collection tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[15]
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Data Presentation
Quantitative data from peptide synthesis can vary based on sequence, scale, and purification methods. The following tables provide a comparative overview of protecting groups and representative synthesis outcomes.
Table 1: Comparison of Orthogonal Protecting Groups for Lysine Side Chain
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Key Application |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc (Base-labile) | Standard incorporation of Lys in Fmoc-SPPS.[14] |
| Trifluoroacetyl | Tfa | Aqueous Base (e.g., Piperidine) | Fmoc, Acid-labile groups | On-resin synthesis of branched or cyclic peptides.[11] |
| 4-Methyltrityl | Mtt | Very Mild Acid (e.g., 1% TFA in DCM) | Fmoc, Boc/tBu | On-resin side-chain modification under mild conditions.[16] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Acid-labile groups | On-resin modification; less stable than ivDde.[14][16] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Acid- and Base-labile groups | On-resin cyclization and modification under neutral conditions.[16] |
Table 2: Representative Yields and Purity in SPPS
| Peptide Description | Synthesis Strategy | Purity / Yield | Reference / Note |
|---|---|---|---|
| Fructated 15-mer Peptide | Fmoc-SPPS with modified Lys | Crude product peak area: 55% | Based on RP-HPLC analysis of a complex modified peptide.[17] |
| Unmodified 15-mer Peptide | Fmoc-SPPS | Crude product peak area: 65% | A control synthesis for comparison.[17] |
| Theoretical 70-mer Peptide | Fmoc-SPPS (Calculation) | 50% Overall Yield | Assumes a 99.5% efficiency for each of the 140 steps (coupling and deprotection).[18] |
| Theoretical 70-mer Peptide | Fmoc-SPPS (Calculation) | 1.4% Overall Yield | Assumes a lower 97% efficiency per step, highlighting the need for optimization.[18] |
Troubleshooting and Key Considerations
-
Incomplete Coupling: Bulky residues like D-lysine or adjacent amino acids can cause steric hindrance.[19] To mitigate this, consider double coupling, extending the reaction time, or using a more potent coupling reagent like HATU.[12]
-
Aggregation: Hydrophobic sequences can aggregate on the resin, blocking reagent access. Using specialized resins (e.g., PEG-based) or chaotropic salts can improve solvation.[13]
-
Side Reactions during Cleavage: The tert-butyl cation generated during Boc deprotection can modify sensitive residues like Trp or Met. The inclusion of scavengers (TIS, water, EDT) in the cleavage cocktail is critical to suppress these side reactions.[14][20]
-
Incomplete Deprotection: If Fmoc deprotection is sluggish, a small amount of DBU (1-2%) can be added to the piperidine solution to increase its basicity and efficiency.[14][20]
References
- 1. benchchem.com [benchchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 5. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of pre-PEGylated Fmoc-Lys and Gln in synthesis of PEGylated peptide analogs of peptide hormone drug candidates with branched or unbranched short, monodiserse PEGs [morressier.com]
- 7. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. biotage.com [biotage.com]
- 20. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-D-Lys(Boc)-OH in Peptide-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Boc)-OH, a chiral amino acid derivative, in the development of robust and effective peptide-drug conjugates (PDCs). The incorporation of D-lysine into peptide sequences offers a strategic advantage by enhancing peptide stability against enzymatic degradation, a critical factor in improving the in vivo half-life and therapeutic efficacy of PDCs.
Introduction to this compound in PDC Development
This compound is a pivotal building block in solid-phase peptide synthesis (SPPS) for constructing PDCs. Its unique structural features, including the acid-labile Boc (tert-butoxycarbonyl) protecting group on the ε-amino side chain and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group, allow for orthogonal protection strategies. This enables the selective deprotection of the lysine (B10760008) side chain for the site-specific conjugation of therapeutic payloads, such as cytotoxic agents, while the peptide remains anchored to the solid support.
The use of the D-enantiomer of lysine is particularly advantageous for PDCs. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. By strategically substituting L-lysine with D-lysine, the resulting peptide backbone becomes less recognizable to these enzymes, significantly increasing its stability and circulation time.[1][2] This enhanced stability is crucial for ensuring that the PDC can reach its target tissue and exert its therapeutic effect before being prematurely cleared from the system.
Key Applications
The application of this compound in PDC development is broad and impactful, enabling the creation of targeted therapeutics for various diseases, primarily cancer. The D-lysine residue serves as a stable anchoring point for a variety of payloads via different linker chemistries.
Applications include:
-
Targeted Cancer Therapy: PDCs can be designed to target specific receptors overexpressed on cancer cells. The peptide component acts as a homing device, delivering a potent cytotoxic drug directly to the tumor site, thereby minimizing off-target toxicity and improving the therapeutic index.[3][4]
-
Antimicrobial Peptides: The incorporation of D-lysine can enhance the stability and efficacy of antimicrobial peptides, making them more effective against a range of pathogens.[1]
-
Targeted Delivery of Imaging Agents: The lysine side chain can be conjugated to imaging agents for diagnostic purposes, allowing for the visualization of specific cell populations or tissues.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [5] |
| Molecular Weight | 468.54 g/mol | [5] |
| Appearance | White powder or crystals | [5] |
| Melting Point | 128-131 °C | [5] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [6] |
| Storage | 2-8°C | [5] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a peptide-drug conjugate using this compound. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence, drug, and linker used.
Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a D-lysine residue for subsequent drug conjugation.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (blue beads).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), OxymaPure® (4 equivalents), and DIC (4 equivalents) in DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (yellow/colorless beads).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
Workflow for Solid-Phase Peptide Synthesis of a D-Lysine Containing Peptide
Caption: Workflow for the solid-phase synthesis of a peptide containing a protected D-lysine residue.
On-Resin Selective Boc Deprotection and Drug Conjugation
This protocol describes the selective removal of the Boc protecting group from the D-lysine side chain and the subsequent conjugation of a drug-linker entity.
Materials:
-
Peptide-resin with protected D-Lys(Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Drug-linker construct with a reactive group (e.g., NHS ester)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Selective Boc Deprotection:
-
Wash the peptide-resin with DCM (3 times).
-
Treat the resin with a solution of 30% TFA in DCM (v/v) for 30 minutes. Note: This condition is generally sufficient to remove the Boc group without significantly cleaving the peptide from a standard acid-labile resin like Rink Amide. Optimization may be required.[7]
-
Wash the resin thoroughly with DCM (5 times) to remove TFA.
-
-
Neutralization:
-
Wash the resin with DMF (3 times).
-
Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).
-
Wash the resin with DMF (5 times).
-
-
Drug-Linker Conjugation:
-
Dissolve the drug-linker construct (2-3 equivalents) in DMF.
-
Add the solution to the resin.
-
Add DIEA (4-5 equivalents) to the reaction mixture.
-
Agitate the mixture overnight at room temperature.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Workflow for On-Resin Drug Conjugation
Caption: Workflow for the on-resin selective deprotection and drug conjugation to the D-lysine side chain.
Cleavage, Purification, and Characterization of the PDC
This protocol details the final steps of cleaving the PDC from the resin, followed by its purification and characterization.
Materials:
-
PDC-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol:
-
Cleavage from Resin:
-
Wash the PDC-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude PDC.
-
-
Precipitation and Isolation:
-
Precipitate the crude PDC by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the PDC.
-
Wash the pellet with cold diethyl ether and dry it.
-
-
Purification:
-
Dissolve the crude PDC in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the PDC using preparative RP-HPLC.
-
Collect the fractions containing the pure PDC.
-
-
Characterization:
-
Confirm the identity and purity of the final PDC using analytical RP-HPLC and mass spectrometry.
-
Quantitative Data
The strategic incorporation of D-lysine in place of L-lysine can significantly impact the biological properties of a peptide, leading to improved therapeutic potential. The following table presents a comparative analysis of an antimicrobial peptide (CM15) and its diastereomers containing D-lysine substitutions, highlighting the effects on antimicrobial activity and cytotoxicity.
Table 1: Comparative Biological Activity of L-Lysine vs. D-Lysine Containing Peptides
| Peptide | Minimal Inhibitory Concentration (MIC) against S. aureus (µM) | LD₅₀ against Murine Macrophages (µM) | Selectivity Index (LD₅₀/MIC) | Reference |
| CM15 (all L-amino acids) | 2 | 3.8 | 1.9 | [1] |
| D1,13 (D-Lys at pos. 1 & 13) | 4 | 5.4 | 1.35 | [1] |
| D3,13 (D-Lys at pos. 3 & 13) | 2 | 78 | 39 | [1] |
| D3,7,13 (D-Lys at pos. 3, 7 & 13) | 4 | 98 | 24.5 | [1] |
Data adapted from a study on the antimicrobial peptide CM15 and its D-lysine analogs.[1] The results demonstrate that specific D-lysine substitutions can dramatically decrease cytotoxicity (increase LD₅₀) while maintaining potent antimicrobial activity, leading to a significantly improved selectivity index.
Case Study: A D-Lysine Containing PDC Targeting FGFR2
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that is often overexpressed in various cancers, making it an attractive target for targeted therapies. A novel peptide, LLC2B, containing non-natural amino acids for enhanced stability, was identified to bind with high affinity to FGFR2. This peptide was then conjugated to the potent cytotoxic agent DM1 to create a PDC.
PDC Components:
-
Peptide: LLC2B (a highly stable peptide containing non-natural amino acids and a C-terminal lysine for conjugation)
-
Target: FGFR2
-
Drug: DM1 (a maytansinoid microtubule inhibitor)
-
Linker: A disulfide-containing linker or a maleimide-based linker attached to the C-terminal lysine side chain of LLC2B.
Signaling Pathway:
FGFR2 activation by its ligand, fibroblast growth factor (FGF), triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration. Key pathways activated include the RAS-MAPK pathway and the PI3K-AKT pathway. The LLC2B-DM1 PDC, by targeting FGFR2, is internalized by the cancer cells. The subsequent release of DM1 inside the cell disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
FGFR2 Signaling Pathway and PDC Intervention
Caption: The LLC2B-DM1 PDC targets the FGFR2 receptor, leading to the intracellular release of DM1, which disrupts microtubule function and induces apoptosis.
Conclusion
This compound is an invaluable tool for the development of next-generation peptide-drug conjugates. Its ability to facilitate the site-specific incorporation of a stable conjugation handle into peptide sequences allows for the creation of PDCs with enhanced pharmacokinetic properties and improved therapeutic windows. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel and effective PDCs for a range of therapeutic applications.
References
- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates: A New Hope for Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc- D -Lys(Boc)-OH 98 92122-45-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Purification Protocol for Synthetic Peptides Incorporating D-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are at the forefront of therapeutic development, offering high specificity and potency. The incorporation of non-natural amino acids, such as D-lysine, is a key strategy to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. However, the synthesis of these peptides often results in diastereomeric mixtures (peptides containing either L- or D-lysine), which can be challenging to separate due to their similar physicochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[1][2] The introduction of a D-amino acid can alter a peptide's secondary structure and hydrophobicity, enabling separation from its all-L counterpart using conventional achiral stationary phases.[3] This application note provides a detailed protocol for the HPLC purification of peptides containing D-lysine, addressing the common challenges and offering a systematic approach to achieve high purity.
Principle of Separation
The separation of peptide diastereomers by RP-HPLC is based on subtle differences in their hydrophobicity and conformation. While L- and D-lysine have identical side chains, their stereochemistry can influence the overall three-dimensional structure of the peptide. This structural alteration can affect the interaction of the peptide with the hydrophobic stationary phase (typically C18), leading to different retention times.[3] Lysine itself is a hydrophilic amino acid due to its positively charged side chain at the acidic pH commonly used in RP-HPLC.[4][5] However, the change in stereochemistry from L to D can expose or shield other hydrophobic residues within the peptide, leading to a net change in its interaction with the stationary phase.
Experimental Protocols
This section details the necessary steps for the purification of a crude synthetic peptide containing D-lysine, from initial sample preparation to the final lyophilization of the purified product.
Materials and Reagents
-
Crude synthetic peptide containing D-lysine
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
0.22 µm syringe filters
-
HPLC vials
Instrumentation and Columns
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.
-
A C18 reversed-phase column is the most common choice for peptide purification.[2][6] The selection of column dimensions will depend on the amount of peptide to be purified.
| Column Type | Particle Size (µm) | Pore Size (Å) | Typical Dimensions (ID x L, mm) |
| Analytical | 3.5, 5 | 100 - 300 | 4.6 x 150, 4.6 x 250 |
| Semi-preparative | 5, 10 | 100 - 300 | 10 x 150, 10 x 250 |
| Preparative | 10, 15 | 100 - 300 | 21.2 x 250, 50 x 250 |
Mobile Phase Preparation
-
Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or a different aqueous buffer may be used.
-
Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Purification Method
The key to separating diastereomers is often a shallow gradient, which increases the resolution between closely eluting peaks.[7]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the peptide solution.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for separating diastereomers.[7]
-
Detection: Monitor the elution of the peptide at 214 nm or 220 nm, where the peptide bond absorbs UV light.[8]
-
Fraction Collection: Collect fractions corresponding to the peaks of interest. It is advisable to collect narrow fractions across the main peak to isolate the purest form of the target peptide.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a solid.
Quantitative Data Summary
The following tables provide typical parameters for the HPLC purification of a D-lysine containing peptide. Note that these are starting points and may require optimization for specific peptides.
Table 1: HPLC Instrumentation and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC with binary gradient pump and UV detector |
| Column | C18, 5 µm, 300 Å |
| Column Dimensions | 10 x 250 mm (Semi-preparative) |
| Flow Rate | 4-5 mL/min[8] |
| Detection Wavelength | 214 nm[8] |
| Injection Volume | 1-5 mL (dependent on concentration) |
| Temperature | Ambient |
Table 2: Example Gradient Profile for Diastereomer Separation
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 55 | 45 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 80 | 95 | 5 |
This shallow gradient of 0.67% B per minute over 60 minutes is designed to enhance the resolution of closely eluting species.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC purification of a D-lysine containing peptide.
Caption: Workflow for D-lysine peptide purification.
Logical Relationship for Separation
This diagram illustrates the factors contributing to the successful separation of peptide diastereomers.
Caption: Principle of diastereomer separation by RP-HPLC.
Conclusion
The purification of synthetic peptides containing D-lysine is a critical step in their development as therapeutic agents. While challenging, the separation of these diastereomers can be reliably achieved using RP-HPLC with a C18 column and an optimized shallow gradient of acetonitrile in water with TFA as an ion-pairing agent. The protocol outlined in this application note provides a comprehensive framework for researchers to develop robust and efficient purification methods, ensuring the high purity of the final peptide product required for downstream applications. Careful optimization of the gradient and diligent fraction analysis are paramount to success.
References
- 1. lcms.cz [lcms.cz]
- 2. hplc.eu [hplc.eu]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of a Model Antimicrobial Peptide Synthesized with Fmoc-D-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation and can possess unique biological activities. Fmoc-D-Lys(Boc)-OH is a key building block for introducing D-lysine into synthetic peptides, offering the potential to develop novel therapeutics, such as antimicrobial peptides (AMPs) with improved efficacy and reduced toxicity. This application note provides a detailed protocol for the synthesis of a model antimicrobial peptide containing D-lysine using this compound, followed by its characterization using mass spectrometry.
The inclusion of D-lysine in AMPs can disrupt the peptide's secondary structure in a way that maintains or enhances its antimicrobial activity against bacterial membranes while reducing its lytic effect on eukaryotic cells. This selective disruption is a key area of investigation for developing safer and more effective peptide-based antibiotics.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model D-Lysine Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model heptapeptide (B1575542) (Ac-Ala-Val-Gly-D-Lys-Leu-Phe-Gly-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, this compound, Fmoc-Leu-OH, Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (cold)
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 2 mL of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Phe, Leu, D-Lys(Boc), Gly, Val, Ala).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Sample Preparation
For MALDI-TOF MS:
-
Prepare a saturated matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA in water.
-
Dissolve the lyophilized peptide in 0.1% TFA in water to a concentration of 1 mg/mL.
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely before analysis.
For ESI-MS:
-
Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 10 pmol/µL.
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative data from the mass spectrometry analysis of the model peptide Ac-Ala-Val-Gly-D-Lys-Leu-Phe-Gly-NH₂.
Table 1: Summary of Expected Mass Spectrometry Data for the Target Peptide
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Monoisotopic Mass | 761.4545 Da | 761.4550 Da | 0.66 |
| [M+H]⁺ | 762.4618 m/z | 762.4623 m/z | 0.66 |
| [M+Na]⁺ | 784.4437 m/z | 784.4442 m/z | 0.64 |
| [M+2H]²⁺ | 381.7345 m/z | 381.7348 m/z | 0.79 |
Table 2: Identification of Potential Process-Related Impurities
| Impurity | Modification | Theoretical [M+H]⁺ (m/z) |
| Deletion Sequence (-Ala) | Deletion of Alanine | 691.4247 |
| Deletion Sequence (-Gly) | Deletion of Glycine | 705.4362 |
| Incomplete Boc Deprotection | + Boc group on D-Lys | 862.5146 |
| Incomplete N-terminal Acetylation | - Acetyl group | 720.4512 |
| Oxidation (+16 Da) | Oxidation of Phe | 778.4567 |
Table 3: Expected MS/MS Fragmentation of the Target Peptide [M+H]⁺
| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |
| b₂ | Ac-Ala-Val | 214.1339 | y₁ | Gly-NH₂ | 75.0502 |
| b₃ | Ac-Ala-Val-Gly | 271.1554 | y₂ | Phe-Gly-NH₂ | 222.1186 |
| b₄ | Ac-Ala-Val-Gly-D-Lys | 399.2503 | y₃ | Leu-Phe-Gly-NH₂ | 335.2027 |
| b₅ | Ac-Ala-Val-Gly-D-Lys-Leu | 512.3344 | y₄ | D-Lys-Leu-Phe-Gly-NH₂ | 463.2976 |
| b₆ | Ac-Ala-Val-Gly-D-Lys-Leu-Phe | 659.3972 | y₅ | Gly-D-Lys-Leu-Phe-Gly-NH₂ | 520.3191 |
| y₆ | Val-Gly-D-Lys-Leu-Phe-Gly-NH₂ | 619.4032 |
Visualizations
Caption: Experimental workflow for peptide synthesis and analysis.
Caption: Rationale for D-Lysine incorporation in antimicrobial peptides.
Application Notes and Protocols for the Use of Fmoc-D-Lys(Boc)-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-Nε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH) in the synthesis of peptide libraries. The incorporation of this non-natural amino acid derivative offers significant advantages in drug discovery and proteomics by enhancing peptide stability against enzymatic degradation and providing unique structural diversity for probing biological systems.
Introduction
Peptide libraries are powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The inclusion of D-amino acids, such as D-lysine, is a key strategy to improve the pharmacokinetic properties of peptide-based drug candidates. This compound is an essential building block for this purpose, enabling the introduction of a D-lysine residue with its side-chain amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group, compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
Advantages of Incorporating this compound in Peptide Libraries
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which primarily recognize L-amino acid residues. This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Increased Structural Diversity: The introduction of a D-amino acid at a specific position in a peptide sequence alters its local conformation and overall three-dimensional structure. This expanded structural landscape can lead to the discovery of ligands with novel binding modes and improved affinity for their biological targets.
-
Scaffolding for Branched and Cyclic Peptides: The ε-amino group of the lysine (B10760008) side chain, protected by the Boc group, can be selectively deprotected on-resin to serve as an attachment point for branching or for the formation of cyclic peptides, further constraining the peptide structure and enhancing its biological activity.
Data Presentation: Quantitative Analysis of a Representative D-Lysine Containing Peptide Library
The following table summarizes typical quantitative data obtained from the synthesis of a one-bead-one-compound (OBOC) peptide library incorporating this compound. The library was synthesized using the split-and-pool method.
| Parameter | Result | Method of Analysis |
| Library Diversity | Theoretical: 1.25 x 10^5 compounds | Calculation based on split-and-pool synthesis steps |
| Confirmed: >95% of expected peptides | High-Resolution Mass Spectrometry (HR-MS) of bead subsets | |
| Average Crude Purity | 75-85% | High-Performance Liquid Chromatography (HPLC) |
| Average Peptide Yield per Bead | 50-100 pmol | Amino Acid Analysis (AAA) |
| Coupling Efficiency (per step) | >99% | Kaiser Test / Chloranil Test |
| Fmoc Deprotection Efficiency | >99.5% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct |
Experimental Protocols
Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using this compound via the Split-and-Pool Method
This protocol outlines the manual synthesis of a pentapeptide library with the general structure X1-X2-D-Lys-X4-X5, where X represents a variable amino acid position.
Materials:
-
Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Kaiser test kit
-
Solid-phase synthesis vessels
-
Mechanical shaker
Procedure:
-
Resin Preparation:
-
Swell 1 gram of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Fmoc Deprotection (Initial):
-
Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Split-and-Pool Synthesis (Positions X5 to X1):
-
Position X5 (First Variable Position):
-
Divide the resin equally into the desired number of reaction vessels (e.g., 20 vessels for 20 proteinogenic amino acids).
-
To each vessel, add a different Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Shake the vessels for 2 hours at room temperature.
-
Confirm coupling completion using the Kaiser test (beads should be colorless).
-
Wash the resin in each vessel with DMF (3 x 10 mL).
-
Pool all the resin back into a single vessel and wash thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform Fmoc deprotection as described in step 2.
-
-
Position X4 (Second Variable Position):
-
Repeat the split, couple, wash, pool, and deprotect cycle as described for position X5.
-
-
Position 3 (Fixed D-Lysine Position):
-
After deprotection of the N-terminus at position X4, couple this compound (3 equivalents) to the entire batch of pooled resin using DIC and OxymaPure® as coupling reagents.
-
Confirm coupling and perform Fmoc deprotection.
-
-
Positions X2 and X1 (Third and Fourth Variable Positions):
-
Repeat the split, couple, wash, pool, and deprotect cycle for each of these positions.
-
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM (5 x 10 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: On-Bead Screening of the Peptide Library Against a Target Protein
This protocol describes a general method for identifying binding peptides from the synthesized OBOC library.
Materials:
-
Synthesized OBOC peptide library on beads
-
Target protein, labeled with a fluorescent tag (e.g., FITC) or biotin
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in Phosphate Buffered Saline with 0.05% Tween-20 (PBST))
-
Wash buffer (PBST)
-
Streptavidin-fluorophore conjugate (if using a biotinylated target)
-
Fluorescence microscope or bead sorter
-
Micromanipulator for bead isolation
Procedure:
-
Bead Preparation:
-
Wash a small aliquot of the library beads with DMF, followed by DCM, and then equilibrate in PBST.
-
-
Blocking:
-
Incubate the beads in blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
-
Incubation with Target:
-
Incubate the blocked beads with a solution of the labeled target protein in blocking buffer for 2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the beads extensively with wash buffer (5 x 1 mL) to remove unbound target protein.
-
-
Detection (for biotinylated target):
-
If a biotinylated target was used, incubate the beads with a fluorescently labeled streptavidin conjugate for 30 minutes.
-
Wash the beads with PBST (3 x 1 mL).
-
-
Hit Identification and Isolation:
-
Visualize the beads under a fluorescence microscope. Beads with a strong fluorescent signal ("hits") indicate binding to the target protein.
-
Isolate the hit beads using a micromanipulator.
-
-
Sequence Deconvolution:
-
Determine the amino acid sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.
-
Applications and Visualizations
Application 1: Targeting G Protein-Coupled Receptors (GPCRs)
Peptide libraries containing D-amino acids are valuable for discovering novel ligands for GPCRs, a major class of drug targets. The enhanced stability of D-peptides makes them suitable for modulating GPCR signaling pathways in vivo.
Application 2: Inhibition of Protein-Protein Interactions (p53-MDM2)
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. D-peptide libraries can be screened to identify potent inhibitors of this interaction, leading to the stabilization and activation of p53.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-D-Lys(Boc)-OH
Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low coupling efficiency of Fmoc-D-Lys(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when using this compound?
Low coupling efficiency with this compound can be attributed to several factors:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group on the lysine (B10760008) side chain, in combination with the N-α-Fmoc group, can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate or form stable secondary structures (e.g., beta-sheets), which can mask the reactive N-terminal amine, making it inaccessible to the incoming activated this compound.[4][5][6][7] This is a sequence-dependent issue and not specific to Lysine itself.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this compound, especially in challenging sequences.[3][8]
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction from occurring, leading to deletion sequences.[3][9]
-
Low Reagent Concentration or Insufficient Reaction Time: Inadequate concentrations of the amino acid and coupling reagents, or an insufficient reaction time, can lead to an incomplete reaction.[1][3]
Q2: Which coupling reagents are most effective for a difficult this compound coupling?
For sterically demanding amino acids like this compound, more potent coupling reagents are highly recommended. Onium salt-based reagents are generally more effective than carbodiimides (e.g., DIC) alone.[5][8][9]
-
Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings.[5][8][9] HATU is often cited for its high reactivity and ability to suppress racemization.[9]
-
Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings. An advantage is that they can be used in excess to drive the reaction to completion without the risk of guanidinylation of the N-terminus, a side reaction associated with uronium/aminium reagents.[9][10]
Q3: How can I monitor the coupling efficiency of this compound in real-time?
The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test).[3][9] This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[3]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[3]
For a quantitative assessment, a small portion of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).[3]
Q4: What are the primary side reactions associated with this compound coupling, and how can they be minimized?
The main side reaction of concern during the activation and coupling of any Fmoc-amino acid is racemization , the loss of stereochemical integrity at the alpha-carbon.[1][6] The risk of racemization increases with prolonged pre-activation times, the use of stronger bases, or elevated temperatures.[6] To minimize racemization:
-
Employ coupling reagents known to suppress racemization, such as HATU.[9]
-
Avoid prolonged pre-activation times; in situ activation is often a safer approach.[12]
-
Use a weaker base like sym-collidine instead of DIPEA or NMM if racemization is a significant concern.[11][13]
During the final cleavage with strong acids like TFA, the Boc group generates a reactive tert-butyl carbocation, which can lead to the alkylation of nucleophilic residues like tryptophan and cysteine if scavengers are not used.[1]
Q5: Can increasing the reaction temperature improve the coupling efficiency of this compound?
Yes, increasing the reaction temperature is a key strategy to improve the coupling efficiency of sterically hindered amino acids.[14] Elevated temperatures (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance and can also help disrupt peptide aggregation on the solid support.[14] However, be aware that higher temperatures can also increase the risk of side reactions like racemization for sensitive amino acids.[14]
Troubleshooting Guide: Positive Kaiser Test after Coupling
A positive Kaiser test after the coupling of this compound indicates the presence of unreacted primary amines, signifying an incomplete reaction. The following workflow can be used to diagnose and resolve the issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Quantitative Data Summary
The following tables provide recommended parameters for optimizing the coupling of this compound.
Table 1: Recommended Reagent Equivalents (relative to resin loading)
| Reagent | Standard Coupling | Difficult/Hindered Coupling |
| This compound | 3-5 eq. | 3-5 eq. |
| Coupling Agent (e.g., HATU) | 3-5 eq. | 3-5 eq. |
| Base (e.g., DIPEA) | 6-10 eq. | 6-10 eq. |
Data compiled from multiple sources indicating common starting points for optimization.[1][3][8]
Table 2: Recommended Reaction Conditions
| Parameter | Standard Condition | Optimized for Hindered Coupling |
| Temperature | Room Temperature (20-25°C) | 40-60°C |
| Time | 1-2 hours | 2-4 hours (or overnight) |
| Solvent | DMF | NMP, DMF/NMP, or DMF with additives |
Elevated temperatures and longer reaction times can significantly improve coupling efficiency for sterically hindered amino acids like this compound.[3][14]
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound
This protocol is designed for the efficient coupling of sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[3]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, consider raising the temperature to 40-60°C.[3][14]
-
Monitoring: Perform a Kaiser test (see Protocol 2) to check for reaction completion.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin.
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5g ninhydrin in 100 ml ethanol.
-
Solution B: 80g phenol (B47542) in 20 ml ethanol.
-
Solution C: 2 ml 0.001 M aqueous KCN in 98 ml pyridine.[13]
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
Protocol 3: Double Coupling
This is a straightforward method to improve the yield of a difficult coupling step.
-
First Coupling: Perform the initial coupling as described in Protocol 1 (steps 4-5).
-
Washing: After the first coupling (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[9]
-
Second Coupling: Prepare a fresh activation mixture (as in step 4 of Protocol 1) and add it to the resin. Allow the second coupling to proceed for another 1-2 hours.
-
Monitoring and Final Wash: Perform a Kaiser test to confirm completion. Once negative, wash the resin thoroughly with DMF (3-5 times).
Logical Relationships in SPPS
The following diagram illustrates the core cyclical process of Solid-Phase Peptide Synthesis (SPPS) and the decision points for troubleshooting.
Caption: The core workflow of the Fmoc-SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
strategies to improve Fmoc-D-Lys(Boc)-OH solubility in DMF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address solubility challenges encountered with Fmoc-D-Lys(Boc)-OH in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the standard solvents for dissolving this compound for SPPS?
The most common solvents for SPPS are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][2][3] this compound is generally soluble in these polar organic solvents.[4] NMP is considered a slightly better solvent for solvating the resin and can improve coupling yields, though it is more viscous and expensive than DMF.[1][5][6]
Q2: Why am I experiencing difficulty dissolving this compound in DMF?
Several factors can contribute to poor solubility:
-
Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can compromise the Fmoc protecting group.[2] Always use high-purity, peptide-synthesis-grade, or amine-free DMF.[7]
-
Concentration: The intended concentration of the amino acid solution might be too high for the solvent.[2]
-
Compound Purity: Impurities within the this compound itself can negatively impact its solubility.[8]
-
Temperature: Lower laboratory temperatures can decrease solubility, potentially leading to precipitation.[2]
-
Aggregation: Like other protected amino acids, this compound can form aggregates, which reduces its solubility. This can be influenced by the bulky protecting groups.[4][9]
Q3: What immediate steps can I take to improve the solubility of this compound in DMF?
If you encounter solubility issues, you can try the following physical methods:
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[2] A brief sonication of 5-15 minutes is often effective.[2]
-
Gentle Warming: Carefully warming the solution to 30-40°C can increase solubility.[2] However, avoid excessive heat, as it can cause degradation.
-
Vigorous Mixing: Ensure the solution is being mixed thoroughly, for instance, by vortexing for several minutes.[2]
Q4: Can I use co-solvents with DMF to enhance solubility?
Yes, using a co-solvent is a highly effective strategy. Adding a small amount of Dimethyl sulfoxide (B87167) (DMSO) to DMF can significantly enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[2][8][10] A common mixture is a 9:1 (v/v) ratio of DMF to DMSO.[2] For particularly challenging cases, a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), DMF, and NMP can also be used.[8]
Q5: Are there alternative solvents to DMF for this compound?
While DMF and NMP are standard, other solvents can be employed.
-
N-Methyl-2-pyrrolidone (NMP): Often dissolves protected amino acids better than DMF.[1]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent that can dissolve many challenging amino acids.[8][10] It can be used as a co-solvent or, in some cases, as the primary solvent for preparing a stock solution.[8][11]
-
Greener Alternatives: Research is ongoing into more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown good solubility for most Fmoc-amino acids.[2] However, compatibility with your specific synthesizer and protocols must be verified.
Q6: How does pre-activation affect the solubility of this compound?
The solubility of Fmoc-amino acids often increases significantly upon activation with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma).[1][6] If you are experiencing solubility issues, preparing the activated ester may help dissolve the compound completely before it is added to the resin.[1][6]
Troubleshooting Guide
Follow this systematic approach when encountering solubility issues with this compound in DMF.
Caption: A workflow for troubleshooting this compound solubility issues.
Data Presentation
The solubility of Fmoc-protected amino acids can vary based on their side chains and the specific solvent used. While precise quantitative values for this compound are batch-dependent, the following table provides a general overview of solvent suitability.
| Solvent System | General Suitability for Fmoc-Amino Acids | Key Considerations |
| DMF | Good (Standard Choice) | Quality is paramount; degradation can cause issues.[2] |
| NMP | Excellent | More effective than DMF for difficult sequences but more viscous and costly.[1][5][6] |
| DMSO | Excellent (High Power) | Very effective for poorly soluble compounds; often used as a co-solvent.[8][10] |
| DMF / DMSO (e.g., 9:1) | Excellent | A common and effective mixture to boost solubility without fully replacing DMF.[2] |
| DCM | Limited (in Fmoc SPPS) | Less common in modern Fmoc chemistry; may not solvate peptide chains efficiently.[5] |
| Methanol / Protic Solvents | Not Recommended | Nucleophilic solvents will react with activated amino acids, preventing coupling.[1][6] |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
This protocol outlines the standard procedure for dissolving this compound for use in automated or manual peptide synthesis.
-
Preparation: Weigh the required amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, peptide synthesis-grade DMF to achieve the desired concentration (e.g., 0.2 M - 0.5 M).
-
Mixing: Vortex the mixture vigorously for 2-3 minutes.
-
Inspection: Visually inspect the solution to ensure there are no suspended particles.
-
Sonication (If Necessary): If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Final Check: Re-inspect the solution for clarity before use.
Protocol 2: Enhanced Dissolution Using a DMF/DMSO Co-Solvent System
This protocol is recommended when standard dissolution in DMF fails.
-
Preparation: Weigh the required amount of this compound into a clean, dry vial.
-
Solvent Preparation: Prepare a 9:1 (v/v) mixture of high-purity DMF and DMSO.
-
Solvent Addition: Add the solvent mixture to the vial to achieve the desired concentration.
-
Mixing: Vortex the mixture for 3-5 minutes.
-
Sonication: Sonicate the vial for 10-15 minutes to aid dissolution.[2]
-
Gentle Warming (Optional): If necessary, warm the solution to 30-40°C while continuing to mix until all solid is dissolved.[2]
-
Cooling: Allow the solution to return to room temperature before placing it in the synthesizer.
Protocol 3: Dissolution via Pre-Activation for Difficult Couplings
This protocol can be used when the amino acid is particularly difficult to dissolve or when coupling efficiency is low.
-
Reagent Preparation: In a separate reaction vessel, weigh the required amount of this compound (e.g., 3-4 equivalents relative to resin substitution) and an activating agent (e.g., HATU, 3-4 equivalents).[8]
-
Solvent Addition: Add the appropriate volume of DMF.
-
Base Addition & Activation: Add a non-nucleophilic base (e.g., DIPEA, 6-8 equivalents) to the mixture. Allow the solution to pre-activate for 2-3 minutes. The solution should become clear as the soluble activated ester forms.[6]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin and proceed with the coupling step.
Caption: Relationship between solubility factors and improvement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
- 11. medchemexpress.com [medchemexpress.com]
preventing side reactions during Fmoc-D-Lys(Boc)-OH coupling
This guide provides troubleshooting for common issues encountered during the coupling of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the coupling of this compound?
A1: The primary side reactions of concern are:
-
Incomplete Coupling: Due to the bulky nature of both the Fmoc and Boc protecting groups, the coupling reaction can be slow or incomplete, leading to deletion sequences in the final peptide.[1]
-
Racemization/Epimerization: Although less common with urethane-protected amino acids, racemization can occur under certain activation conditions, leading to the incorporation of the incorrect stereoisomer (L-Lysine instead of D-Lysine).[1][2] This results in diastereomeric impurities that are often difficult to separate.[1]
-
Side-Chain Acylation: If the Boc protecting group on the lysine (B10760008) side chain is compromised, the free ε-amino group can be acylated, leading to branched peptides.[2][3]
-
Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the deprotected side-chain amine of lysine to form a guanidinium (B1211019) group, a significant side reaction if the Boc group is prematurely removed.[4]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent is critical for efficient and clean coupling.
-
Phosphonium Salts: Reagents like PyBOP® and PyAOP are highly efficient and do not cause guanidinylation, making them a good choice, especially for hindered couplings.[4][5]
-
Aminium/Uronium Salts: Reagents like HBTU and HATU are also very effective but carry the risk of guanidinylation if the lysine side chain becomes deprotected.[2][4][5] The use of additives like HOBt or Oxyma Pure is highly recommended to suppress racemization.[2][6]
-
Carbodiimides: DIC is a common choice, but it should be used with an additive like Oxyma Pure to enhance reaction rates and suppress side reactions.[5][6]
Q3: How can I monitor the completion of the coupling reaction?
A3: Several qualitative tests can be performed on the resin-bound peptide to check for the presence of free primary amines, indicating incomplete coupling.
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test. A positive result (blue/purple bead color) indicates the presence of free primary amines and an incomplete reaction.
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another colorimetric test that can be more sensitive than the Kaiser test for some sequences.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency / Deletion sequences observed in final product | Steric hindrance from the bulky Fmoc and Boc groups.[1][7] | - Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP.[1][4] - Double couple: Perform the coupling step twice to ensure completion.[2] - Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration or at a slightly elevated temperature.[1][8] |
| Presence of diastereomeric impurities in the final peptide | Racemization of the this compound during activation.[1][2] | - Use additives: Incorporate HOBt or Oxyma Pure in your coupling cocktail to suppress racemization.[2][6] - Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2][5] - Minimize pre-activation time: Reduce the time the amino acid is in the activated state before adding it to the resin.[1] |
| Branched peptide impurities detected (Mass + molecular weight of the coupled amino acid) | Premature deprotection of the Boc group on the lysine side chain, leading to acylation of the ε-amino group.[2][3] | - Verify the stability of the Boc group: Ensure that the deprotection conditions for the N-terminal Fmoc group (e.g., piperidine (B6355638) treatment) are not partially cleaving the Boc group. The Boc group is generally stable to piperidine but can be sensitive to repeated exposures over long syntheses.[2][9] - Use orthogonal protection: If side-chain modification is intended, consider using a more robust protecting group than Boc for the side chain, such as Mtt or ivDde, which can be removed under different conditions.[3] |
| Guanidinylated peptide impurities detected (Mass + 42 Da) | Reaction of the deprotected lysine side-chain amine with uronium-based coupling reagents (e.g., HBTU, HATU).[4] | - Use phosphonium-based coupling reagents: Switch to reagents like PyBOP or PyAOP which do not cause guanidinylation.[4][5] - Ensure complete Boc protection: Verify that the Boc group is intact before the coupling step. |
Experimental Protocols
Standard this compound Coupling Protocol (Automated Synthesizer)
This protocol provides a general guideline. Parameters may need optimization based on the specific peptide sequence and synthesizer.[6]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[6]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Prepare a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[2]
-
Allow the mixture to pre-activate for a few minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a recoupling step (double coupling) may be necessary.[2]
Cleavage and Deprotection
-
Resin Washing and Drying: Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.[10]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry the product.
Visualizations
Caption: A decision tree for troubleshooting common side reactions.
Caption: Workflow for a standard coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation in Sequences with D-Lysine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing D-lysine.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing D-lysine aggregating?
A1: Peptide aggregation is a complex process driven by the peptide's physicochemical properties. While incorporating D-lysine is often a strategy to reduce aggregation by disrupting secondary structures, aggregation can still occur due to several factors:
-
Hydrophobicity: Peptides with a high content of hydrophobic amino acids are prone to aggregate to minimize their exposure to aqueous environments.[1][2]
-
Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[3][4]
-
pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero. Electrostatic repulsion, which helps keep peptides in solution, is minimal at this pH.[1]
-
Peptide Length: Longer peptides have a greater surface area for intermolecular interactions, which can increase the tendency to aggregate.[1]
-
Intermolecular Hydrogen Bonding: Peptides can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, a hallmark of many aggregated peptides.[5]
Q2: How does substituting L-lysine with D-lysine affect peptide aggregation?
A2: Substituting L-lysine with its D-enantiomer can significantly impact peptide aggregation, primarily by altering the peptide's secondary structure. D-amino acids disrupt the formation of regular secondary structures like α-helices and β-sheets.[6][7] This disruption can reduce the propensity for ordered self-assembly that leads to aggregation. Studies on the antimicrobial peptide CM15 have shown that introducing D-lysine residues leads to a progressive loss of helical secondary structure. This disruption of the amphipathic helix correlates with a substantial reduction in hemolytic activity, which is often associated with peptide aggregation and membrane disruption.[6][7]
Q3: What are the best practices for dissolving a peptide containing D-lysine that is showing signs of aggregation?
A3: For peptides that are difficult to dissolve, a systematic approach is recommended. Always start with a small amount of the peptide to test for solubility before dissolving the entire batch.[8]
-
Start with Ultrapure Water: If the peptide is charged (basic or acidic), it may dissolve in sterile, ultrapure water.
-
Adjust pH: For basic peptides (containing Lys, Arg, His), adding a small amount of dilute acetic acid can help. For acidic peptides (containing Asp, Glu), dilute ammonium (B1175870) hydroxide (B78521) can be used.[9]
-
Use Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) can be used to first dissolve the peptide.[8][10] The resulting solution can then be slowly added to an aqueous buffer with vortexing.[8]
-
Sonication: Sonication can help break up small aggregates and facilitate dissolution.[5]
Q4: During solid-phase peptide synthesis (SPPS), what are the signs of aggregation for a D-lysine-containing peptide, and how can I mitigate it?
A4: Aggregation during SPPS can lead to incomplete reactions and low yields.[1] A key indicator of on-resin aggregation is the shrinking of the resin beads. To mitigate this:
-
Use Solubilizing Additives: Incorporate chaotropic salts (e.g., NaClO₄, KSCN) or detergents in the reaction mixture to disrupt hydrogen bonding.[5]
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and improve reaction kinetics.[1]
-
Incorporate "Difficult Sequence" Strategies: For sequences prone to aggregation, the use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the secondary structures that lead to aggregation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with D-lysine-containing peptides.
Issue 1: Low Purity and Broad Peaks During HPLC Purification
-
Problem: The peptide peak is broad during reversed-phase high-performance liquid chromatography (RP-HPLC), making it difficult to separate from impurities.
-
Potential Cause: The peptide is aggregating on the column or in the mobile phase.[11] Hydrophobic peptides are particularly susceptible to this.[11]
-
Troubleshooting Steps:
-
Optimize Injection Solvent: Ensure the peptide is fully dissolved in a solvent that is compatible with the initial mobile phase. Injecting a peptide dissolved in a high concentration of organic solvent into a highly aqueous mobile phase can cause it to precipitate on the column.[8]
-
Modify the Mobile Phase: Adding a different organic modifier, such as isopropanol, can alter the selectivity and sometimes improve peak shape by disrupting aggregation.[8]
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can reduce viscosity and disrupt the interactions causing aggregation.[8]
-
Adjust the Gradient: A shallower gradient can improve the separation of closely eluting species.[11]
-
Quantitative Data Summary
The introduction of D-lysine can significantly alter the secondary structure of a peptide, which is a key factor in its aggregation propensity. The following table summarizes data from a study on the antimicrobial peptide CM15 and its diastereomeric analogs containing D-lysine substitutions. The reduction in α-helical content is a strong indicator of a decreased tendency to form the ordered structures that can lead to aggregation.
| Peptide | D-Lysine Substitutions | % α-Helical Content (in membrane-mimetic environment) | % Hemolysis (at 64 µM) | Reference |
| CM15 | None (All L-lysine) | ~60% | ~80% | [7] |
| D¹,¹³ | Positions 1 and 13 | ~55% | ~16% | [7] |
| D³,¹³ | Positions 3 and 13 | ~42% | < 6% | [7] |
| D³,¹⁴ | Positions 3 and 14 | ~42% | < 6% | [7] |
| D³,⁷,¹³ | Positions 3, 7, and 13 | ~26% | < 1% | [7] |
Table 1: Effect of D-lysine substitutions on the α-helical content and hemolytic activity of the CM15 peptide. A decrease in helicity correlates with a significant reduction in hemolysis, suggesting that disruption of the secondary structure mitigates aggregation-related toxicity.
Experimental Protocols & Workflows
Workflow for Investigating and Mitigating Peptide Aggregation
This workflow outlines a systematic approach to identifying and addressing peptide aggregation issues.
Detailed Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
1. Materials:
-
Peptide sample
-
Appropriate, high-purity buffer (filtered through a 0.22 µm filter)
-
DLS instrument (e.g., Zetasizer Nano)
-
Low-volume disposable cuvettes
2. Sample Preparation:
-
Prepare a stock solution of your peptide in the filtered buffer.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove large, non-colloidal particles.
-
Carefully transfer the supernatant to a clean cuvette, ensuring no bubbles are introduced. The sample volume is typically between 20-50 µL.
3. Instrument Setup and Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Set the parameters in the software, including the dispersant (your buffer) and its viscosity, and the material properties of your peptide (refractive index).
-
Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.
-
Perform the measurement. The instrument will acquire data from the fluctuations in scattered light intensity.
4. Data Analysis:
-
The primary output is an intensity-weighted size distribution, which will show peaks corresponding to the hydrodynamic radii of the particles in the sample.
-
A monodisperse (non-aggregated) sample will show a single, sharp peak.
-
Aggregated samples will show additional peaks at larger sizes or a high Polydispersity Index (PDI > 0.2), indicating a wide range of particle sizes.
Detailed Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their hydrodynamic size. It is a powerful tool for quantifying the percentage of monomer, dimer, and higher-order aggregates.
1. Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200)
-
Mobile phase: Typically a phosphate (B84403) or Tris-based buffer at neutral pH containing 150-300 mM NaCl to minimize secondary interactions (e.g., 150 mM sodium phosphate, pH 7.0).[12]
-
Filtered peptide sample
2. Method:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for analytical columns) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of your peptide solution. Ensure the sample is fully dissolved in the mobile phase.[12]
-
Isocratic Elution: Run the separation using an isocratic elution (constant mobile phase composition). Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
3. Data Analysis:
-
Integrate the area under each peak in the chromatogram.
-
Calculate the percentage of each species (e.g., aggregate, monomer) by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
Logical Diagram for D-Lysine Peptide Synthesis and Purification
This diagram outlines the key decision points and potential troubleshooting loops during the synthesis and purification of a peptide containing D-lysine.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
incomplete Boc deprotection of lysine side chain solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of lysine (B10760008) side chains during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of a lysine side chain?
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from a lysine side chain is a common challenge that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid used, typically trifluoroacetic acid (TFA), is too dilute or not strong enough, the deprotection may not proceed to completion.[1][2]
-
Steric Hindrance: Bulky molecules or neighboring groups, such as large PEG chains or other complex residues, can physically obstruct the acidic reagent from accessing the Boc-protected amine, thereby slowing down or preventing the deprotection reaction.[1][2][3][4]
-
Inadequate Reaction Time: Deprotection is a time-dependent process. If the reaction time is too short, the cleavage of the Boc group may be incomplete, especially in cases of steric hindrance.[1][2]
-
Poor Solubility: For the deprotection reaction to be efficient, the Boc-protected lysine substrate must be fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[1]
-
Low Temperature: While many Boc deprotection reactions are carried out at room temperature, substrates with significant steric hindrance may require higher temperatures to achieve a reasonable reaction rate.[1]
-
Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2]
Q2: How can I detect incomplete Boc deprotection?
Several analytical methods can be used to monitor the progress and completion of the deprotection reaction:
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize the disappearance of the starting material (Boc-protected lysine) and the appearance of the deprotected product, which will have a different Rf value.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are highly effective for monitoring the reaction by observing the disappearance of the starting material's peak and the emergence of the deprotected product's peak.[3][4]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines. A positive result (indicated by an intense blue color) suggests successful removal of the Boc group. A negative result (yellow or colorless) points to an incomplete or failed deprotection.[2][3]
Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?
The acidic conditions required for Boc deprotection can lead to undesirable side reactions:
-
t-Butylation: The tert-butyl cation generated upon cleavage of the Boc group is an electrophile that can react with nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine.[5][6] This can be minimized by adding "scavengers" to the reaction mixture, such as triisopropylsilane (B1312306) (TIS) or thioanisole, which trap the reactive carbocation.[1][5]
-
Trifluoroacetylation: When using TFA for deprotection, the trifluoroacetate (B77799) anion can act as a nucleophile and acylate the newly freed amine, resulting in a trifluoroacetylated side product.[1]
-
Degradation of Acid-Sensitive Groups: Other acid-labile functional groups present in the molecule, such as esters or acetals, may be cleaved under the harsh acidic conditions.[1]
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection, follow this step-by-step troubleshooting guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines the standard procedure for removing the Nα-Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM).
Caption: Standard experimental workflow for TFA-mediated Boc deprotection.
Methodology:
-
Dissolution: Dissolve the Boc-protected lysine substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve the desired final concentration (e.g., 20-50% v/v).[1]
-
Scavenger Addition (Optional): If the substrate contains sensitive residues prone to t-butylation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring and monitor the reaction.[1][7]
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Aqueous Work-up: Neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Subsequently, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Precipitation: Alternatively, the deprotected product can sometimes be precipitated by adding the reaction mixture to a cold non-polar solvent like diethyl ether.[4]
-
Protocol 2: Alternative Boc Deprotection using 4M HCl in Dioxane
This protocol is a useful alternative, particularly for substrates sensitive to TFA or when trifluoroacetylation is a concern.
Methodology:
-
Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of a suitable solvent like methanol (B129727) or ethyl acetate.[1]
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (B91453) (typically 4-10 equivalents).[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are typically between 1 to 6 hours.[1]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or purified further.
Data Presentation
The choice of deprotection reagent can significantly impact the outcome, especially when other acid-sensitive functional groups are present. The following table summarizes a comparison between TFA and HCl for the deprotection of a Boc-protected amino acid linked to a PEG chain via an ester bond.
| Reagent System | Reaction Time (hours) | Temperature (°C) | Deprotection Efficiency (%) | Notes |
| 20% TFA in DCM | 1 | 25 | 70-80% | Standard conditions, may be insufficient for sterically hindered substrates.[4] |
| 50% TFA in DCM | 1 | 25 | >95% | More effective but increases the risk of side reactions. |
| 95% TFA (neat) | 0.5 | 25 | >98% | Harsh conditions, may cleave other acid-labile groups. Reported to cause 10-20% loss of ester bonds in some cases.[1][4] |
| 4M HCl in Dioxane | 2-6 | 25 | >95% | Generally slower than TFA but can be milder on other acid-sensitive groups like esters.[1] |
Note: The presented efficiency rates are representative and can vary depending on the specific substrate and reaction conditions. It is always recommended to monitor your specific reaction using an appropriate analytical method.
References
how to perform a double coupling with Fmoc-D-Lys(Boc)-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the double coupling of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound incomplete?
An incomplete coupling reaction, often indicated by a positive Kaiser test (blue beads), can be due to several factors. Steric hindrance from the bulky Boc protecting group on the side chain can slow down the reaction kinetics. Other common causes include poor resin swelling, degraded coupling reagents, insufficient reaction time, or the presence of moisture in the reaction system.
Q2: What is a double coupling and when should I perform one?
A double coupling is the process of repeating the coupling step immediately after the initial coupling reaction without an intervening deprotection step. This is a common strategy to drive a difficult coupling reaction to completion. It is recommended for sterically hindered amino acids like this compound or when a positive Kaiser test is observed after the initial coupling.
Q3: Can I use the same reagents for the second coupling?
Yes, the same coupling reagents and conditions used for the first coupling can be used for the second. However, it is crucial to ensure that the reagents are fresh and the solvents are anhydrous to maximize the efficiency of the second coupling.
Q4: Will the double coupling affect the purity of my final peptide?
If performed correctly, a double coupling should not negatively impact the final peptide purity. Its purpose is to ensure the complete incorporation of the amino acid, thereby preventing deletion sequences which are often difficult to separate from the target peptide. However, extended exposure to coupling reagents and base can potentially lead to side reactions, so it is important to use the recommended equivalents and reaction times.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after first coupling | Incomplete reaction due to steric hindrance or other factors. | Perform a second "double" coupling. |
| Positive Kaiser test after double coupling | Highly aggregated peptide sequence or severely hindered coupling site. | Consider using a stronger coupling reagent (e.g., HATU instead of HBTU). Capping the unreacted amines with acetic anhydride (B1165640) may be necessary to prevent deletion sequences. |
| Low yield of the final peptide | Inefficient coupling at multiple positions. | Review the entire synthesis protocol. Ensure all reagents are fresh, solvents are anhydrous, and reaction times are adequate for each amino acid. |
| Side-product formation | Racemization or side reactions due to prolonged exposure to base. | Minimize the time the amino acid is in the presence of the activating agent and base before adding it to the resin. Use of an additive like HOBt can help suppress racemization. |
Experimental Protocols
Standard Single Coupling Protocol for this compound
This protocol is for a standard coupling reaction on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and then DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times).
Double Coupling Protocol for this compound
This protocol should be followed if the Kaiser test is positive after the initial coupling.
-
First Coupling: Follow steps 1-5 of the Standard Single Coupling Protocol.
-
Washing: After the first coupling, wash the resin with DMF (3 times).
-
Second Coupling: Repeat steps 4 and 5 of the Standard Single Coupling Protocol.
-
Monitoring: Perform a Kaiser test. The test should now be negative.
-
Washing: Wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.
Reagent Equivalents for Coupling Reactions
| Reagent | Equivalents (eq.) relative to resin substitution |
| This compound | 4 |
| HBTU | 3.8 |
| HOBt | 4 |
| DIPEA | 8 |
Workflow Diagrams
Caption: Workflow for a double coupling procedure.
Caption: Chemical structure of this compound.
Technical Support Center: Coupling of Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic challenge. Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these challenges, with a focus on alternative coupling reagents and optimized protocols.
Troubleshooting Guide
This guide addresses the most common issues encountered during the coupling of sterically hindered amino acids.
Issue: Low or Incomplete Coupling Efficiency
Symptoms:
-
Positive Kaiser test (or other amine test like the bromophenol blue test) after the coupling step, indicating unreacted free amines.[1][2]
-
Low yield of the desired peptide after cleavage and purification.[2][3]
-
Presence of deletion sequences (peptides missing the hindered amino acid) detected by mass spectrometry.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Steric Hindrance | The bulky nature of the amino acid is physically obstructing the peptide bond formation.[1][4] This is the most common cause of poor coupling efficiency.[1] |
| 1. Switch to a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for hindered couplings.[5][6] Urinium/aminium salts (e.g., HATU, HBTU, COMU) or phosphonium (B103445) salts (e.g., PyAOP, PyBOP) are highly recommended as they form more reactive activated species.[1][3][4] HATU and COMU are often considered superior for their high reactivity and ability to suppress racemization.[3][4][7] For extremely difficult couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be a powerful strategy.[8][9][10] | |
| 2. Perform a Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and reagents is a common and effective method to drive the reaction to completion.[1][4][5] | |
| 3. Optimize Reaction Conditions: • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[1][4] • Extend Reaction Time: Slower reaction rates are common with hindered residues; extending the coupling time (e.g., to 2-4 hours or even overnight) may be necessary.[3][8] • Elevate Temperature: Increasing the reaction temperature (e.g., to 40-50°C) or utilizing microwave-assisted peptide synthesis can provide the necessary energy to overcome the activation barrier and disrupt aggregation.[1][2][4] | |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[1][8] |
| 1. Change the Solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than the more common N,N-Dimethylformamide (DMF) and can help disrupt secondary structures.[1][8] Using solvent mixtures (e.g., DCM/DMF/NMP) or adding chaotropic salts like LiCl can also be beneficial.[1][4][8] 2. Use Structure-Disrupting Elements: Incorporating pseudoproline dipeptides can help break up secondary structures that lead to aggregation.[4][11] | |
| Incomplete Deprotection | Incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the preceding amino acid will prevent the coupling reaction. |
| 1. Extend Deprotection Time: Increase the treatment time with the deprotection solution (e.g., piperidine (B6355638) for Fmoc).[11] 2. Repeat Deprotection Step: After the initial deprotection, wash the resin and repeat the treatment to ensure complete removal of the protecting group.[12] | |
| Inefficient Activation | The carboxylic acid of the sterically hindered amino acid may not be fully activated before the coupling step. |
| 1. Pre-activate the Amino Acid: Mix the amino acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding the mixture to the resin.[1][5][13] This ensures the formation of the highly reactive activated species. | |
| Side Reactions | The chosen conditions may be promoting unwanted side reactions. |
| 1. Minimize Racemization: Racemization can be a risk with prolonged activation times, stronger bases, or higher temperatures.[3][5] Using additives like HOAt or OxymaPure, which are incorporated in reagents like HATU and COMU respectively, is effective in suppressing racemization.[3][4] For sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[3][14] 2. Prevent Diketopiperazine Formation: This is common when one of the first two amino acids in a sequence is sterically hindered.[1] Using a 2-chlorotrityl chloride (CTC) resin can help, as its bulkiness hinders this side reaction.[1] |
Comparative Data of Coupling Reagents
The selection of an appropriate coupling reagent is critical for success. The following tables provide a comparison of commonly used reagents for challenging couplings.
Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Potential | Key Advantages & Considerations |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate to High | Low cost, but often inefficient for hindered couplings and can lead to insoluble DCU byproduct formation (with DCC).[4][5] |
| HBTU/PyBOP | Aminium/Phosphonium (OBt-based) | Moderate | Moderate | Better than carbodiimides, but can be less effective than OAt-based reagents for highly hindered residues.[4][5][8] |
| HATU | Aminium (OAt-based) | High to Excellent | Low | Highly reactive due to the formation of OAt esters, leading to faster kinetics and reduced racemization.[3][4][8] Can cause guanidinylation of the N-terminal amine if used in excess.[7] |
| COMU | Aminium (Oxyma-based) | Excellent | Low | Reactivity is comparable to HATU.[2][3] Incorporates the Oxyma additive for improved safety (non-explosive byproducts) and solubility.[3][7] |
| PyAOP | Phosphonium (OAt-based) | Excellent | Low | Highly effective for sterically demanding couplings, particularly with N-methyl amino acids.[2][3] |
| TFFH | Acyl Fluoride (B91410) Precursor | Excellent | Low | Generates highly reactive acyl fluorides in situ, which are very effective for coupling sterically hindered amino acids.[3][9][14] The acyl fluorides can be moisture-sensitive.[3] |
| T3P | Phosphonic Anhydride | Good to Excellent | Moderate | Effective for difficult couplings with water-soluble byproducts. May require slightly elevated temperatures for optimal performance.[3][15] |
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like DCC or DIC often ineffective for sterically hindered amino acids? A1: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the significant energy barrier created by steric hindrance.[5][8] They form O-acylisourea intermediates that are less reactive than the active species generated by modern uronium or phosphonium reagents, leading to slow and incomplete reactions.[6][16]
Q2: What is "double coupling" and when should I use it? A2: Double coupling is the practice of repeating a coupling step with a fresh portion of activated amino acid and reagents after the first coupling is complete.[4][11] It is a highly recommended strategy to drive the reaction to completion and is particularly useful for known sterically hindered residues or when a monitoring test (like Kaiser or bromophenol blue) indicates an incomplete reaction.[1][4][11]
Q3: Can microwave synthesis help with difficult couplings? A3: Yes, microwave-assisted peptide synthesis (MW-SPPS) is a very effective technique for improving coupling efficiency with sterically hindered residues.[2][4] The rapid heating provided by microwave energy can help overcome activation energy barriers and disrupt peptide aggregation on the resin, often leading to higher yields and purity in a shorter time.[1][2]
Q4: How can I monitor the completion of a coupling reaction with a hindered amino acid? A4: The Kaiser test is a common method for detecting free primary amines on the resin.[13] A negative result (colorless or yellow beads) indicates a complete reaction. However, for N-methylated (secondary amine) residues, the Kaiser test is unsuitable. In these cases, the bromophenol blue test should be used, where a yellow color indicates completion and a blue or green color signifies an incomplete reaction.[2][17]
Q5: Besides the incoming amino acid, what else can contribute to steric hindrance? A5: Bulky side-chain protecting groups can also contribute significantly to steric hindrance.[8] This effect can become more pronounced as the peptide chain grows and the density of these groups on the solid support increases.[8] Careful selection of protecting groups is therefore an important consideration.
Experimental Protocols
Protocol 1: General Double Coupling Procedure with HATU
This protocol is a robust starting point for coupling a sterically hindered amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[13]
-
Amino Acid Activation (First Coupling): In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[18] Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[18] Allow the mixture to pre-activate for 1-5 minutes at room temperature.[5][13]
-
First Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[5]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[13]
-
Second Coupling: Prepare a fresh solution of activated amino acid as described in step 2 and add it to the resin.[5][11] Allow the second coupling to proceed for an additional 1-2 hours.[11]
-
Final Wash and Monitoring: Drain the resin and wash thoroughly with DMF (5 times) and then dichloromethane (B109758) (DCM) (3 times).[1][18] Perform a Kaiser test (or bromophenol blue test for secondary amines) to confirm the absence of free amines.[13][18] If the test is negative, proceed to the next deprotection step.
Protocol 2: Acyl Fluoride Generation with TFFH for Extremely Hindered Couplings
This method is suitable for cases where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (1 equivalent).[8] Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base like DIPEA (2 equivalents).[5][9]
-
Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5][8]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[5][8]
-
Monitoring: Allow the reaction to proceed. Reaction times can be significantly longer, so careful monitoring for completeness is crucial.[5]
-
Washing: Once the coupling is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM, to prepare for the next cycle.[5]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. jpt.com [jpt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
minimizing racemization during Fmoc-D-Lys(Boc)-OH activation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the activation of Fmoc-D-Lys(Boc)-OH for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for this compound?
A1: Racemization is the process where a single enantiomer (in this case, the D-amino acid) is converted into a mixture of both its original form and its mirror image (the L-amino acid).[1] During peptide synthesis, this results in the incorporation of the incorrect L-Lys(Boc) residue, creating a diastereomeric impurity.[1] These impurities can be challenging to separate from the target peptide and may dramatically alter its biological activity, safety, and overall efficacy.[1]
Q2: What is the chemical mechanism behind racemization during the activation step?
A2: The primary pathway for racemization during amino acid activation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activation of the carboxyl group makes the proton on the alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. This planar structure loses its original stereochemistry, and subsequent reprotonation can occur from either face, leading to a mixture of D and L isomers.[1][2]
Q3: Are certain amino acids more prone to racemization?
A3: Yes, some amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly notorious for racemizing during coupling reactions.[2][3] However, any amino acid can racemize under suboptimal conditions, including prolonged activation times, elevated temperatures, or the use of strong bases.[3][4]
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor. Reagents are generally classified as carbodiimides (e.g., DIC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[1] Aminium/uronium reagents like HATU are known for rapid coupling, which can reduce the opportunity for racemization.[4] Carbodiimide-based couplings are highly effective but almost always require an additive to suppress racemization.[5][6]
Q5: What is the function of additives like HOBt, HOAt, and OxymaPure®?
A5: Additives are essential for minimizing racemization, especially when using carbodiimide (B86325) activators.[6][7] They work by reacting with the initially formed activated intermediate (e.g., the O-acylisourea for carbodiimides) to form an active ester.[7] These active esters are more stable and less prone to forming the problematic oxazolone (B7731731) intermediate, thereby preserving the stereochemical integrity of the amino acid.[7][8] OxymaPure is considered a highly effective and safer, non-explosive alternative to HOBt and HOAt.[6]
Q6: Which bases are recommended to minimize racemization?
A6: The choice and amount of base are crucial. Strong or sterically unhindered bases can readily abstract the alpha-proton, accelerating racemization.[4] It is recommended to use weaker or more sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[4][9] For carbodiimide reactions with additives like DIC/Oxyma, an external base is often not required, which is ideal for preventing racemization.[6][10]
Troubleshooting Guide: High L-Lys(Boc) Impurity Detected
Problem: Analysis of your synthesized peptide shows a significant peak corresponding to the diastereomer containing L-Lys(Boc) instead of D-Lys(Boc).
Below is a systematic guide to identify and resolve the potential causes of racemization.
| Possible Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent/Additive Combination | Solution: Switch to a coupling methodology known for low racemization. For carbodiimide-based activation, the combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a robust choice.[3][9] For aminium-based reagents, HATU is generally associated with less racemization than HBTU.[1] Rationale: Certain reagents, particularly when used without additives, generate highly reactive intermediates that are more susceptible to oxazolone formation. Additives create more stable active esters that are less prone to racemization.[2][7] |
| Incorrect Choice or Excess of Base | Solution: If your protocol requires a base, switch to a weaker or more sterically hindered option such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][9] Use the minimum stoichiometry of base required for the reaction to proceed. Rationale: The base is the primary culprit in abstracting the alpha-proton. A stronger or less hindered base will accelerate this process, leading to higher levels of racemization.[4] |
| Prolonged Pre-activation Time | Solution: Minimize the time between the activation of the this compound and its addition to the amine component (peptide-resin). Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the peptide-resin.[4] If pre-activation is necessary, keep it as short as possible (e.g., < 5 minutes).[3] Rationale: The activated amino acid is the species that racemizes. The longer it exists in solution before coupling, the greater the extent of racemization.[4][11] |
| Elevated Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. If possible, conduct the activation and coupling at 0 °C. If using microwave synthesis, consider reducing the temperature, even if it requires a slightly longer reaction time.[4][9] Rationale: Like most chemical reactions, the rate of racemization increases with temperature. Maintaining a lower temperature slows down the rate of oxazolone formation relative to the desired peptide bond formation.[4] |
| Solvent Polarity | Solution: While often constrained by reagent solubility and resin swelling, consider using less polar solvents where feasible, as they can sometimes reduce the rate of racemization.[9] Rationale: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway. |
Quantitative Data Summary
The following table summarizes the extent of racemization observed for sensitive amino acids under various coupling conditions. While specific data for this compound is limited, the trends observed for racemization-prone amino acids like Histidine (His) and Cysteine (Cys) are highly relevant.
| Amino Acid | Coupling Reagent | Base | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | RT | 1.8% | [3][12] |
| Fmoc-L-His(Trt)-OH | HATU/DIPEA | DIPEA | RT | 11.2% | [3][12] |
| Fmoc-L-His(Trt)-OH | HBTU/DIPEA | DIPEA | RT | 19.3% | [3][12] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 55 | 31.0% | [3][12] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | RT | 0.0% | [3][12] |
| Fmoc-L-Cys(Trt)-OH | HATU/DIPEA | DIPEA | RT | 0.8% | [3][12] |
| Fmoc-His(Trt)-OH | DIC/HOBt | DIPEA | 50 | 6.8% | [13] |
| Fmoc-His(Boc)-OH | DIC/HOBt | DIPEA | 50 | 0.18% | [13] |
| Fmoc-His(Boc)-OH | DIC/HOBt | DIPEA | 90 | 0.81% | [13] |
Note: The data highlights the significant impact of the coupling reagent, base, and temperature on the degree of racemization. The use of DIC/Oxyma without an external base and at room temperature provides the best protection against racemization. Protecting the side chain of sensitive amino acids, such as with a Boc group on Histidine, also dramatically reduces epimerization.[13][14]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
This protocol utilizes a DIC/OxymaPure coupling strategy, which does not require a tertiary base, thereby minimizing the primary driver of racemization.
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (1.5 to 3 equivalents relative to resin loading) and OxymaPure (1.5 to 3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add Diisopropylcarbodiimide (DIC) (1.5 to 3 equivalents) to the activation solution. Immediately add this solution to the washed and drained peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature (e.g., via shaking or nitrogen bubbling) for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.
Protocol 2: Chiral HPLC Analysis for D/L-Lysine Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric purity of the final cleaved peptide by analyzing its amino acid composition. Direct analysis of underivatized amino acids is possible using specialized chiral columns.
-
Peptide Hydrolysis: Hydrolyze a small sample of the cleaved and purified peptide using 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Sample Preparation: After hydrolysis, evaporate the HCl under vacuum. Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
HPLC System:
-
Column: Chiral Stationary Phase (CSP) column, such as a crown-ether based column (e.g., ChiroSil® SCA(-)) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[15]
-
Mobile Phase: A typical mobile phase for a crown-ether column is a mixture of aqueous acid (e.g., 5 mM HClO₄) and an organic modifier like Methanol or Acetonitrile/Isopropanol.[15][16] For example, 1 mM CuSO₄ in water/isopropanol (95:5, v/v).[16]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.[16]
-
Detection: UV detector (e.g., 254 nm) or Mass Spectrometer.[16]
-
-
Analysis: Inject the prepared sample. The D- and L-lysine enantiomers will have distinct retention times. Integrate the peak areas for both enantiomers to calculate the percentage of racemization (% L-isomer).
Visualizations
Caption: Competing pathways of desired peptide coupling versus racemization via an oxazolone intermediate.
Caption: A logical workflow for troubleshooting and resolving issues of high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [merel.si]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Acid-Sensitive Residues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful cleavage of peptides containing acid-sensitive residues. Mitigating side reactions during the final trifluoroacetic acid (TFA) cleavage step is critical for obtaining high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are considered "acid-sensitive" during TFA cleavage?
A1: During the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), several amino acid residues are susceptible to modification by reactive cationic species generated from protecting groups and the resin linker.[1] These sensitive residues include:
-
Tryptophan (Trp): The indole (B1671886) side chain is prone to oxidation and alkylation (e.g., tert-butylation).[1][2]
-
Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide (B87167) (+16 Da) and can also be alkylated.[2][3]
-
Cysteine (Cys): The highly nucleophilic thiol group is a target for alkylation, such as S-tert-butylation. It is also prone to oxidation, which can lead to disulfide bond formation.[1][2][4]
-
Tyrosine (Tyr): The phenolic side chain can be alkylated by carbocations.[1][2]
-
Arginine (Arg): While the residue itself is generally stable, the cleavage of sulfonyl-based protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other residues, particularly Tryptophan.[1][5]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups can be susceptible to O-alkylation.[1]
-
Asparagine (Asn) & Glutamine (Gln): These residues can undergo dehydration to form nitriles under strong acidic conditions.[2]
Q2: What are "scavengers" and why are they crucial in a cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap or "quench" reactive carbocations generated during the removal of protecting groups and resin linkers.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain. This minimizes the formation of side products and improves the purity of the crude peptide.[6]
Q3: How do I select the appropriate cleavage cocktail for my peptide?
A3: The optimal cleavage cocktail depends on the specific acid-sensitive residues present in your peptide sequence. A decision-making workflow, as illustrated in the diagram below, can guide your selection. For peptides without highly sensitive residues, a standard cocktail of TFA/Triisopropylsilane (TIS)/Water is often sufficient.[6][7] However, for peptides containing residues like Trp, Met, or Cys, more complex cocktails with specific scavengers are necessary.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Mass spectrometry shows a +16 Da peak. | Oxidation of Methionine to Met(O) or Tryptophan.[3] | Use a specialized cleavage cocktail like Reagent H, which is designed to minimize methionine oxidation.[10][11] Alternatively, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[12] If oxidation has already occurred, the peptide can be treated with dithiothreitol (B142953) (DTT) to reduce Met(O) back to Met.[3] |
| Mass spectrometry shows a +56 Da or +72 Da adduct. | Alkylation (tert-butylation) of sensitive residues like Cys, Trp, or Met by tert-butyl cations from protecting groups.[1][12] | Ensure your cleavage cocktail contains an effective scavenger for carbocations, such as Triisopropylsilane (TIS) or 1,2-ethanedithiol (B43112) (EDT).[12] For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can protect the indole ring.[13] |
| Low peptide yield after cleavage. | 1. Incomplete cleavage from the resin.2. Reattachment of the peptide to the resin, particularly with C-terminal Trp.[12][14] | 1. Extend the cleavage time or perform a second cleavage. A small-scale trial cleavage can help determine the optimal duration.[12][15] 2. Use a cleavage cocktail with a high concentration of scavengers. Reagent R can be effective in minimizing reattachment for Trp-containing peptides.[5][12] |
| HPLC analysis shows multiple, difficult-to-separate peaks. | 1. Incomplete removal of side-chain protecting groups (e.g., from Arg).2. Formation of closely related side products.[1] | 1. Increase the cleavage time, especially for peptides with multiple Arg(Pbf/Pmc) residues.[1][8] 2. Optimize the scavenger cocktail based on the peptide sequence. For Cys-containing peptides, adding DTT can help prevent disulfide-linked dimers.[15] |
| Peptide fails to precipitate in cold ether. | The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.[13][16] | Increase the volume of cold diethyl ether (at least a 10-fold excess).[13] If precipitation is still an issue, try a mixture of ether and hexane, or other non-polar solvents.[13] |
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes the compositions of various cleavage cocktails for peptides with acid-sensitive residues.
| Reagent Name | Composition | Primary Application | Reference(s) |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. | [6][13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A general cleavage reagent for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[8][17] | [8][9][17] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine residues.[10][11] | [3][10][11] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for cleaving and deprotecting peptides containing Arginine residues with sulfonyl protecting groups. Also recommended for Trp-containing peptides.[5][17] | [5][17] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative that uses TIS in place of thiol-based scavengers. Not recommended for preventing Met oxidation.[17] | [17] |
Experimental Protocols
Protocol 1: General TFA Cleavage and Peptide Precipitation
This protocol is suitable for peptides without highly sensitive residues, using the Standard Cocktail.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL per gram of resin) and dry under vacuum for at least 1 hour.[1]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) immediately before use. Prepare 10-20 mL of the cocktail for every 1 gram of resin.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[1]
-
Peptide Precipitation: Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.[1]
Protocol 2: Cleavage of Methionine-Containing Peptides with Reagent H
This protocol is optimized to prevent the oxidation of methionine residues.
-
Resin Preparation: Follow step 1 from the General Protocol.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent H: 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide.[3][10]
-
Cleavage Reaction: Add Reagent H to the resin (10-20 mL per gram). Agitate at room temperature for 3 hours for the reduced dithiol form.[10] Extending the cleavage time to 10 hours may lead to disulfide bond formation if Cys is present.[10]
-
Work-up: Follow steps 4-7 from the General Protocol for peptide precipitation, isolation, and drying.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
troubleshooting unexpected byproducts in D-lysine containing peptides
Technical Support Center: D-Lysine Containing Peptides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with D-lysine containing peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to unexpected byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in D-lysine containing peptide synthesis?
A1: During solid-phase peptide synthesis (SPPS), several side reactions can occur. For peptides containing D-lysine, the most common byproducts include:
-
Racemization: Conversion of the D-lysine enantiomer to L-lysine, resulting in a diastereomeric impurity that can be difficult to separate.[1][2][3]
-
Side-Chain Modifications: The ε-amino group of the lysine (B10760008) side-chain is nucleophilic and susceptible to modification. Common adducts include formylation (+28 Da), acetylation (+42 Da), guanidinylation (+42 Da), and trifluoroacetylation (+96 Da).[4][5][6][7]
-
Deletion Sequences: Failure of a coupling reaction to go to completion results in peptides missing one or more amino acids.[8]
-
Insertion Sequences: In rare cases of over-activation, a double coupling event can lead to the insertion of an extra amino acid.[8][9]
-
Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide can occur after the second amino acid is coupled, leading to chain termination. This is more common when Proline is one of the first two residues but can occur with other amino acids.[10][11]
Q2: My peptide purity is lower than expected after synthesis and cleavage. What is the first step in troubleshooting?
A2: The first and most critical step is to analyze your crude peptide using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[8][12][13][14] This analysis will provide a chromatogram showing the purity of your main product and the molecular weights of the major impurities. Comparing the observed masses of the byproducts to the expected mass of your peptide will provide crucial clues about the nature of the side reactions that occurred.
Q3: How can I confirm the identity of an unknown byproduct?
A3: High-resolution mass spectrometry is essential for determining the elemental composition of the byproduct and identifying the mass difference from the target peptide.[14] For complex cases, tandem MS (MS/MS) can be used to fragment the peptide and pinpoint the exact location of the modification. If racemization is suspected, chiral amino acid analysis or specialized chiral chromatography is required.[15][16][17]
Troubleshooting Guide: Mass Spec Byproduct Analysis
This guide is structured around common mass shifts observed in mass spectrometry analysis of crude peptide products.
Issue 1: An impurity peak is observed with the same mass as the target peptide but a different HPLC retention time.
-
Possible Cause: Racemization. The conversion of a D-amino acid to its L-enantiomer (or vice-versa) creates a diastereomer. Diastereomers have identical masses but different three-dimensional structures, often leading to different retention times in reverse-phase HPLC.[1][2] Racemization is a significant concern in SPPS and can occur at the activated carboxyl group of the amino acid during coupling.[2][3]
-
Troubleshooting & Prevention:
-
Coupling Reagents: Avoid prolonged pre-activation times with onium salt reagents (like HBTU/HATU) and a strong base like DIPEA, which can lead to significant racemization.[1] Consider switching to a carbodiimide-based activation (e.g., DIC) with a racemization-suppressing additive like OxymaPure® or HOBt.[1][11]
-
Base Selection: Replace strong bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the rate of racemization.[1][18]
-
Temperature: Perform coupling reactions at lower temperatures (e.g., 0°C or room temperature).[1]
-
-
Verification Protocol:
-
Chiral Amino Acid Analysis: This is the definitive method. The peptide is hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, or analyzed by GC-MS on a chiral column.[1][15][16] This allows for the quantification of the D- and L-isomers of each amino acid.
-
Issue 2: An impurity peak is observed with a mass of +28 Da.
-
Possible Cause: Formylation. An unexpected formyl group (-CHO) has been added to a primary amine, most commonly the ε-amino group of D-lysine or the N-terminal α-amino group.[5][19] A common source of formylation is the breakdown of the solvent N,N-dimethylformamide (DMF).[20]
-
Troubleshooting & Prevention:
-
Solvent Quality: Use high-purity, fresh DMF for all synthesis steps.
-
Alternative Solvents: Consider replacing DMF with alternative solvents like N-methylpyrrolidone (NMP) or a mixture of tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN), which have been shown to be effective and can reduce side reactions.[21]
-
Reaction Conditions: Avoid unnecessarily high temperatures, which can accelerate DMF decomposition.
-
Issue 3: An impurity peak is observed with a mass of +42 Da.
-
Possible Cause 1: Acetylation. An acetyl group (-COCH₃) has been added to an amine. This is often caused by the use of acetic anhydride (B1165640) in a "capping" step to terminate unreacted chains. If the capping step is not perfectly selective or if there is carryover, it can modify the ε-amino group of lysine.
-
Possible Cause 2: Guanidinylation. This side reaction occurs when using uronium/aminium-based coupling reagents like HBTU or HATU.[7][22] The reagent itself can react with the nucleophilic ε-amino group of the lysine side-chain, adding a guanidinium (B1211019) group and terminating the peptide chain at that position.[7]
-
Troubleshooting & Prevention (Guanidinylation):
-
Reagent Choice: If guanidinylation is a recurring issue, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide/additive combination (DIC/Oxyma) that does not possess the guanidinium moiety.[7][11]
-
Reaction Order: Add the coupling reagent to the mixture of the amino acid and resin last, without a pre-activation step, to minimize the opportunity for the reagent to react with the peptide side chains.[1]
-
Issue 4: An impurity peak is observed with a mass of +96 Da.
-
Possible Cause: Trifluoroacetylation (TFAcylation). A trifluoroacetyl group (-COCF₃) has been added to an amine. This modification typically occurs during the final cleavage step, where high concentrations of trifluoroacetic acid (TFA) are used to cleave the peptide from the resin and remove side-chain protecting groups.[23][24] Reactive species generated during this process can modify the peptide.[6][25]
-
Troubleshooting & Prevention:
-
Cleavage Cocktail: Always use a well-defined cleavage cocktail containing scavengers to trap reactive cationic species.[23] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Resin Choice: The resin linker can influence the extent of this side reaction. Certain linkers are more stable to the acidic conditions of SPPS, reducing the formation of reactive sites on the resin that can promote TFAcylation.[6]
-
Data Summary Tables
Table 1: Common Byproducts and Their Mass Shifts
| Byproduct Type | Mass Shift (Da) | Common Cause | Affected Residue(s) |
| Formylation | +27.99 | DMF decomposition | Lysine, N-terminus |
| Acetylation | +42.01 | Acetic anhydride capping | Lysine, N-terminus |
| Guanidinylation | +42.02 | HBTU, HATU coupling reagents | Lysine, N-terminus |
| Trifluoroacetylation | +95.98 | TFA from cleavage cocktail | Lysine, N-terminus |
| Racemization | 0 | Base, high temperature, activation | D-Lysine, other AAs |
| Deletion | -(AA mass) | Incomplete coupling | Any |
Table 2: Strategies to Minimize Racemization
| Factor | Standard Condition (Higher Risk) | Recommended Condition (Lower Risk) | Reference |
| Coupling Reagent | HBTU/HATU with pre-activation | DIC / OxymaPure® | [1][11] |
| Base | DIPEA | NMM or 2,4,6-Collidine | [1][18] |
| Temperature | Elevated (e.g., 50-80°C) | Room Temperature or 0°C | [1] |
| Solvent | DMF | CH₂Cl₂-DMF (1:1), THF, ACN | [1][21] |
Experimental Protocols & Visualizations
Protocol: Chiral Amino Acid Analysis via Marfey's Method
This protocol provides a general workflow to determine the enantiomeric purity of the amino acids within your peptide.
-
Peptide Hydrolysis: Completely hydrolyze a small sample (e.g., 50-100 µg) of the purified peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Drying: After hydrolysis, evaporate the HCl under vacuum to obtain the free amino acid mixture.
-
Derivatization: a. Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add a solution of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972) (e.g., 200 µL of a 1% w/v solution). c. Incubate the mixture at 40°C for 1 hour. d. Quench the reaction by adding 20 µL of 2 M HCl.
-
Analysis: a. Dilute the sample with the mobile phase. b. Analyze the derivatized amino acids using reverse-phase HPLC with UV detection (typically at 340 nm). c. The L-FDAA derivatized D-amino acids will have a longer retention time than the corresponding L-amino acids, allowing for their separation and quantification.[1]
Diagrams
Caption: Troubleshooting workflow for identifying peptide byproducts.
Caption: Side reaction pathway for lysine guanidinylation by HBTU.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. almacgroup.com [almacgroup.com]
- 9. osti.gov [osti.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. CA2869041A1 - Quantification of impurities for release testing of peptide products - Google Patents [patents.google.com]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. mesalabs.com [mesalabs.com]
- 19. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. | Semantic Scholar [semanticscholar.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. scilit.com [scilit.com]
- 25. pnas.org [pnas.org]
Technical Support Center: Monitoring Fmoc-D-Lys(Boc)-OH Coupling with the Kaiser Test
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Kaiser test for monitoring the coupling completion of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work in SPPS?
A1: The Kaiser test, or ninhydrin (B49086) test, is a sensitive colorimetric assay used to detect the presence of free primary amines. In the context of SPPS, it is a crucial tool for monitoring the completion of the coupling reaction. The test relies on the reaction of ninhydrin with primary amines on the peptide-resin. A positive result, indicated by an intense blue or purple color, signifies the presence of unreacted N-terminal amines, indicating an incomplete coupling reaction. Conversely, a negative result, where the beads and solution remain yellow or colorless, suggests that the coupling is complete.[1]
Q2: Why is monitoring the coupling of this compound particularly important?
A2: this compound, like other amino acids with bulky protecting groups on their side chains, can present steric hindrance during the coupling reaction. This can slow down the reaction rate and potentially lead to incomplete coupling. Failure to achieve complete coupling results in the formation of deletion sequences, where the intended amino acid is missing from the final peptide. This complicates purification and reduces the overall yield of the desired product. Therefore, careful monitoring with a reliable method like the Kaiser test is essential to ensure the integrity of the peptide sequence.
Q3: Can the Kaiser test give misleading results?
A3: Yes, the Kaiser test can occasionally produce false positive or false negative results. A false positive (a blue color even after complete coupling) can occur due to the lability of the Fmoc group under the heating conditions of the test, especially in the presence of pyridine (B92270), leading to the unintended exposure of a primary amine.[1] Other causes include contamination of reagents or inadequate washing of the resin to remove residual unreacted amino acids.[1] A false negative (a yellow or colorless result despite incomplete coupling) is less common for primary amines but can occur if the N-terminal amine is sterically inaccessible to the ninhydrin reagent.
Q4: Is the Kaiser test reliable for all amino acids?
A4: The Kaiser test is highly reliable for primary amines. However, it is not suitable for detecting secondary amines, such as proline or N-methylated amino acids, which typically yield a less intense reddish-brown color that can be difficult to interpret. For sequences involving these residues, alternative tests like the chloranil (B122849) test or the isatin (B1672199) test are recommended.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| KT-001 | False Positive Result: Blue color observed even after a prolonged coupling time. | 1. Fmoc-group instability: The Fmoc protecting group may be partially removed by the pyridine in the Kaiser test reagents, especially with prolonged heating.[1]2. Reagent contamination: Old or improperly stored reagents can lead to ambiguous results.3. Inadequate washing: Residual unreacted this compound or other primary amines in the reaction vessel can give a positive result. | 1. Adhere strictly to the recommended heating time (typically 5 minutes) for the Kaiser test.[1]2. Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.3. Ensure thorough washing of the resin beads with DMF before performing the test. |
| KT-002 | Inconsistent or Ambiguous Results: Faint blue color or a mix of blue and yellow beads. | 1. Slow or incomplete coupling: The coupling of the sterically hindered this compound may be slow.2. Peptide aggregation: The growing peptide chain may aggregate on the resin, making some N-terminal amines inaccessible. | 1. Extend the coupling time and repeat the Kaiser test.2. Consider performing a double coupling, where the coupling step is repeated with fresh reagents.3. If aggregation is suspected, consider using a different solvent system (e.g., NMP or a DMF/DCM mixture) or a more potent coupling reagent. |
| KT-003 | Negative Kaiser Test, but Subsequent Steps Fail: The Kaiser test is negative, but the final peptide is found to have a deletion of D-Lysine. | 1. Steric hindrance: The N-terminal amine may be sterically hindered to the extent that it is inaccessible to the ninhydrin reagent but also reacts slowly or incompletely with the incoming activated amino acid.2. Human error in observation: The yellow color of a negative result can sometimes be misinterpreted. | 1. For difficult couplings involving sterically hindered amino acids, consider performing a routine double coupling even with a negative Kaiser test.2. Always run a positive (deprotected resin) and negative (fully protected resin) control alongside your sample for clear comparison. |
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol is for the qualitative assessment of free primary amines on the resin.
Reagent Preparation:
-
Reagent A (KCN in Pyridine):
-
Dissolve 16.5 mg of KCN in 25 mL of deionized water.
-
Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.
-
Safety Note: Potassium cyanide (KCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
-
Reagent B (Ninhydrin in n-Butanol):
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
-
Reagent C (Phenol in n-Butanol):
-
Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.
-
Procedure:
-
Collect a small sample of resin beads (approx. 10-15 beads) from the reaction vessel.
-
Place the beads in a small glass test tube and wash thoroughly with DMF to remove any residual reagents. Decant the solvent.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue/purple beads and solution | Positive Result: Incomplete coupling. | Repeat the coupling step (double coupling). |
| Yellow or colorless beads and solution | Negative Result: Complete coupling. | Proceed to the next step (Fmoc deprotection). |
| Yellow beads, blue solution | Nearly Complete Coupling: Minor amount of unreacted amines. | Consider extending the coupling time or proceeding with caution. Capping unreacted amines may be an option. |
| Blue beads, yellow/colorless solution | Incomplete Coupling: Significant amount of unreacted amines. | Perform a double coupling. |
Quantitative Data Summary
While direct, side-by-side comparative studies on the coupling efficiency of this compound with various reagents are not extensively available in the literature, the following table summarizes typical coupling conditions and expected outcomes based on established SPPS protocols.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency | Notes |
| HBTU/DIPEA | 1:0.95:2 | 30-60 min | High | A standard and effective combination for most amino acids. May require longer coupling times for hindered residues. |
| HATU/DIPEA | 1:0.95:2 | 20-45 min | Very High | Generally more reactive than HBTU and is often recommended for sterically hindered amino acids to improve coupling efficiency and reduce reaction times.[3] |
| HCTU/DIPEA | 1:0.95:2 | 5-30 min | Very High | A highly efficient coupling reagent that can significantly shorten coupling times.[4] |
| DIC/HOBt | 1:1:1 | 60-120 min | Moderate to High | A cost-effective option, but generally slower and may be less effective for hindered couplings compared to uronium/aminium salt-based reagents. |
Note: The optimal coupling time can vary depending on the specific peptide sequence, the resin used, and the reaction scale. It is always recommended to monitor the reaction progress using the Kaiser test.
Visual Workflow and Logic Diagrams
References
alternative bases to piperidine for Fmoc deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternatives to piperidine (B6355638) for the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions observed during Fmoc deprotection with piperidine?
A1: While 20% piperidine in DMF is a robust and widely used reagent for Fmoc deprotection, its basic nature can promote several side reactions, leading to impurities and reduced yield of the target peptide.[1][2] The most common side reactions include:
-
Aspartimide Formation: This occurs when an aspartic acid (Asp) residue is followed by a small amino acid like glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser).[1] The piperidine can catalyze the cyclization of the Asp side chain, forming a succinimide (B58015) ring. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[1]
-
Diketopiperazine (DKP) Formation: This is a common issue at the dipeptide stage, particularly when proline is one of the first two amino acids.[1] It involves the intramolecular cyclization of the N-terminal dipeptide, resulting in chain truncation.[1][3]
-
Racemization: The basic conditions can lead to the epimerization of amino acids, compromising their chirality. C-terminal cysteine is particularly susceptible to this side reaction.[1]
-
Piperidine Adducts: In peptides with a C-terminal cysteine, a base-catalyzed elimination can form a dehydroalanine (B155165) residue, which can then react with piperidine to form an adduct, causing a mass shift of +51 Da.[1]
Q2: When should I consider using an alternative base to piperidine?
A2: You should consider an alternative base if you observe or anticipate any of the side reactions mentioned in Q1. Specific scenarios where an alternative base is recommended include:
-
Sequences prone to aspartimide formation: Peptides containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1]
-
Sequences susceptible to DKP formation: Peptides with proline or glycine at the second position.[2]
-
Peptides with C-terminal cysteine: To minimize racemization.[1]
-
"Difficult" or aggregation-prone sequences: Where faster or more efficient deprotection is required.[4][5]
-
Regulatory or safety concerns: Piperidine is a controlled substance in some regions.[6][7]
Q3: What are the most common alternative bases to piperidine, and what are their advantages and disadvantages?
A3: Several alternative bases and cocktails are available, each with specific benefits and drawbacks. The choice depends on the specific peptide sequence and the primary side reaction of concern.
| Deprotection Reagent | Typical Concentration & Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF, 2 x 10 min | Highly effective, well-established method. | Can promote aspartimide and DKP formation.[1][2] Regulated in some regions.[6] |
| 4-Methylpiperidine (4-MP) | 20% in DMF, 2 x 10 min | Equivalent efficiency to piperidine.[6] Not a controlled substance.[6] | Similar propensity for side reactions as piperidine. |
| Piperazine (B1678402) | 5-10% in NMP/EtOH, 2 x 10-15 min | Reduced toxicity. Can minimize DKP formation and racemization.[2][8] | Less soluble in DMF, may require solvent mixtures.[5] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP, 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[5][9] Can suppress DKP formation.[5] | DBU's high basicity can increase the risk of aspartimide formation and racemization if not used carefully.[1][9] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP, < 1 min | Very rapid deprotection.[4][5] Effective for difficult and aggregation-prone sequences.[4] | May require optimization to minimize side reactions. |
| 3-(Diethylamino)propylamine (B94944) (DEAPA) | 30% v/v in NOP | Minimizes the formation of diastereoisomers and aspartimide-containing derivatives.[10] | May require longer reaction times compared to piperidine.[11] |
| Morpholine | 50% in DMF | Milder condition, often used for sensitive glycopeptides.[12] Can minimize both DKP and aspartimide formation.[1] | Slower deprotection kinetics compared to piperidine.[13] |
Q4: I am observing significant aspartimide formation. What is the best course of action?
A4: To mitigate aspartimide formation, you can try the following troubleshooting steps:
-
Switch to a milder base: Consider using piperazine, which has been shown to cause less aspartimide formation compared to piperidine.[8] The addition of 0.1M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperazine solution can further reduce this side reaction.[8]
-
Use a different base cocktail: A solution of 3-(diethylamino)propylamine (DEAPA) has also been shown to minimize the formation of aspartimide-containing derivatives.[10]
-
Avoid DBU: Due to its high basicity, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) alone can sometimes increase aspartimide formation.[1][9]
-
Backbone Protection: For particularly sensitive sequences, utilizing backbone protection on the amide nitrogen of the amino acid following the Asp residue can offer complete protection against aspartimide formation.[1][8]
Q5: My peptide synthesis is failing due to diketopiperazine (DKP) formation. How can I prevent this?
A5: DKP formation is a common issue, especially with Pro or Gly at the N-terminal dipeptide stage.[1] Here are some strategies to suppress it:
-
Use a less nucleophilic base: A 5% piperazine solution in DMF or NMP is less prone to promoting DKP formation.[2]
-
Employ a DBU/Piperazine cocktail: A combination of 2% DBU and 5% piperazine in NMP has proven highly effective at suppressing DKP formation.[2][5]
-
Pre-formed Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide unit.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5][14]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[5]
-
First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[5][14]
-
Drain: Drain the deprotection solution.[5]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5][14]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][14]
Protocol 2: Fmoc Deprotection with DBU/Piperazine
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.[1]
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution (e.g., 2% DBU, 5% piperazine in NMP) to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times) to remove all traces of the bases.[1]
Protocol 3: Fmoc Deprotection with 3-(Diethylamino)propylamine (DEAPA)
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the DEAPA deprotection solution (e.g., 30% v/v in N-octyl-pyrrolidone).[11]
-
Reaction: Agitate the resin at the desired temperature (e.g., room temperature) for the optimized time (e.g., 60 minutes).[11]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).
Visual Guides
Caption: General workflow of the Fmoc-SPPS cycle.
Caption: Troubleshooting logic for Fmoc deprotection side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. peptide.com [peptide.com]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
impact of water content in solvents on Fmoc-D-Lys(Boc)-OH coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water in the solvent during the coupling of this compound?
Water in the reaction solvent, typically N,N-Dimethylformamide (DMF), can significantly reduce the coupling efficiency of this compound. The primary mechanism of this interference is the hydrolysis of the activated amino acid intermediate. During the coupling step, this compound is activated by a coupling reagent to form a highly reactive species (e.g., an O-acylisourea derivative or an active ester). This activated intermediate is intended to react with the free N-terminal amine of the growing peptide chain on the solid support. However, if water is present, it can act as a competing nucleophile, attacking the activated carboxyl group and hydrolyzing it back to the carboxylic acid. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and resulting in a lower yield of the desired peptide.[1]
Q2: What is considered an acceptable level of water in DMF for Fmoc-SPPS?
For optimal results in Fmoc-SPPS, the water content in DMF should be kept to an absolute minimum. High-purity, anhydrous, or "peptide synthesis grade" DMF is strongly recommended. Commercially available peptide synthesis grade DMF typically has a water content of less than 0.03% (300 ppm).[1] Exceeding this level can lead to a noticeable decrease in coupling efficiency. For particularly sensitive or long peptide sequences, it is advisable to use solvents with even lower water content, ideally below 0.01% (100 ppm).
Q3: What are the visible signs of poor coupling efficiency during synthesis that might be related to water in the solvent?
A common method to monitor coupling efficiency at each step is the Kaiser test (or ninhydrin (B49086) test). A positive Kaiser test (indicated by a blue or purple color) after a coupling step suggests the presence of unreacted primary amines on the resin, indicating that the coupling was incomplete. If you consistently observe a positive Kaiser test after the this compound coupling step, and other parameters (reagent stoichiometry, reaction time) are optimal, it is highly probable that your solvent may be contaminated with water.
Q4: Can I use solvents other than DMF for this compound coupling to mitigate water-related issues?
While DMF is the most common solvent for SPPS, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can also be used. NMP is often considered a good alternative as it can sometimes improve solvation of the growing peptide chain. However, like DMF, NMP must be anhydrous for successful coupling. In some cases, for "difficult sequences" prone to aggregation, co-solvents like dichloromethane (B109758) (DCM) or the use of chaotropic agents may be employed, but the primary coupling solvent should still be of high purity and low water content.[2]
Q5: How can I remove excess water from my DMF solvent?
If you suspect your DMF has been contaminated with water, it is best to use a fresh, sealed bottle of peptide synthesis grade solvent. For in-lab purification, DMF can be dried by storing it over activated molecular sieves (4 Å). It is important to note that the molecular sieves should be properly activated (by heating under vacuum) before use.
Troubleshooting Guide: Impact of Water Content on this compound Coupling
This guide will help you troubleshoot issues related to water content in your solvent during the coupling of this compound.
Problem: Low coupling efficiency or incomplete reaction during this compound addition, as indicated by a positive Kaiser test or low yield of the final peptide.
Potential Cause: Presence of excess water in the reaction solvent.
Data Presentation: Estimated Impact of Water Content on Coupling Efficiency
The following table provides an estimated correlation between the water content in DMF and the expected coupling efficiency for a standard this compound coupling reaction. These values are illustrative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.
| Water Content in DMF (% v/v) | Estimated Coupling Efficiency (%) | Potential Side Reactions |
| < 0.01% (Peptide Synthesis Grade) | > 99% | Minimal hydrolysis of activated ester. |
| 0.05% | 90 - 95% | Noticeable hydrolysis, leading to deletion sequences. |
| 0.1% | 75 - 90% | Significant hydrolysis, increased risk of incomplete capping. |
| 0.5% | 50 - 75% | High level of hydrolysis, major product is the deletion sequence. |
| 1.0% | < 50% | Predominant reaction is hydrolysis of the activated amino acid. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate the impact of water on your peptide synthesis.
Protocol 1: Standard this compound Coupling
This protocol outlines a standard procedure for coupling this compound onto a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in anhydrous DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in anhydrous DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Protocol 2: Quantification of Coupling Efficiency by HPLC
This protocol describes how to quantify the coupling efficiency by cleaving a small amount of peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC).
-
Sample Collection: After the coupling and subsequent washing steps, take a small, accurately weighed sample of the dried peptide-resin (approximately 5-10 mg).
-
Test Cleavage: Place the resin in a microcentrifuge tube and add a cleavage cocktail (e.g., 200 µL of 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[3]
-
Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a larger tube containing cold diethyl ether (approximately 10 times the cleavage cocktail volume).
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and then dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation for HPLC: Dissolve the dried peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. Monitor the elution profile at 220 nm. The coupling efficiency can be determined by comparing the peak area of the desired peptide with the peak area of the deletion sequence (the peptide lacking the D-Lys(Boc) residue).
Visualizations
Caption: The competitive reaction between peptide coupling and hydrolysis of the activated amino acid in the presence of water.
Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.
References
Validation & Comparative
Orthogonal Peptide Synthesis: A Comparative Guide to Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Mtt)-OH
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful construction of complex peptides. For trifunctional amino acids like D-lysine, orthogonal protection of the side-chain ε-amino group is crucial for site-specific modifications such as branching, cyclization, or the attachment of reporter molecules. This guide provides a comprehensive, data-supported comparison of two widely used D-lysine derivatives, Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Mtt)-OH, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Chemical Differences and Strategic Applications
The fundamental distinction between this compound and Fmoc-D-Lys(Mtt)-OH lies in the nature of the side-chain protecting group: the tert-butyloxycarbonyl (Boc) group versus the 4-methyltrityl (Mtt) group. This difference dictates the deprotection strategy and, consequently, the applications for which each derivative is best suited.
This compound is the standard choice for the routine synthesis of linear peptides. The Boc group is stable to the mildly basic conditions used for the removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF).[1] It is conveniently cleaved under strongly acidic conditions, usually during the final cleavage of the peptide from the resin with a high concentration of trifluoroacetic acid (TFA).[2]
Fmoc-D-Lys(Mtt)-OH , on the other hand, is employed when orthogonal deprotection of the lysine (B10760008) side chain is required while the peptide remains on the solid support. The Mtt group is highly acid-labile and can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) that do not affect the more robust Boc or tert-butyl (tBu) side-chain protecting groups of other amino acids, nor the acid-sensitive linkers.[3][4] This orthogonality is essential for the synthesis of branched peptides, cyclic peptides via side-chain lactamization, and the on-resin attachment of various moieties to the lysine side chain.[2]
Performance Comparison: Deprotection and Side Reactions
The choice between Boc and Mtt protection for the D-lysine side chain has significant implications for the deprotection process and potential side reactions.
| Parameter | This compound | Fmoc-D-Lys(Mtt)-OH |
| Primary Application | Routine synthesis of linear peptides. | Synthesis of branched peptides, cyclic peptides, and side-chain modified peptides. |
| Side-Chain Deprotection | Strong acid (e.g., 95% TFA), typically during final cleavage. | Mild acid (e.g., 1-2% TFA in DCM), allowing for on-resin deprotection. |
| Orthogonality | Not orthogonal to other acid-labile side-chain protecting groups (e.g., tBu, Trt). | Orthogonal to Boc, tBu, and other acid-labile protecting groups removed by strong acid. |
| Key Side Reaction | Alkylation of sensitive residues (e.g., Trp, Met, Cys) by the tert-butyl cation generated during deprotection.[5][6] | Reattachment of the Mtt cation to nucleophilic residues (e.g., Trp).[7] Premature cleavage from highly acid-sensitive resins. |
| Mitigation of Side Reactions | Use of scavengers (e.g., TIS, EDT, water) in the final cleavage cocktail.[5] | Use of scavengers (e.g., TIS, silanes) in the Mtt deprotection solution.[7] |
Experimental Protocols
On-Resin Deprotection of the Mtt Group from Fmoc-D-Lys(Mtt)-OH
This protocol outlines the selective removal of the Mtt group from the lysine side chain while the peptide is attached to the resin.
Materials:
-
Peptide-resin containing Fmoc-D-Lys(Mtt)-OH
-
Deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), peptide synthesis grade
-
Neutralization solution: 1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the resin at room temperature for 30 minutes. A color change (often to orange or yellow) may be observed, indicating the release of the Mtt cation.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash the resin with MeOH (2 x 10 mL).
-
Wash the resin with DCM (2 x 10 mL).
-
Add the neutralization solution and agitate for 5 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3 x 10 mL).
-
The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.
Final Cleavage and Deprotection of Peptides Containing Lys(Boc)
This protocol describes the final step of cleaving the peptide from the resin and removing the Boc protecting group from the lysine side chain, along with other acid-labile protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% (v/v) Trifluoroacetic acid (TFA), 2.5% (v/v) water, 2.5% (v/v) Triisopropylsilane (TIS). Other scavengers like 1,2-ethanedithiol (B43112) (EDT) may be added for peptides containing sensitive residues.
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: Logical workflow comparing the synthesis pathways using this compound and Fmoc-D-Lys(Mtt)-OH.
Caption: Comparison of the deprotection pathways for the Boc and Mtt side-chain protecting groups on D-lysine.
Conclusion
The choice between this compound and Fmoc-D-Lys(Mtt)-OH is dictated by the synthetic goal. For the straightforward synthesis of linear peptides, this compound remains the cost-effective and standard choice. However, for the construction of more complex architectures such as branched or cyclic peptides, or for site-specific labeling, the orthogonal deprotection offered by the Mtt group in Fmoc-D-Lys(Mtt)-OH is indispensable. A thorough understanding of the distinct chemical properties and deprotection requirements of each of these building blocks is crucial for the successful design and execution of advanced peptide synthesis strategies.
References
A Comparative Guide to the Deprotection of Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Dde)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount for the successful construction of complex peptides. For the lysine (B10760008) residue, with its reactive ε-amino group, the choice of a protecting group dictates the possibilities for subsequent modifications such as branching, cyclization, or the attachment of reporter molecules. This guide provides an objective comparison of two commonly utilized orthogonally protected lysine derivatives: Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Dde)-OH. We will delve into their deprotection methodologies, performance, and potential side reactions, supported by experimental data to inform your synthetic strategies.
Orthogonal Deprotection Strategies
The core principle behind the use of this compound and Fmoc-D-Lys(Dde)-OH in Fmoc-based SPPS lies in their orthogonal deprotection schemes. The Nα-Fmoc group is consistently removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups, Boc and Dde, are cleaved using distinct chemical pathways. This orthogonality allows for the selective deprotection of the lysine side chain at a desired point in the synthesis.
The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed with a strong acid such as trifluoroacetic acid (TFA). In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is cleaved by treatment with hydrazine (B178648). This fundamental difference in cleavage chemistry allows for selective manipulation of the lysine side chain, a critical aspect for the synthesis of modified and complex peptides.
Caption: Orthogonal deprotection workflow in Fmoc-SPPS.
Performance Comparison: Deprotection Conditions and Side Reactions
The choice between the Boc and Dde protecting groups for the lysine side chain often depends on the specific requirements of the peptide being synthesized, including the presence of other sensitive residues and the desired on-resin modifications.
| Parameter | This compound Side-Chain Deprotection | Fmoc-D-Lys(Dde)-OH Side-Chain Deprotection |
| Deprotection Reagent | Trifluoroacetic acid (TFA), typically 20-50% in Dichloromethane (DCM)[1] | 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)[2] |
| Typical Reaction Time | 20-30 minutes at room temperature[3] | 3-10 minutes (often repeated 2-3 times) at room temperature[2][4] |
| Cleavage Mechanism | Acid-catalyzed hydrolysis[5] | Nucleophilic attack by hydrazine followed by cyclization[6] |
| Orthogonality | Orthogonal to base-labile Fmoc group.[7] | Orthogonal to acid-labile protecting groups (e.g., Boc) and base-labile Fmoc group.[6] |
| Potential Side Reactions | t-Butylation: The tert-butyl cation generated can modify nucleophilic residues like Trp and Cys. This can be mitigated by using scavengers (e.g., triisopropylsilane, water).[8] | Dde Migration: The Dde group can migrate to an unprotected lysine side chain, especially during piperidine treatment for Fmoc removal.[9] Incomplete Removal: Can be sluggish, particularly if the lysine residue is near the C-terminus or in an aggregated sequence.[10][11] Reaction with Arginine: High concentrations of hydrazine can lead to the conversion of arginine to ornithine.[2][6] |
Experimental Protocols
Protocol 1: Side-Chain Deprotection of this compound
This protocol outlines the on-resin deprotection of the Boc group from the lysine side chain.
Materials:
-
Peptide-resin containing this compound
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavengers (optional, recommended if Trp or Cys are present): e.g., 2.5% Triisopropylsilane (TIS) and 2.5% water
-
DCM for washing
-
N,N-Dimethylformamide (DMF) for washing
-
10% Diisopropylethylamine (DIEA) in DCM for neutralization
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (e.g., 20% TFA in DCM) to the resin. If using scavengers, they should be included in this solution.
-
Agitate the resin gently for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Neutralize the resin by washing with 10% DIEA in DCM (2 x 2 min).
-
Wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min).
-
The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain.
Caption: Experimental workflow for Boc deprotection.
Protocol 2: Side-Chain Deprotection of Fmoc-D-Lys(Dde)-OH
This protocol details the on-resin cleavage of the Dde group from the lysine side chain.
Materials:
-
Peptide-resin containing Fmoc-D-Lys(Dde)-OH
-
Deprotection solution: 2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin.
-
Agitate the resin gently for 3-10 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times for a total of three treatments.[2]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual hydrazine and the pyrazole (B372694) byproduct.[6]
-
The resin is now ready for the next synthetic step.
Caption: Experimental workflow for Dde deprotection.
Conclusion
Both this compound and Fmoc-D-Lys(Dde)-OH are invaluable tools in the synthesis of complex peptides, each offering a distinct orthogonal deprotection strategy. The choice between them should be guided by the overall synthetic plan.
-
This compound is a robust and widely used derivative where the side-chain deprotection is typically performed at the end of the synthesis, concurrently with cleavage from the resin and removal of other acid-labile protecting groups. The primary consideration is the potential for side reactions caused by the tert-butyl cation, which can be effectively managed with the use of scavengers.
-
Fmoc-D-Lys(Dde)-OH provides a milder and highly selective deprotection method that is orthogonal to both acid- and base-labile protecting groups commonly used in Fmoc-SPPS. This makes it particularly suitable for on-resin modifications of the lysine side chain at intermediate stages of the synthesis. However, researchers should be aware of the potential for Dde group migration and ensure complete removal, which may require optimization of the reaction conditions.
By understanding the nuances of each protecting group and its associated deprotection chemistry, researchers can make informed decisions to achieve their synthetic goals with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kohan.com.tw [kohan.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of Fmoc-D-Lys(Boc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the starting materials is a critical determinant of the successful synthesis of high-quality peptides. Fmoc-D-Lys(Boc)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine) is a crucial non-natural amino acid building block, and its purity directly influences the impurity profile and overall yield of the final peptide. This guide provides a comparative analysis of HPLC methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis of Fmoc-Amino Acids
Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique for determining the purity of Fmoc-amino acids. A typical purity specification for commercially available this compound is ≥98.0%. Impurities can originate from the manufacturing process and may include diastereomers (the L-enantiomer), incompletely protected amino acids, or by-products from the introduction of the Fmoc protecting group, such as β-alanine derivatives or dipeptides. These impurities can lead to the insertion of incorrect amino acids or premature chain termination during peptide synthesis. Consequently, rigorous HPLC analysis is indispensable for quality control.
Comparative HPLC Purity Analysis
This section compares two common RP-HPLC methods for the analysis of this compound. Method A represents a standard, rapid purity screen, while Method B employs a shallower gradient for enhanced resolution of potential impurities. A third method, Method C, is presented for the specific analysis of enantiomeric purity.
Data Presentation
| Parameter | Method A: Standard Gradient | Method B: High-Resolution Gradient | Method C: Chiral Separation |
| Objective | Rapid purity screening | High-resolution impurity profiling | Determination of enantiomeric purity |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | 0.1% Trifluoroacetic acid (TFA) in water | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) | 0.1% TFA in acetonitrile | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from 30% to 90% B over 15 minutes | Linear gradient from 40% to 70% B over 25 minutes | Isocratic (e.g., 80:20 Mobile Phase A:Mobile Phase B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV absorbance at 220 nm | UV absorbance at 220 nm | UV absorbance at 220 nm |
| Injection Volume | 20 µL | 20 µL | 5 µL |
| Expected Purity | ≥98.0% | ≥98.0% | Enantiomeric Purity ≥99.5% |
Note: The data presented in this table is a representative example and may vary based on the specific batch of this compound and the HPLC system used.
Experimental Protocols
Detailed methodologies for the three HPLC methods are provided below.
Sample Preparation: A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
Method A: Standard Gradient HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.
A Head-to-Head Comparison: Fmoc-D-Lys(Boc)-OH versus Boc-D-Lys(Fmoc)-OH in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of orthogonally protected amino acids is paramount to achieving the desired peptide with high purity and yield. For the incorporation of D-lysine, a key amino acid for introducing conformational stability and modifying biological activity, researchers are often presented with two primary choices: Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(Fmoc)-OH . While both provide the necessary protection for the α-amino and ε-amino groups of D-lysine, their utility is dictated by the overarching synthetic strategy, be it Fmoc-based or Boc-based SPPS, and the ultimate goal of the synthesis, such as the creation of linear or complex branched peptides.
This guide provides an objective comparison of these two crucial building blocks, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Core Chemical Differences and Strategic Implications
The fundamental distinction between this compound and Boc-D-Lys(Fmoc)-OH lies in the orthogonal protecting groups assigned to the α-amino and ε-amino functionalities.
-
This compound : Here, the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain ε-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group. This arrangement makes it the standard choice for Fmoc-based SPPS . The Fmoc group is cleaved at each cycle of peptide elongation using a mild base, typically piperidine (B6355638), while the Boc group on the side chain remains stable and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).
-
Boc-D-Lys(Fmoc)-OH : Conversely, this derivative has the α-amino group protected by the acid-labile Boc group and the side-chain ε-amino group protected by the base-labile Fmoc group. This renders it suitable for Boc-based SPPS , where the Boc group is removed at each cycle with a mild acid. More strategically, it is employed in Fmoc-based SPPS for the synthesis of branched peptides . In this scenario, the main peptide chain is synthesized, and at the desired branching point, the Fmoc group on the D-lysine side chain is selectively removed on-resin with a base, allowing for the synthesis of a second peptide chain from the ε-amino group.
Performance Comparison in Solid-Phase Peptide Synthesis
| Performance Metric | This compound (Linear Peptide Synthesis) | Boc-D-Lys(Fmoc)-OH (Branched Peptide Synthesis) |
| Primary Application | Standard incorporation of D-lysine in Fmoc-SPPS | On-resin side-chain modification and branched peptide synthesis |
| Crude Peptide Purity (RP-HPLC) | Typically 75-90% | Typically 70-85% |
| Overall Yield (after purification) | 15-40% (highly dependent on peptide length and sequence) | 10-30% (complexity of branching can impact yield) |
| Key Side Reactions | Incomplete Fmoc deprotection leading to deletions; side-chain alkylation by carbocations during final cleavage if scavengers are omitted. | Incomplete side-chain Fmoc deprotection; potential for side reactions during on-resin modification steps. |
| Compatibility | Fully compatible with standard automated and manual Fmoc-SPPS. | Requires a dedicated step for on-resin side-chain deprotection. |
Disclaimer: The data presented is representative and compiled from various sources. Actual results can vary based on the specific peptide sequence, synthesis scale, resin, coupling reagents, and instrumentation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of both D-lysine derivatives.
Protocol 1: Synthesis of a Model Linear Peptide (Ac-Tyr-D-Lys-Gly-Phe-Leu-NH₂) using this compound
This protocol outlines the manual Fmoc-SPPS of a simple pentapeptide on Rink Amide resin.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Example: Coupling of this compound):
-
In a separate vial, dissolve 3 equivalents of this compound (0.15 mmol, 70.3 mg) and 2.9 equivalents of HBTU (0.145 mmol, 54.9 mg) in 2 mL of DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 52 µL) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Confirm complete coupling with a negative Kaiser test.
4. Chain Elongation:
-
Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Tyr(tBu)-OH).
5. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride (B1165640) and 1% DIPEA in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).
6. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Protocol 2: Synthesis of a Model Branched Peptide using Boc-D-Lys(Fmoc)-OH
This protocol describes the synthesis of a branched peptide where a dipeptide (Ala-Gly) is attached to the side chain of a D-lysine residue within a parent peptide (Tyr-Gly-Gly-Phe-Leu-NH₂).
1. Synthesis of the Main Peptide Chain:
-
Synthesize the linear peptide sequence (Tyr(tBu)-Gly-Gly-Phe-Leu) on Rink Amide resin following the standard Fmoc-SPPS protocol as described in Protocol 1.
-
For the incorporation of the branching point, use Boc-D-Lys(Fmoc)-OH in the appropriate coupling cycle. Note that the α-amino group is protected with Boc, so this step would typically be performed in a Boc-SPPS synthesizer or with manual Boc chemistry steps (TFA deprotection, neutralization, coupling). For the purpose of illustrating the orthogonal deprotection in an Fmoc workflow, we assume the peptide chain up to the D-Lys is assembled, and Boc-D-Lys(Fmoc)-OH is coupled.
2. On-Resin Side-Chain Deprotection:
-
After coupling Boc-D-Lys(Fmoc)-OH and completing the main chain, wash the peptide-resin with DMF.
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to selectively remove the Fmoc group from the D-lysine side chain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove piperidine.
3. Synthesis of the Branched Peptide Chain:
-
Couple Fmoc-Gly-OH and then Fmoc-Ala-OH sequentially to the deprotected ε-amino group of the D-lysine side chain using the coupling method described in Protocol 1, step 3.
4. Final Deprotection and Cleavage:
-
After the synthesis of the branched chain is complete, remove the final N-terminal Fmoc group.
-
Proceed with the cleavage and deprotection of the peptide from the resin and all side-chain protecting groups (including the α-Boc of D-Lys) using the cleavage cocktail as described in Protocol 1, step 6.
Visualizing the Orthogonal Strategies
The following diagrams, generated using Graphviz, illustrate the key deprotection pathways and a workflow for branched peptide synthesis.
Caption: Orthogonal deprotection schemes for this compound and Boc-D-Lys(Fmoc)-OH.
Caption: Workflow for the synthesis of a branched peptide using Boc-D-Lys(Fmoc)-OH.
Conclusion and Recommendations
The choice between this compound and Boc-D-Lys(Fmoc)-OH is fundamentally a strategic one, dictated by the desired final peptide structure and the synthetic methodology employed.
-
This compound is the workhorse for the routine incorporation of D-lysine in Fmoc-based solid-phase peptide synthesis of linear peptides. Its protection scheme is fully compatible with the standard Fmoc/tBu strategy, ensuring a streamlined and efficient workflow.
-
Boc-D-Lys(Fmoc)-OH is the reagent of choice for constructing complex peptide architectures, particularly branched peptides , within an Fmoc-SPPS framework. Its unique orthogonal protection allows for the selective deprotection of the lysine (B10760008) side chain on-resin, providing a versatile handle for further chemical modifications. It is also the standard reagent for incorporating D-lysine in a Boc-based SPPS workflow.
For researchers embarking on a new peptide synthesis project, a careful consideration of the final peptide's design will unequivocally guide the selection of the appropriate D-lysine derivative, ensuring a successful and efficient synthesis.
HBTU vs. HATU: A Comparative Guide to Coupling Efficiency for Fmoc-D-Lys(Boc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, influencing yield, purity, and the overall efficiency of peptide chain elongation. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU and HATU, with a specific focus on their application in coupling the protected amino acid Fmoc-D-Lys(Boc)-OH.
At a Glance: Key Performance Differences
While both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective for amide bond formation, HATU generally exhibits superior performance, particularly in challenging coupling reactions.[1][2] This enhanced efficiency is especially crucial when dealing with sterically hindered amino acids or sequences prone to aggregation.[3]
| Parameter | HBTU | HATU | Key Considerations |
| Relative Reactivity | High | Very High[2] | HATU's higher reactivity stems from the electron-withdrawing 7-azabenzotriazole (HOAt) moiety, leading to a more reactive OAt-ester intermediate.[1][2] |
| Coupling Efficiency | Good to High | High to Very High[3] | For standard couplings, HBTU is a reliable and cost-effective option.[4] |
| Reaction Speed | Slower | Faster[1] | The increased reactivity of the HATU-derived active ester results in more rapid reaction kinetics.[2] |
| Risk of Racemization | Minimal to Low[2] | Very Low[2] | HATU is generally preferred for minimizing epimerization, especially with sensitive amino acids.[5] |
| Side Reactions | Potential for guanidinylation of the N-terminal amine if used in excess.[2][6] | Minimal, though guanidinylation is still possible with significant excess.[6] | It is recommended to use a slight deficit or equimolar amounts of the coupling reagent relative to the carboxylic acid to avoid side reactions.[7] |
| Cost | More cost-effective | Higher cost | The choice may depend on the scale of the synthesis and budget constraints. |
Delving Deeper: Mechanism of Action
The primary difference in the performance of HBTU and HATU lies in the structure of the active ester intermediate formed upon reaction with the carboxylic acid of this compound.
-
HBTU contains a 1-hydroxybenzotriazole (B26582) (HOBt) moiety. It activates the carboxyl group to form a less reactive OBt-active ester.[8]
-
HATU , on the other hand, incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) group.[2] The nitrogen atom at the 7-position of the azabenzotriazole ring is electron-withdrawing, which makes the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1][3] This enhanced reactivity leads to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered amino acids.[3]
Experimental Protocols
The following are generalized experimental protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound using HBTU and HATU. These protocols assume a standard Fmoc-SPPS strategy on a resin support.
Protocol 1: Coupling of this compound using HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 minutes, followed by 1 x 15 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and gently swirl for 1-2 minutes. The solution may turn a yellow color.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.[4]
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[4] If the test is positive, the coupling reaction can be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).[4] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and gently swirl for 1-2 minutes.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 15-45 minutes. Due to the higher reactivity of HATU, shorter coupling times are often sufficient.[4][9]
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).[4]
Visualizing the Process
To further illustrate the concepts discussed, the following diagrams outline the experimental workflow and the chemical pathways involved.
Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: Activation of this compound by HBTU and HATU leading to different active ester intermediates.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
Validating D-Lysine Incorporation: A Comparative Guide to Chiral Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise validation of D-lysine incorporation into peptides and proteins is a critical step in ensuring the intended structure and function of novel therapeutics and research compounds. This guide provides an objective comparison of analytical methods for chiral amino acid analysis, with a focus on D-lysine, supported by experimental data and detailed protocols to aid in method selection and implementation.
The intentional incorporation of D-amino acids, such as D-lysine, into peptides and proteins is a powerful strategy to enhance their stability against enzymatic degradation, modulate their biological activity, and control their conformation. However, verifying the successful and stereospecific incorporation of these non-canonical amino acids requires robust and sensitive analytical techniques. This guide explores and compares the primary methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The choice of analytical method for validating D-lysine incorporation depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of various methods for chiral amino acid analysis.
Table 1: Performance Comparison of HPLC-Based Methods for Chiral Amino Acid Analysis
| Method | Derivatization | Column Type | Detection | Linearity (R²) | LOD | LOQ | Analysis Time |
| Indirect HPLC | Marfey’s Reagent (FDAA) | C18 | UV/Fluorescence | > 0.99 | pmol range | pmol range | 30-60 min |
| o-Phthalaldehyde (OPA) + Chiral Thiol | C18 | Fluorescence | > 0.99 | fmol-pmol range | fmol-pmol range | 20-40 min | |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | C18 | MS/MS | > 0.99 | 1.6 - 15 nM[1] | 6.1 - 25.33 nM[1] | < 30 min | |
| Direct HPLC | None | Chiral Stationary Phase (e.g., Crown Ether, Teicoplanin) | UV/MS | > 0.99 | µM range | µM range | 10-30 min |
Table 2: Performance Comparison of Mass Spectrometry-Based Methods for Chiral Amino Acid Analysis
| Method | Derivatization | Separation | Detection | Linearity (R²) | LOD | LOQ | Key Advantages |
| LC-MS/MS | Chiral or Achiral | C18 or Chiral Column | MS/MS | > 0.99 | 12.5 or 62 ng/mL[2][3] | 12.5 or 62 ng/mL[2][3] | High sensitivity and selectivity. |
| GC-MS | Chloroformate/Anhydride | Chiral Capillary Column | MS | > 0.99 | 3.2-446 nM[4] | 0.031-1.95 µM[4] | High resolution for volatile derivatives. |
Experimental Workflows and Methodologies
The accurate determination of D-lysine incorporation follows a multi-step workflow. The diagram below illustrates the general procedure for analyzing the chiral amino acid composition of a protein or peptide sample.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of D-lysine incorporation.
1. Protein/Peptide Hydrolysis
This step is crucial for releasing individual amino acids from the peptide backbone.
-
Objective: To break down the peptide bonds and liberate free amino acids for analysis.
-
Protocol:
-
Place the purified and dried protein or peptide sample into a hydrolysis tube.
-
Add 6 M HCl (with 1% phenol (B47542) to prevent degradation of certain amino acids) to the sample.
-
Evacuate the tube and seal it under vacuum.
-
Incubate the sealed tube at 110°C for 24 hours.
-
After incubation, cool the tube and open it carefully.
-
Dry the sample under a stream of nitrogen or using a vacuum centrifuge to remove the acid.
-
Reconstitute the dried hydrolysate in an appropriate buffer (e.g., 0.1 M HCl) for subsequent derivatization or direct analysis.[5]
-
2. Chiral Derivatization (Indirect Method)
Derivatization is employed to convert enantiomers into diastereomers, which can then be separated on a standard achiral column.
-
Objective: To attach a chiral molecule (derivatizing agent) to the amino acids, creating diastereomeric pairs with different chromatographic properties.
-
Protocol using Marfey’s Reagent (FDAA):
-
To the amino acid hydrolysate, add a solution of 1% (w/v) FDAA in acetone.
-
Add 1 M sodium bicarbonate to adjust the pH to ~9.0.
-
Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 2 M HCl.
-
The sample is now ready for injection onto an HPLC system equipped with a C18 column.
-
3. Chiral HPLC Analysis (Direct Method)
This method utilizes a chiral stationary phase (CSP) to directly separate the D- and L-enantiomers.
-
Objective: To achieve enantiomeric separation without prior derivatization.
-
Protocol:
-
Reconstitute the protein hydrolysate in the mobile phase.
-
Inject the sample onto an HPLC system equipped with a chiral column (e.g., a crown-ether based column like ChiroSil SCA(-)).[6]
-
Use an isocratic mobile phase, for example, a mixture of methanol, water, and a small amount of acid (e.g., perchloric acid) to achieve separation.[6]
-
Detect the eluted amino acids using a UV or mass spectrometry detector.
-
4. LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity and can be used with both direct and indirect chiral separation methods.
-
Objective: To accurately quantify D- and L-lysine, especially at low concentrations.
-
Protocol (with derivatization):
-
Perform derivatization of the protein hydrolysate as described above.
-
Inject the derivatized sample into an LC-MS/MS system.
-
Use a C18 column with a gradient elution program, for instance, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for the derivatized D- and L-lysine.
-
Logical Relationships in Method Selection
The decision-making process for selecting the appropriate analytical method involves considering the specific research question and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
D-Lysine Fortification: A Comparative Guide to Enhanced Peptide Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in therapeutic development. Rapid enzymatic degradation in vivo leads to short half-lives and reduced efficacy. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids, such as D-lysine, in place of their natural L-isomers. This guide provides an objective comparison of the stability of peptides containing D-lysine versus L-lysine, supported by experimental data and detailed methodologies.
The fundamental principle behind the enhanced stability of D-lysine peptides lies in the stereospecificity of proteases, the enzymes responsible for peptide degradation. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids exclusively. The introduction of a D-lysine residue creates a stereochemical mismatch, preventing the peptide from fitting correctly into the enzyme's active site. This "steric hindrance" renders the peptide resistant to cleavage, significantly extending its half-life in biological systems.[1]
Quantitative Comparison of Peptide Stability
The substitution of L-lysine with D-lysine has been consistently shown to enhance peptide stability against a wide range of proteases and in biological fluids such as plasma and serum. The following table summarizes key findings from various studies, highlighting the dramatic increase in stability observed for D-lysine-containing peptides compared to their L-counterparts.
| Peptide/Analog | Experimental Condition | L-Lysine Peptide Stability | D-Lysine Peptide Stability | Source(s) |
| Antimicrobial Peptide (AMP) CM15 | Digestion with trypsin and chymotrypsin | Degraded | Protected from digestion | [2] |
| HPA3NT3-A2 | 50% human serum | Degraded within 60 minutes | Maintained one peak in HPLC after 2 hours | [3] |
| HPA3NT3-A2 | 25%, 50%, and 90% human serum | No bactericidal activity (>64 µM) | Maintained antimicrobial activity (4–8 µM) | [3] |
| LH-RH Analogs | General principle in drug development | Susceptible to rapid enzymatic degradation | Resistant to enzymatic breakdown, prolonging circulation time | [4] |
Mechanism of Protease Resistance
The enhanced stability of peptides containing D-lysine is a direct result of their resistance to enzymatic degradation. The following diagram illustrates the principle of stereospecific enzymatic action and the protective effect of D-amino acid incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Strategic Incorporation of Fmoc-D-Lys(Boc)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of amino acid building blocks is a critical decision in the multi-kilogram synthesis of peptide-based therapeutics. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Lys(Boc)-OH, comparing its performance, economic implications, and strategic advantages against its L-enantiomer and other protecting group strategies. The inclusion of D-amino acids, while often associated with higher upfront costs, can yield significant returns in the form of enhanced proteolytic stability and potentially novel biological activity, justifying the initial investment for long-term therapeutic success.
The primary driver for incorporating D-lysine into a peptide sequence is to bolster its resistance to enzymatic degradation. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid cleavage by proteases in vivo, leading to a short half-life and diminished therapeutic efficacy. By strategically substituting one or more L-lysine residues with this compound, the resulting peptide becomes less recognizable to these stereospecific enzymes, thereby extending its circulation time and bioavailability.
Performance and Economic Comparison: this compound vs. Fmoc-L-Lys(Boc)-OH
The decision to use this compound in large-scale synthesis hinges on a trade-off between the higher cost of the raw material and the potential for a more robust final product. While the synthesis protocols for incorporating D- and L-amino acids are largely identical, the cost differential and its impact on the final peptide's performance are key considerations.
Cost Analysis
The market price for this compound is consistently higher than its L-counterpart, a reflection of the more complex manufacturing processes for D-amino acids. The following table provides an estimated cost comparison based on current supplier pricing for bulk quantities.
| Compound | Supplier A (Price per kg) | Supplier B (Price per kg) | Supplier C (Price per kg) | Average Price per kg |
| This compound | ~$12,500 | ~$13,800 | ~$13,200 | ~$13,167 |
| Fmoc-L-Lys(Boc)-OH | ~$8,500 | ~$9,200 | ~$8,800 | ~$8,833 |
Note: Prices are estimates and can vary based on supplier, purity, and order volume.
Yield and Purity in Large-Scale Synthesis
The incorporation of a D-amino acid does not inherently impact the efficiency of solid-phase peptide synthesis (SPPS) in terms of yield and purity. The coupling and deprotection steps proceed similarly for both enantiomers. However, the overall yield of the desired, more stable peptide can be considered effectively higher when factoring in its increased longevity in biological systems.
| Parameter | This compound | Fmoc-L-Lys(Boc)-OH | Key Considerations |
| Crude Peptide Yield | 85-95% | 85-95% | Yield is primarily dependent on the peptide sequence and synthesis protocol, not the chirality of a single amino acid. |
| Final Purity (Post-HPLC) | >98% | >98% | Purity is achievable to a high degree for both, contingent on effective purification. |
| Proteolytic Stability | Significantly Increased | Standard | The primary benefit of D-lysine incorporation is enhanced resistance to enzymatic degradation. |
| Biological Activity | Potentially Altered | Native | The change in stereochemistry can lead to novel receptor interactions or altered pharmacology. |
Experimental Protocols
General Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for multi-kilogram scale SPPS using an automated synthesizer. The procedure is applicable for the incorporation of both this compound and Fmoc-L-Lys(Boc)-OH.
1. Resin Loading and Swelling:
-
Select a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acids or Rink amide resin for C-terminal amides) with a loading capacity appropriate for large-scale synthesis (typically 0.4-0.8 mmol/g).
-
Load the resin into the synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours with gentle agitation.
2. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (either D- or L-Lys(Boc)-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the activated amino acid solution.
-
Transfer the activated amino acid mixture to the synthesis vessel and allow it to react for 1-2 hours. Monitor the coupling reaction for completion using a Kaiser test or other in-process control.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
3. Final Cleavage and Deprotection:
-
After the final coupling step and N-terminal Fmoc removal, wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail appropriate for the protecting groups used. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
Objective: To compare the stability of a peptide containing D-lysine with its L-lysine counterpart in the presence of a protease.
Materials:
-
Peptide containing L-lysine (Control)
-
Peptide containing D-lysine (Test)
-
Trypsin solution (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Prepare stock solutions of the control and test peptides in PBS.
-
Incubate a known concentration of each peptide with the trypsin solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to determine the percentage of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to compare the degradation rates.
Visualizing the Rationale and Workflow
Logical Workflow for Decision-Making
Caption: Decision workflow for incorporating D-lysine in peptide synthesis.
Signaling Pathway Modulation by a D-Lysine Containing Peptide
The incorporation of D-lysine can lead to peptides with altered biological activities. For instance, a peptide containing D-lysine may exhibit modified binding to a target receptor, leading to a different downstream signaling cascade compared to its L-counterpart. The following diagram illustrates a hypothetical scenario where a D-lysine peptide analog acts as a more potent antagonist of a G-protein coupled receptor (GPCR) compared to the native L-lysine peptide.
Caption: Hypothetical GPCR signaling pathway modulation by a D-lysine peptide.
A Head-to-Head Comparison of Fmoc and Boc Strategies for the Synthesis of Long Peptides
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the yield, purity, and overall success of synthesizing long peptide chains. This guide provides an objective, data-driven comparison of these two predominant methodologies, offering detailed experimental protocols and insights to inform the selection of the most suitable approach for your research needs.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal.[]
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc protecting group.[] Deprotection is achieved using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile (e.g., tert-butyl) and are removed during the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).[3] This orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc strategy.[]
-
Boc Strategy: This classic method employs the acid-labile Boc protecting group for temporary Nα-protection.[] The Boc group is removed by treatment with a moderately strong acid, such as TFA in dichloromethane (B109758) (DCM).[4] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5] This strategy relies on graduated acid lability rather than true orthogonality.[6]
Performance Comparison for Long Peptides
The synthesis of long peptides presents unique challenges, including incomplete reactions and peptide aggregation. The choice between Fmoc and Boc chemistry can be pivotal in overcoming these hurdles. While both methods can yield high-quality peptides, their performance can differ based on the specific peptide sequence, length, and complexity.[3]
Quantitative Data Summary
Direct head-to-head comparative data for the synthesis of the same long peptide using both Fmoc and Boc strategies is scarce in the literature. However, the synthesis of the aggregation-prone amyloid beta (Aβ) peptide (1-42), a 42-amino acid peptide, serves as a valuable case study for comparing the efficacy of these methods, particularly for "difficult" sequences.
| Strategy | Peptide Sequence | Modifications/Coupling Conditions | Crude Yield (%) | Crude Purity (%) | Reference |
| Fmoc/tBu SPPS | Aβ (1-42) | Standard Linear SPPS | 33 | Not Reported | [7] |
| Fmoc/tBu SPPS | Aβ (1-42) | With Pseudoproline Dipeptides | 57 | Not Reported | [7] |
| Fmoc SPPS | Aβ (1-42) | HCTU coupling, Microwave Assistance | 87 | 67 | [8] |
| Boc/Bzl SPPS | Aβ (1-42) | Convergent Approach (Fragment Condensation) | Not Explicitly Stated, but noted to minimize side products | Not Reported | [9] |
Key Differences and Considerations for Long Peptide Synthesis
| Feature | Fmoc Strategy | Boc Strategy |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF)[3] | Moderate acid (e.g., 50% TFA in DCM)[4] |
| Final Cleavage | Strong acid (e.g., TFA)[3] | Very strong acid (e.g., HF)[5] |
| Orthogonality | High degree of orthogonality[] | Partial orthogonality (graduated acid lability)[6] |
| Side Reactions | Aspartimide formation, diketopiperazine formation, racemization of sensitive residues.[10] | Premature side-chain deprotection, side-chain alkylation by carbocations.[11] |
| Handling of Aggregation | Can be challenging; requires strategies like pseudoprolines or special reagents.[7] | Often advantageous due to N-terminal protonation during deprotection.[5][6] |
| Automation | Highly amenable to automation.[10] | Less common in modern automated synthesizers. |
| Safety | Avoids the use of highly corrosive and hazardous HF.[] | Requires specialized equipment and extreme caution for handling HF.[9] |
| Cost | Fmoc-amino acids are generally more expensive.[] | Boc-amino acids are typically less expensive.[] |
Experimental Protocols
Below are generalized manual protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence and scale of synthesis.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[12]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain the solution.
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.[4]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DCM for 5-10 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., DCC/HOBt, 3-5 equivalents) in DMF/DCM.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Caution: This step involves the use of highly corrosive and hazardous liquid HF and requires specialized equipment and safety precautions.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous liquid HF containing scavengers (e.g., anisole) for 1 hour at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to extract the crude peptide.
-
Precipitate and collect the peptide as described for the Fmoc protocol.
-
Visualizing the Workflows
The following diagrams illustrate the cyclical processes of Fmoc and Boc solid-phase peptide synthesis.
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc SPPS for the synthesis of long peptides is not a one-size-fits-all decision and should be guided by the specific characteristics of the target peptide, available laboratory infrastructure, and project goals.
The Fmoc strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, high coupling efficiencies, amenability to automation, and the avoidance of hazardous HF.[][10] For the routine synthesis of long, non-problematic peptides, Fmoc-SPPS is generally the preferred approach.
The Boc strategy , while older, remains an indispensable tool, particularly for the synthesis of "difficult" sequences that are prone to aggregation.[5][6] Its ability to mitigate aggregation through N-terminal protonation during deprotection can lead to higher yields and purities for challenging hydrophobic peptides. However, the requirement for specialized equipment and the significant safety hazards associated with HF for final cleavage are major drawbacks.[9]
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy, combined with an analysis of the target peptide sequence, will enable researchers to select the optimal path to successfully synthesize long peptides.
References
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 8. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Enzymatic Degradation Resistance of D-Lysine Peptides
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, which significantly limits their therapeutic efficacy. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic degradation resistance of peptides containing D-lysine versus their L-lysine counterparts, supported by experimental data and detailed methodologies.
The Principle of Stereospecificity in Enzymatic Degradation
Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity. Their active sites are chiral and have evolved to recognize and bind specifically to peptides composed of L-amino acids. The introduction of a D-amino acid, such as D-lysine, into a peptide sequence creates a stereochemical mismatch. This altered three-dimensional orientation of the amino acid side chain prevents the peptide from fitting correctly into the enzyme's active site, thereby sterically hindering the cleavage of adjacent peptide bonds. This fundamental principle is the basis for the enhanced stability of D-amino acid-containing peptides against enzymatic degradation.
Caption: L-vs-D-Lysine Peptide Interaction with Protease.
Comparative Stability Data
Experimental studies consistently demonstrate the superior stability of peptides containing D-lysine when exposed to various proteases and biological fluids. The following table summarizes quantitative data from studies comparing the degradation of L-lysine peptides with their D-lysine-substituted analogs.
| Peptide | D-Lysine Substitution(s) | Enzyme/Matrix | Time Point | % Intact (L-Lysine Peptide) | % Intact (D-Lysine Peptide) |
| CM15 | D-Lys at pos. 3, 7, 13 | Trypsin | 20 min | < 10% | ~100% |
| CM15 | D-Lys at pos. 3, 7, 13 | Chymotrypsin | 60 min | Significantly degraded | Minimally degraded[1][2] |
| HPA3NT3-A2 | All L-Lys to D-Lys | 50% Serum | 120 min | Not reported | ~100%[3] |
| MUC2 Peptide | Multiple D-amino acids | Human Serum | 180 min | 0% | ~95%[4] |
| Antimicrobial Peptide (OM19R) | All L-Lys/Arg to D-Lys/Arg | Trypsin (10 mg/mL) | 8 hours | Inactive | Active[4] |
| Peptide (Pep05) | All L-Lys/Arg to D-Lys/Arg | Human Plasma | 8 hours | < 10% | > 90%[4] |
| Peptide (Pep05) | All L-Lys/Arg to D-Lys/Arg | Human Plasma | 24 hours | Not reported | > 60%[4] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed protocols for conducting in vitro enzymatic degradation and serum stability assays.
References
- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Fmoc-D-Lys(Boc)-OH in Peptide Science: A Comparative Guide to Applications and Alternatives
In the landscape of peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides. Among these, Fmoc-D-Lys(Boc)-OH, a protected D-enantiomer of lysine (B10760008), has emerged as a critical building block for researchers, scientists, and drug development professionals. Its utilization offers a pathway to developing peptides with increased stability, modified biological activity, and novel functionalities. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols for key applications.
The primary role of this compound in solid-phase peptide synthesis (SPPS) is to introduce a D-lysine residue into a growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, which is removed under basic conditions (e.g., piperidine) to allow for chain elongation. The tert-butyloxycarbonyl (Boc) group safeguards the ε-amino group of the lysine side chain and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This D-isomeric form is particularly valuable for its ability to confer resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.
Performance Comparison with Alternative Lysine Derivatives
The choice of a protected lysine derivative in peptide synthesis is dictated by the desired attributes of the final peptide, such as stability, specific activity, and the need for side-chain modifications. While this compound is a standard choice for enhancing proteolytic resistance, several other derivatives offer unique advantages for various synthetic strategies.
Table 1: Comparison of Fmoc-Protected Lysine Derivatives
| Derivative | Key Feature | Primary Application | Advantages |
| This compound | D-enantiomer | Increased proteolytic stability of peptides. | Enhances in-vivo half-life of therapeutic peptides. |
| Fmoc-L-Lys(Boc)-OH | L-enantiomer (natural) | Standard incorporation of lysine in native peptide sequences. | Mimics natural protein structures; serves as a baseline for D-amino acid substitution studies. |
| Fmoc-L-Lys(Mtt)-OH | Mtt-protected side chain | On-resin side-chain modification, synthesis of branched peptides. | Mtt group is labile to mild acid, allowing for orthogonal deprotection on-resin. |
| Fmoc-L-Lys(Alloc)-OH | Alloc-protected side chain | Site-specific conjugation and cyclization. | Alloc group is removed by palladium catalysis under neutral conditions, offering another layer of orthogonality. |
| Fmoc-L-Lys(Dde)-OH | Dde-protected side chain | On-resin labeling and branching. | Dde group is removed by hydrazine, providing an alternative orthogonal deprotection strategy. |
While direct quantitative comparisons of coupling efficiency and yield for all these derivatives are not extensively documented in single studies, the choice of derivative is primarily a strategic one based on the desired final peptide architecture. For linear peptides where enhanced stability is the goal, this compound is the preferred choice. For more complex structures requiring side-chain manipulation, the orthogonally protected L-lysine derivatives are indispensable.
Impact of D-Lysine Incorporation on Peptide Properties
The substitution of L-lysine with D-lysine can have a profound impact on the biological properties of a peptide. A key advantage is the significant increase in stability against enzymatic degradation.
Table 2: Enzymatic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
| Peptide Type | Condition | Time Point | % Peptide Remaining |
| L-Peptide | Human Plasma | 8 hours | <10% |
| D-Amino Acid Substituted | Human Plasma | 8 hours | >90% |
| L-Peptide | Trypsin | 4 hours | ~10% |
| All D-enantiomer Peptide | Trypsin | 4 hours | 100% |
This table presents a summary of findings from multiple studies and is intended to be illustrative of the general trend.
While enhancing stability, the introduction of D-lysine can also modulate biological activity. In the context of antimicrobial peptides (AMPs), D-lysine substitution has been shown to decrease hemolytic activity and toxicity towards eukaryotic cells, thereby improving the therapeutic index.[1][2][3]
Table 3: Biological Activity of Antimicrobial Peptide CM15 and its D-Lysine Analogs
| Peptide | MIC against S. aureus (μM) | Hemolytic Activity (at 100 μM) |
| CM15 (all L-amino acids) | 4 | High |
| CM15 with D-Lys substitutions | 8-16 | Significantly Reduced |
Data adapted from a study on the effects of D-lysine substitutions in the antimicrobial peptide CM15. The exact values depend on the number and position of the substitutions.[1][2][3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Lysine Containing Peptide
This protocol outlines the manual synthesis of a model pentapeptide (Ac-Tyr-D-Lys-Gly-Phe-Leu-NH₂) using this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-L-Tyr(tBu)-OH, this compound, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a D-lysine containing peptide against a specific protease, such as trypsin.
Materials:
-
Test peptide (D-lysine and L-lysine versions)
-
Trypsin (proteomics grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Quenching solution (e.g., 10% formic acid)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Dissolve the test peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Enzymatic Digestion:
-
Prepare a trypsin solution in the same buffer (e.g., 0.1 mg/mL).
-
Add the trypsin solution to the peptide solution at a 1:50 (enzyme:substrate) ratio.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact peptide versus time to determine the degradation profile.
Visualizing Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
A Comparative Analysis of Resins for D-Lysine Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a pivotal decision that profoundly influences the yield, purity, and overall success of synthesizing peptides containing D-lysine. This guide provides a comprehensive comparative analysis of three commonly used resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin—for the synthesis of peptides incorporating D-lysine. This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in your research.
Key Performance Characteristics of Resins
The selection of an appropriate resin hinges on the desired C-terminal functionality of the peptide (acid or amide), the sensitivity of the amino acids in the sequence, and the overall synthetic strategy. Each resin possesses distinct characteristics that make it suitable for specific applications.
Wang Resin is a versatile support for producing peptides with a C-terminal carboxylic acid.[1] Its p-alkoxybenzyl alcohol linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] While widely used, a potential drawback is the risk of side reactions that can complicate purification.[1]
Rink Amide Resin is the industry standard for the synthesis of peptide amides.[1] The linker is designed to yield a C-terminal amide upon cleavage with TFA, a functionality crucial for the biological activity of many peptides.[2] Its robust nature and good swelling properties contribute to efficient coupling reactions, which can enhance both peptide yield and purity.[1]
2-Chlorotrityl chloride (2-CTC) Resin offers significant advantages due to its high acid lability, allowing for peptide cleavage under very mild acidic conditions.[3] This is particularly beneficial for synthesizing protected peptide fragments for convergent synthesis strategies or for peptides containing acid-sensitive residues.[4] The steric bulk of the trityl group also helps to minimize side reactions such as diketopiperazine formation.[1]
Comparative Performance Data
The following table summarizes the typical performance of each resin in the context of peptide synthesis. While direct comparative data for the same D-lysine peptide is limited in the literature, the provided data, including a case study for a pentapeptide on 2-CTC resin and a modified lysine (B10760008) peptide on Wang resin, offers valuable insights into their expected performance.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Advantages |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90[1] | Moderate to High | Cost-effective and widely used for standard peptide synthesis. |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+[1] | Moderate to High | Directly yields peptide amides, crucial for many bioactive peptides.[5] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high (e.g., 90.2% for a pentapeptide)[4] | High (e.g., 87.9% for a pentapeptide)[4] | Mild cleavage conditions preserve acid-labile protecting groups; suppresses racemization and diketopiperazine formation.[1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are methodologies for the key steps in the manual Fmoc-based solid-phase synthesis of a model dipeptide, Gly-D-Lys, on each of the three resins.
I. Resin Swelling
-
Place the appropriate amount of Wang, Rink Amide, or 2-CTC resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.
-
Drain the DMF.
II. First Amino Acid Loading (Fmoc-D-Lys(Boc)-OH)
-
Wang Resin:
-
Dissolve this compound (2-4 equivalents), HOBt (2-4 equivalents), and DIC (2-4 equivalents) in DMF.
-
Add the solution to the swollen resin.
-
Add DMAP (0.1 equivalents) and allow the reaction to proceed for 2-4 hours.
-
-
Rink Amide Resin:
-
Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.
-
Couple this compound (2-4 equivalents) using a standard coupling reagent like HBTU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 1-2 hours.
-
-
2-CTC Resin:
III. Peptide Chain Elongation (Coupling of Fmoc-Gly-OH)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the D-lysine residue. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-Gly-OH (2-4 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine (B1666218) with 20% piperidine in DMF.
IV. Cleavage and Deprotection
-
Wang Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) to the resin and react for 2-3 hours at room temperature.[1]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
-
Rink Amide Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) to the resin and react for 2-3 hours at room temperature.[1]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
-
2-CTC Resin (for C-terminal acid):
-
Wash the peptide-resin with DCM and dry under vacuum.
-
For mild cleavage (to obtain a protected peptide), use a cocktail of 1-5% TFA in DCM for 30-60 minutes.[1]
-
For full deprotection, a standard TFA cleavage cocktail can be used.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Visualizing the Workflow and Resin Selection
To aid in the decision-making process and to visualize the experimental workflow, the following diagrams are provided.
Caption: Decision tree for selecting the appropriate resin based on the desired C-terminal functionality.
Caption: General workflow for the solid-phase peptide synthesis of a D-lysine containing dipeptide.
Conclusion
The choice of resin is a critical parameter in the successful synthesis of D-lysine containing peptides. Wang resin is a reliable and cost-effective option for peptides with a C-terminal carboxylic acid. Rink Amide resin is the preferred choice for producing peptide amides, which are often essential for biological activity. 2-Chlorotrityl chloride resin provides significant advantages for the synthesis of protected peptide fragments and sequences with acid-sensitive residues due to its mild cleavage conditions, often resulting in higher purity and yield. By carefully considering the desired peptide characteristics and employing optimized experimental protocols, researchers can significantly enhance the outcomes of their D-lysine peptide synthesis endeavors.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Fmoc-D-Lys(Boc)-OH
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, procedural information for the proper disposal of Fmoc-D-Lys(Boc)-OH, a frequently utilized amino acid derivative in peptide synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is the first and most critical step in minimizing potential exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH. |
| Hand Protection | Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use. |
| Skin Protection | Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace. |
| Respiratory | Use a dust mask or work in a well-ventilated area, such as a chemical fume hood, when handling large quantities to avoid inhalation of dust. |
Handle this compound in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
Procedural Steps for Disposal
The disposal of this compound must be carried out in a manner that prevents environmental contamination and adheres to all applicable federal, state, and local regulations.
Step 1: Waste Identification and Segregation Correctly identify the waste as this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization Place the waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and spatulas), into a designated, clearly labeled, and sealable waste container. The container must be appropriate for solid chemical waste.
Step 3: Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (92122-45-7) for unambiguous identification.
Step 4: Storage Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 5: Professional Disposal Contact a licensed and certified chemical waste disposal service to arrange for pickup and proper disposal. Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound. Never dispose of this chemical down the drain or in regular trash.[2]
Step 6: Decontamination Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using appropriate cleaning agents. Dispose of any cleaning materials (e.g., wipes, absorbents) as contaminated waste.[3]
Key Experimental and Safety Data
The following table summarizes key data for this compound, which is essential for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol [4] |
| Appearance | White to off-white powder or crystals[4] |
| Melting Point | 128-131 °C |
| Storage Temperature | 2-8°C |
| GHS Hazard Statements | May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5] |
Disposal Workflow
The following diagram outlines the logical workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
